2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid
Description
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Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEDZIUESKRBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic Acid
Introduction: The Significance of Non-Proteinogenic Amino Acids in Modern Drug Discovery
Non-proteinogenic amino acids (npAAs) represent a crucial class of molecules that are expanding the chemical space available for the development of novel therapeutics.[1] Unlike their 20 proteinogenic counterparts, npAAs offer a vast diversity of side-chain functionalities, stereochemistries, and conformational constraints. This structural uniqueness allows for the fine-tuning of peptide and small molecule drug candidates to enhance their efficacy, improve metabolic stability, and overcome drug resistance.[1] 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid, an Fmoc-protected derivative of 2-aminoheptanoic acid, is a valuable building block in this context, particularly in solid-phase peptide synthesis (SPPS). The lipophilic heptyl side chain can impart unique properties to peptides, influencing their binding affinity, membrane permeability, and overall pharmacokinetic profile. This guide provides a comprehensive overview of a robust and well-established synthetic route to this important npAA, intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategy: A Two-Stage Approach
The synthesis of the title compound is most effectively approached in a two-stage process. The first stage involves the synthesis of the free amino acid, 2-aminoheptanoic acid, from readily available starting materials. The second stage is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, rendering it suitable for use in Fmoc-based SPPS.
For the synthesis of 2-aminoheptanoic acid, several methods are available, including the Strecker synthesis, reductive amination of α-keto acids, and the amination of α-halo acids.[2][3][4] This guide will focus on the Strecker synthesis , a classic and reliable method for the preparation of α-amino acids from aldehydes.[5] The subsequent Fmoc protection will be achieved using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a widely used reagent that offers high yields and minimizes the formation of side products.[6]
Visualizing the Synthetic Pathway
The overall synthetic workflow can be visualized as a two-step sequence, starting from heptanal and culminating in the desired Fmoc-protected amino acid.
Caption: Overall synthetic workflow for the preparation of the target compound.
Part 1: Synthesis of 2-Aminoheptanoic Acid via the Strecker Synthesis
The Strecker synthesis is a powerful one-pot, three-component reaction that converts an aldehyde into an α-amino acid.[5][7][8] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the final amino acid.
Reaction Mechanism
The mechanism of the Strecker synthesis involves two key stages:
-
Formation of the α-aminonitrile: Heptanal reacts with ammonia (generated in situ from ammonium chloride) to form an imine. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form 2-aminoheptanenitrile.[6][7]
-
Hydrolysis of the nitrile: The nitrile group of the intermediate is then hydrolyzed under acidic conditions to a carboxylic acid, yielding 2-aminoheptanoic acid.[6][8]
Caption: Mechanism of the Strecker synthesis for 2-aminoheptanoic acid.
Experimental Protocol
Materials:
-
Heptanal
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve ammonium chloride (1.1 equivalents) in water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Addition of Reactants: To the cooled solution, add heptanal (1.0 equivalent) followed by a solution of potassium cyanide (1.05 equivalents) in water, added dropwise. Caution: The addition of cyanide will generate hydrogen cyanide gas. Ensure adequate ventilation and handle with extreme care.
-
Reaction: Allow the mixture to stir at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Hydrolysis: After the reaction is complete, transfer the mixture to a larger flask and add concentrated hydrochloric acid. Heat the mixture to reflux for several hours to hydrolyze the nitrile.
-
Isolation and Purification: Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the crude amino acid. Filter the solid, wash with cold water, and then with diethyl ether. The crude 2-aminoheptanoic acid can be further purified by recrystallization from a water/ethanol mixture.
| Parameter | Expected Value |
| Yield | 60-70% |
| Appearance | White crystalline solid |
| Melting Point | ~280 °C (decomposes) |
Part 2: Fmoc Protection of 2-Aminoheptanoic Acid
The protection of the α-amino group with the Fmoc moiety is a critical step to prepare the amino acid for use in peptide synthesis. The use of Fmoc-OSu is preferred over Fmoc-Cl as it is more stable and less prone to side reactions.[2]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amino group of 2-aminoheptanoic acid on the carbonyl carbon of Fmoc-OSu. This results in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.
Caption: Mechanism of Fmoc protection of 2-aminoheptanoic acid using Fmoc-OSu.
Experimental Protocol
Materials:
-
2-Aminoheptanoic acid
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
1,4-Dioxane
-
10% Aqueous sodium carbonate solution (Na₂CO₃)
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 2-aminoheptanoic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate. In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature. Allow the reaction to proceed overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and N-hydroxysuccinimide.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. Extract the precipitated product with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude Fmoc-2-aminoheptanoic acid can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield a pure, white solid.
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White crystalline solid |
| Purity (by HPLC) | >98% |
Conclusion and Future Perspectives
This guide has outlined a reliable and scalable two-step synthesis for this compound. The presented protocols, based on the well-established Strecker synthesis and a robust Fmoc-protection strategy, provide a clear pathway for researchers to access this valuable non-proteinogenic amino acid. The incorporation of such npAAs into peptide-based drug candidates continues to be a promising strategy for overcoming the limitations of traditional peptide therapeutics. As the field of peptide drug discovery advances, the demand for a diverse array of synthetically accessible npAAs will undoubtedly grow, further emphasizing the importance of robust and efficient synthetic methodologies like the one detailed herein.
References
- Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. (2024-10-08).
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem.
- Fmoc - Lokey Lab Protocols. (2017-03-17).
- Strecker Synthesis - Organic Chemistry Portal.
- Flexi answers - Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. CK-12 Foundation.
- Strecker amino acid synthesis - Wikipedia.
- 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem.
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An In-depth Technical Guide to the Physicochemical Properties of Fmoc-7-aminoheptanoic Acid
Introduction: The Strategic Advantage of a Flexible Linker in Peptide and PROTAC Synthesis
Fmoc-7-aminoheptanoic acid (Fmoc-7-Ahp-OH) is a synthetic amino acid derivative that has become an invaluable tool for researchers and drug development professionals.[1][2] Its defining features are a seven-carbon aliphatic chain that provides significant flexibility and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amine terminus, which is fundamental to modern solid-phase peptide synthesis (SPPS).[1][2] The bifunctional nature of this molecule, with a terminal carboxylic acid and a protected primary amine, makes it a versatile building block for a variety of applications.[2]
In the realm of peptide synthesis, the incorporation of Fmoc-7-aminoheptanoic acid allows for the introduction of a flexible spacer, which can be crucial for modulating the biological activity and conformational properties of peptides.[1] Beyond traditional peptide chemistry, this compound has gained significant traction as a linker in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs).[3][4] In PROTACs, the aliphatic chain of Fmoc-7-aminoheptanoic acid serves to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.[3][4]
This technical guide provides a comprehensive overview of the core physicochemical properties of Fmoc-7-aminoheptanoic acid, supported by detailed, field-proven experimental protocols for their determination. This information is intended to empower researchers to effectively utilize this versatile molecule in their synthetic endeavors.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-7-aminoheptanoic acid is paramount for its successful application in synthesis and purification. The following table summarizes these key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₅NO₄ | [1][2][5] |
| Molecular Weight | 367.44 g/mol | [1][5] |
| Appearance | White powder | [1] |
| Melting Point | 152-157 °C | [1] |
| pKa (Carboxylic Acid) | ~4.77 (Predicted) | [6] |
| Solubility | ||
| Water | Slightly soluble | [4][7] |
| DMF (N,N-Dimethylformamide) | Soluble (often used as a solvent in SPPS) | [8][9] |
| NMP (N-Methyl-2-pyrrolidone) | Soluble (often used as a solvent in SPPS) | [8][9] |
| DCM (Dichloromethane) | Limited solubility | [8][9] |
| UV Absorbance Maxima (of dibenzofulvene-piperidine adduct) | 289.8 nm and 301.0 nm | [10][11] |
Experimental Protocols for Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of Fmoc-7-aminoheptanoic acid. These protocols are designed to be self-validating and are grounded in established analytical techniques.
Determination of pKa by Potentiometric Titration
The pKa of the carboxylic acid moiety is a critical parameter that influences its reactivity and solubility in different pH environments. Potentiometric titration is a robust method for its determination.[12][13][14]
Causality Behind Experimental Choices: This method is chosen for its precision in tracking pH changes upon the addition of a titrant, allowing for the accurate determination of the acid dissociation constant. The use of a standardized base ensures the accuracy of the titration, and the generation of a titration curve provides a clear visual representation of the equivalence point and pKa.
Protocol:
-
Sample Preparation: Accurately weigh approximately 50-100 mg of Fmoc-7-aminoheptanoic acid and dissolve it in a suitable solvent mixture, such as 50% ethanol in water, to a final volume of 50 mL in a beaker. The use of a co-solvent is necessary due to the limited water solubility of the compound.
-
pH Meter Calibration: Calibrate a pH meter with standard buffer solutions (pH 4.00, 7.00, and 10.00) to ensure accurate pH readings.
-
Initial pH Adjustment: Place a magnetic stir bar in the beaker and begin stirring. If necessary, adjust the initial pH of the solution to below 2.0 with a small amount of standardized 0.1 M HCl to ensure the carboxylic acid is fully protonated.
-
Titration: Begin the titration by adding small, precise increments (e.g., 0.1 mL) of a standardized 0.1 M NaOH solution from a burette.
-
Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point has been added.[13]
Diagram of Potentiometric Titration Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Quantitative Solubility Determination by the Shake-Flask Method
Determining the quantitative solubility of Fmoc-7-aminoheptanoic acid in key solvents like DMF and NMP is crucial for preparing stock solutions and optimizing reaction conditions in peptide synthesis. The shake-flask method followed by HPLC quantification is a reliable approach.[15]
Causality Behind Experimental Choices: This method ensures that an equilibrium is reached between the dissolved and undissolved solute, providing a true measure of solubility. HPLC is used for quantification due to its high sensitivity and specificity, allowing for accurate concentration determination even at low solubility levels.
Protocol:
-
Sample Preparation: Add an excess amount of Fmoc-7-aminoheptanoic acid to a series of vials, each containing a known volume of the solvent to be tested (e.g., DMF, NMP, DCM).
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter into a clean vial.
-
HPLC Analysis:
-
Prepare a series of standard solutions of Fmoc-7-aminoheptanoic acid of known concentrations in the respective solvent.
-
Inject the standard solutions and the filtered sample solution into an HPLC system equipped with a C18 column and a UV detector.
-
Monitor the absorbance at a wavelength where the Fmoc group absorbs, typically around 265 nm.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of Fmoc-7-aminoheptanoic acid in the filtered sample solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Diagram of Solubility Determination Workflow:
Caption: Workflow for quantitative solubility determination.
UV-Vis Spectrophotometry for Quantification
While the intact Fmoc-7-aminoheptanoic acid has a characteristic UV spectrum, a common and highly practical application of UV-Vis spectrophotometry in the context of this compound is for the quantification of the Fmoc group after its cleavage. This is a standard method for determining the loading of the first amino acid onto a solid-phase resin.[16][17]
Causality Behind Experimental Choices: The Fmoc deprotection process with piperidine yields a stable dibenzofulvene-piperidine adduct that has a strong and distinct UV absorbance.[10][11] This allows for highly sensitive and accurate quantification using Beer-Lambert's law.
Protocol:
-
Sample Preparation (for resin loading determination):
-
Accurately weigh a small amount (e.g., 5-10 mg) of the dried Fmoc-7-aminoheptanoyl-resin into a vial.
-
Add a known volume (e.g., 1 mL) of a 20% piperidine in DMF solution to cleave the Fmoc group.
-
Allow the reaction to proceed for 30 minutes with occasional agitation.
-
-
Dilution: Dilute a precise aliquot of the supernatant with a suitable solvent (e.g., ethanol or DMF) to bring the absorbance within the linear range of the spectrophotometer.
-
Spectrophotometric Measurement:
-
Calculation: Calculate the concentration of the adduct using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (for the adduct at 301.0 nm, ε ≈ 7800 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration. From the concentration, the loading of the amino acid on the resin can be calculated.
Diagram of UV-Vis Quantification Workflow:
Caption: Workflow for UV-Vis quantification of Fmoc group.
NMR Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of Fmoc-7-aminoheptanoic acid and assessing its purity. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.[18]
Causality Behind Experimental Choices: NMR is the most powerful technique for unambiguous structure determination of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. The choice of a deuterated solvent is crucial to avoid overwhelming the spectrum with solvent signals.
Protocol:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of Fmoc-7-aminoheptanoic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[18][19]
-
For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[18][19]
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.[20]
-
-
Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
For unambiguous signal assignment, 2D NMR experiments such as COSY and HSQC can be performed.[18]
-
-
Data Processing and Analysis:
-
Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.[18]
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[18]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.
-
Assign the signals in both spectra to the corresponding atoms in the Fmoc-7-aminoheptanoic acid molecule.
-
Diagram of NMR Analysis Workflow:
Caption: Workflow for NMR characterization.
Conclusion
Fmoc-7-aminoheptanoic acid is a cornerstone building block in modern peptide and PROTAC synthesis, offering a unique combination of a base-labile protecting group and a flexible aliphatic linker. A comprehensive understanding of its physicochemical properties is not merely academic but a practical necessity for optimizing synthetic protocols, ensuring high purity and yield, and ultimately, advancing drug discovery and development efforts. The data and experimental methodologies presented in this guide provide a robust framework for researchers and scientists to confidently and effectively utilize Fmoc-7-aminoheptanoic acid in their work.
References
- A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. (2025). Benchchem.
- Fmoc Assay. Thermo Fisher Scientific.
- A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents. (2025). Benchchem.
- Fmoc-7-amino-heptanoic acid, 127582-76-7. BroadPharm.
- Fmoc Test Protocols and Methods.
- Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. (2025). Benchchem.
- Application Notes and Protocols for 19F NMR Peptide Studies Using Fmoc-Phe(4-F). (2025). Benchchem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Fmoc-7-amino-heptanoic acid, 127582-76-7. BroadPharm.
- An In-depth Technical Guide to the Physicochemical Properties of 7-Aminoheptanoic Acid Hydrochloride. (2025). Benchchem.
- Substitution determination of Fmoc‐substituted resins at different wavelengths. (2017). Journal of Peptide Science.
- UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo.
- NMR Sample Preparation: The Complete Guide.
- NMR sample prepar
- NMR Sample Preparation.
- Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. (2020). MOST Wiedzy.
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- Solubility of Fmoc protected amino acids used in Project C.
- Fmoc-7-aminoheptanoic acid | CAS 127582-76-7. Santa Cruz Biotechnology.
- FMOC-7-AMINO-HEPTANOIC ACID | 127582-76-7. ChemicalBook.
- 7-Aminoheptanoic acid CAS#: 929-17-9. ChemicalBook.
- Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. NIH.
- Experiment 1 (Titration of Amino Acids)
- Potentiometric titr
- H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.
- Titer determin
- Supplementary Inform
- The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St.
- 7-(Fmoc-amino)heptanoic acid, 95%. Fisher Scientific.
- Fmoc-7-aminoheptanoic acid. Bachem Products.
- FMOC-7-AMINO-HEPTANOIC ACID CAS#: 127582-76-7. ChemicalBook.
- How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Biotage.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods (RSC Publishing).
- Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. (2011). PubMed Central.
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A Senior Application Scientist's Guide to Fmoc-7-aminoheptanoic Acid (CAS 127582-76-7): A Versatile Linker in Advanced Bioconjugate and Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of N-(9-Fluorenylmethoxycarbonyl)-7-aminoheptanoic acid (Fmoc-7-Ahp-OH), a bifunctional building block pivotal to advancements in peptide chemistry, bioconjugation, and the development of complex therapeutics. We will move beyond simple procedural descriptions to explore the causal relationships behind its application, ensuring a thorough understanding of its utility and strategic implementation in the laboratory.
Foundational Understanding: The Molecular Mandate of Fmoc-7-aminoheptanoic Acid
Fmoc-7-aminoheptanoic acid is a synthetic, non-proteinogenic amino acid derivative.[1] Its structure is defined by three key components:
-
A terminal carboxylic acid group, which provides a reactive handle for amide bond formation.
-
A terminal primary amine protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group .[1][2]
-
A seven-carbon aliphatic chain (heptanoyl group) that separates these two functional ends.
This trifecta of features makes it an invaluable tool. The Fmoc group provides orthogonal protection essential for stepwise synthesis, while the carboxylic acid allows for covalent linkage.[1][2][3] The core utility, however, lies in the seven-carbon spacer, which introduces a defined, flexible, and hydrophobic linker into target molecules.[4] This spatial separation is critical for preserving the biological activity of conjugated moieties, such as proteins or small-molecule drugs, by mitigating steric hindrance.[5]
Physicochemical Properties & Specifications
A clear understanding of the physical and chemical properties is paramount for successful experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source(s) |
| CAS Number | 127582-76-7 | [1][2][6] |
| Molecular Formula | C₂₂H₂₅NO₄ | [1][2][6] |
| Molecular Weight | 367.42 - 367.45 g/mol | [2][6][7] |
| Appearance | White powder / solid | [2][8] |
| Purity | ≥95% - ≥98% (HPLC) | [2][6][9] |
| Melting Point | 152-157 °C | [2] |
| Solubility | Slightly soluble in water; Soluble in DMF, DCM | [8][9] |
| Storage | 0-8°C, Sealed in dry conditions | [2][8][9] |
Core Application: A Spacer in Solid-Phase Peptide Synthesis (SPPS)
The predominant application of Fmoc-7-aminoheptanoic acid is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][10] SPPS is the method of choice for synthesizing peptides due to its efficiency, amenability to automation, and the use of milder reaction conditions compared to older Boc/Benzyl approaches.[3][11]
The causality for using an Fmoc-protected amino acid lies in its "orthogonality." The Fmoc group is stable to the acidic conditions used for final cleavage from the resin but is readily removed by a mild base, typically a solution of piperidine in N,N-Dimethylformamide (DMF).[3][] This allows for the sequential addition of amino acids without disturbing the acid-labile side-chain protecting groups or the resin linkage.[3]
Fmoc-7-aminoheptanoic acid is incorporated not for its biological side-chain (as it has none) but for its function as a linker. Its integration can:
-
Introduce Flexibility: The alkyl chain allows for greater conformational freedom in the peptide backbone.[4]
-
Provide Spatial Separation: It can distance a reporter group (like a fluorophore), a large biomolecule, or another peptide domain from the primary sequence, ensuring each component retains its function.[5]
-
Modify Pharmacokinetic Properties: Increasing the lipophilicity of a peptide can influence its membrane permeability and in vivo half-life.[13]
Workflow: Incorporation of Fmoc-7-aminoheptanoic Acid via SPPS
The following diagram illustrates the logical flow for incorporating Fmoc-7-aminoheptanoic acid into a growing peptide chain anchored to a solid support resin.
Experimental Protocol: Manual SPPS Incorporation
This protocol outlines the single coupling cycle for adding Fmoc-7-aminoheptanoic acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with free N-terminus (e.g., Rink Amide resin).
-
Fmoc-7-aminoheptanoic acid.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
Methodology:
-
Resin Preparation: If starting a new synthesis, swell the resin in DMF for at least 30 minutes. If continuing a synthesis, proceed from the last deprotection and wash step. Ensure the resin is thoroughly washed with DMF (3x).
-
Fmoc Deprotection (if applicable):
-
Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF.
-
Agitate for 3 minutes, drain.
-
Repeat with a second treatment of 20% piperidine in DMF for 10-15 minutes to ensure complete deprotection.[14]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
-
Activation of Fmoc-7-aminoheptanoic acid:
-
In a separate vessel, dissolve Fmoc-7-aminoheptanoic acid (3 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in a minimal volume of DMF.
-
Allow the solution to pre-activate for 5-10 minutes. The causality here is the formation of a highly reactive acyl-uronium ester, which is susceptible to nucleophilic attack by the peptide's free amine.
-
-
Coupling Reaction:
-
Add the activated linker solution to the drained peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Self-Validation: To confirm reaction completion, take a small sample of resin beads, wash them, and perform a Kaiser test (or other ninhydrin-based test). A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[15]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
The Chemical Engine: Understanding Fmoc Deprotection
The strategic advantage of Fmoc chemistry hinges on its unique, base-catalyzed deprotection mechanism. This is not a simple hydrolysis but a β-elimination reaction.
Mechanism:
-
A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[16]
-
This generates a carbanion, which is stabilized by the aromatic system.
-
The system undergoes β-elimination, cleaving the C-O bond and releasing the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[3][16]
-
The excess piperidine in the solution acts as a nucleophile, trapping the electrophilic DBF to form a stable piperidine-fulvene adduct. This scavenging step is critical; it prevents DBF from participating in side reactions with the newly liberated amine.[3][16]
Advanced Applications in Targeted Therapeutics
Beyond SPPS, Fmoc-7-aminoheptanoic acid is a cornerstone linker for constructing sophisticated drug delivery systems.[2][4][10]
Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that use a monoclonal antibody to selectively deliver a potent cytotoxic drug to cancer cells.[17][18] The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[19]
The 7-aminoheptanoic acid moiety can be a key part of this linker system. Its defined length and flexibility help ensure that:
-
The payload does not interfere with the antibody's ability to bind its target antigen.
-
The ADC remains stable in systemic circulation, preventing premature release of the toxic drug.[19]
-
Once internalized by the cancer cell, the linker can be cleaved by lysosomal enzymes to release the payload.[17]
PROTACs and Molecular Glues
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[20] They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex that leads to the target's ubiquitination and subsequent destruction by the proteasome.[21]
The linker connecting the target-binding ligand and the E3-binding ligand is paramount. Alkyl chains, such as the heptanoic acid backbone, are frequently used as PROTAC linkers.[22][] The length and conformational flexibility of the linker are not arbitrary; they are fine-tuned to achieve the optimal geometry for the formation of a productive ternary complex.[21] An improperly sized linker can prevent the complex from forming, rendering the PROTAC ineffective.[21]
Quality Control: Analytical Characterization
Ensuring the purity and identity of Fmoc-7-aminoheptanoic acid and the peptides synthesized with it is a non-negotiable aspect of scientific integrity. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.
Workflow: Purity Analysis by HPLC
Conclusion: A Versatile and Indispensable Tool
Fmoc-7-aminoheptanoic acid, CAS 127582-76-7, is far more than a simple protected amino acid. It is a strategic molecular tool that provides researchers with precise control over the spatial and physicochemical properties of peptides and complex bioconjugates.[4] Its utility in SPPS is well-established, but its role as a flexible, hydrophobic linker is driving innovation in advanced therapeutic modalities like ADCs and PROTACs.[2][4][10][22] A thorough understanding of its properties, the causality behind its reaction mechanisms, and its diverse applications empowers scientists to design and execute more effective and sophisticated experiments in the pursuit of novel diagnostics and therapeutics.
References
-
Fmoc-7-amino-heptanoic acid. (n.d.). Immunomart. Retrieved January 19, 2026, from [Link]
-
Unlock the Power of 7-Aminoheptanoic Acid: Your Guide to Synthesis and Applications. (n.d.). Acme Organics. Retrieved January 19, 2026, from [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Watasen. Retrieved January 19, 2026, from [Link]
-
Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. (2026, January 5). Oreate AI. Retrieved January 19, 2026, from [Link]
-
FMOC-7-AMINO-HEPTANOIC ACID. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 19, 2026, from [Link]
-
Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. (2022, April 13). Bio-Synthesis. Retrieved January 19, 2026, from [Link]
-
Bioconjugation: Linking Biomolecules with Precision Using Fmoc-Amino Acids. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Fmoc-2-aminoheptanoic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Amino acid and peptide bioconjugates. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
The Importance of Fmoc Protected Amino Acids in Pharmaceutical Research. (2025, November 22). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
-
Submonomer synthesis of sequence defined peptoids with diverse side-chains. (n.d.). eScholarship.org. Retrieved January 19, 2026, from [Link]
-
(PDF) Production of Site-Specific Antibody-Drug Conjugates Using Optimized Non-Natural Amino Acids in a Cell-Free Expression System. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]
Sources
- 1. CAS 127582-76-7: Fmoc-7-amino-heptanoic acid | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide Linkers and Spacers Design - Creative Peptides [creative-peptides.com]
- 6. scbt.com [scbt.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. FMOC-7-AMINO-HEPTANOIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 7-(Fmoc-amino)heptanoic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. jk-sci.com [jk-sci.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. biosynth.com [biosynth.com]
- 14. escholarship.org [escholarship.org]
- 15. chempep.com [chempep.com]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fmoc-7-amino-heptanoic acid - Immunomart [immunomart.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Fmoc-7-amino-heptanoic acid, 127582-76-7 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Solubility of Fmoc-7-aminoheptanoic Acid in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of N-(9-Fluorenylmethoxycarbonyl)-7-aminoheptanoic acid (Fmoc-7-aminoheptanoic acid). As a critical building block in solid-phase peptide synthesis (SPPS), particularly as a linker or spacer, its solubility profile dictates the efficiency of coupling reactions and the overall success of peptide and conjugate synthesis. This document synthesizes theoretical principles with practical, field-proven insights, offering researchers, scientists, and drug development professionals a foundational understanding of its behavior in common organic solvents. Given the scarcity of published quantitative data, a detailed, self-validating experimental protocol for determining solubility is provided, empowering researchers to generate empirical data tailored to their specific laboratory conditions.
Introduction: The Pivotal Role of Fmoc-7-aminoheptanoic Acid
N-(9-Fluorenylmethoxycarbonyl)-7-aminoheptanoic acid, often abbreviated as Fmoc-7-Ahp-OH, is a bifunctional molecule of significant interest in synthetic chemistry.[1][2] It comprises a seven-carbon aliphatic chain, which imparts hydrophobicity and acts as a flexible spacer, terminated by a carboxylic acid and an Fmoc-protected primary amine.[1][3] This unique structure makes it an invaluable tool in several applications:
-
Solid-Phase Peptide Synthesis (SPPS): It serves as a non-natural amino acid or a linker to introduce spacing between a peptide sequence and a solid support or another conjugated molecule.[2]
-
Drug Development: Its role as a linker is crucial in the design of peptide-based drugs and Antibody-Drug Conjugates (ADCs).[2]
-
PROTACs: The molecule is widely used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents.[3]
The success of these synthetic applications is fundamentally dependent on the efficient dissolution of Fmoc-7-aminoheptanoic acid in the reaction solvent. Inadequate solubility can lead to slow or incomplete coupling reactions, reduced yield, and the generation of deletion impurities, which are often difficult to separate from the target product. Therefore, a thorough understanding of its solubility is not merely academic but a critical prerequisite for process optimization and achieving high-purity products.
Theoretical Framework: Physicochemical Drivers of Solubility
The solubility of Fmoc-7-aminoheptanoic acid is governed by a balance of intermolecular forces between the solute and the solvent. Its molecular structure presents three distinct regions that influence its solubility profile:
-
The Fmoc Group: This large, aromatic, and highly nonpolar moiety dominates the molecule's character. It is prone to π-π stacking interactions, which can lead to aggregation and reduced solubility, particularly in less effective solvents.[4][5] However, its hydrophobicity also confers solubility in many organic solvents.[6]
-
The Aliphatic Chain: The seven-carbon chain (-C₆H₁₂-) is flexible and hydrophobic, further contributing to the molecule's affinity for nonpolar environments.[1]
-
The Carboxylic Acid Group: The terminal -COOH group is polar and capable of acting as a hydrogen bond donor and acceptor. This provides a site for interaction with polar solvents.
The interplay of these features means that the ideal solvent must effectively solvate both the large nonpolar Fmoc group and the polar carboxylic acid terminus. Polar aprotic solvents are generally the most effective for this class of compounds.[1][6]
Solvent Selection Rationale
-
Polar Aprotic Solvents (DMF, NMP, DMSO): These are the most common and effective solvents for SPPS.[1][7] Their high dielectric constants and ability to act as hydrogen bond acceptors allow them to disrupt the intermolecular forces of the solute and effectively solvate the entire molecule. N-Methyl-2-pyrrolidone (NMP) is often considered to have a higher solvating power than N,N-Dimethylformamide (DMF), especially for hydrophobic molecules.[4][7] Dimethyl Sulfoxide (DMSO) is also an excellent solvent for many Fmoc-amino acids and can be used to prepare concentrated stock solutions.[4][6]
-
Chlorinated Solvents (DCM): Dichloromethane is less polar than DMF or NMP and is generally a poor solvent for Fmoc-amino acids.[7][8] Its use is more common in Boc-based SPPS.
-
Ethereal Solvents (THF): Tetrahydrofuran has lower solvating power for Fmoc-amino acids compared to DMF or NMP but has found use in some "green" SPPS protocols.[7]
-
Protic Solvents (Methanol): Alcohols like methanol can interact with the carboxylic acid group but are generally less effective at solvating the large Fmoc group, leading to limited solubility.
The logical relationship governing solvent choice is illustrated in the diagram below.
Caption: Solvent selection logic for Fmoc-7-aminoheptanoic acid.
Qualitative and Quantitative Solubility Data
As repeatedly noted in the literature, a comprehensive, single tabular source of quantitative solubility data for the majority of Fmoc-amino acids is not publicly available.[4][8] Solubility is highly dependent on factors like solvent purity, temperature, and the specific crystalline form of the solute, making empirical determination essential.[8]
Based on general principles and available qualitative information, the expected solubility of Fmoc-7-aminoheptanoic acid is summarized in the table below. One source notes it is "Slightly soluble in water".[3][9]
| Solvent | Abbreviation | Solvent Type | Expected Solubility | Rationale & Practical Notes |
| N,N-Dimethylformamide | DMF | Polar Aprotic | High | The most common solvent for SPPS; should readily dissolve the compound. Purity is critical, as degraded DMF contains dimethylamine, which can cause premature Fmoc deprotection.[7] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | High to Very High | Possesses a higher solvating power than DMF, especially for hydrophobic compounds, making it an excellent choice.[4][7] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Very High | An excellent solvent for Fmoc-amino acids, often used to create concentrated stock solutions for sparingly soluble compounds.[4][6] |
| Dichloromethane | DCM | Chlorinated | Low to Limited | Generally a poor solvent for Fmoc-amino acids.[7][8] May be used in solvent mixtures but is unlikely to be effective alone. |
| Tetrahydrofuran | THF | Ethereal | Limited | Lower solvating power than DMF or NMP.[7] May require heating or sonication to achieve useful concentrations. |
| Methanol | MeOH | Polar Protic | Low | The protic nature is less effective at solvating the nonpolar Fmoc group. |
| Water | H₂O | Polar Protic | Very Low | The large hydrophobic regions of the molecule lead to poor aqueous solubility.[3][9] |
Experimental Protocol for Solubility Determination
To address the lack of published data, this section provides a robust, self-validating protocol for determining the equilibrium solubility of Fmoc-7-aminoheptanoic acid. The method is based on the principle of creating a saturated solution and quantifying the concentration of the dissolved solute using High-Performance Liquid Chromatography (HPLC).[6]
Materials and Equipment
-
Fmoc-7-aminoheptanoic acid (≥98% purity)
-
Anhydrous, high-purity organic solvents (DMF, NMP, DMSO, etc.)
-
2 mL glass vials with PTFE-lined screw caps
-
Analytical balance (readable to 0.01 mg)
-
Vortex mixer and ultrasonic bath
-
Thermostatic orbital shaker
-
Centrifuge
-
0.2 µm PTFE syringe filters
-
Calibrated micropipettes
-
HPLC system with a UV detector and a C18 reversed-phase column
Experimental Workflow
The workflow for determining solubility is depicted below.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of HPLC Calibration Curve:
-
Accurately prepare a stock solution of Fmoc-7-aminoheptanoic acid (e.g., 10 mg/mL) in a suitable solvent (e.g., acetonitrile or the solvent being tested).
-
Perform a serial dilution to create a series of at least five standard solutions of known concentrations that bracket the expected solubility range.
-
Inject each standard into the HPLC system and record the peak area at the detection wavelength for the Fmoc group (typically ~265 nm or 301 nm).[6]
-
Plot a calibration curve of peak area versus concentration and determine the linear regression equation.
-
-
Preparation of Saturated Solution:
-
To a 2 mL glass vial, add a known volume of the test solvent (e.g., 1.0 mL).
-
Add an excess amount of Fmoc-7-aminoheptanoic acid (e.g., 50-100 mg). The key is to ensure a visible amount of undissolved solid remains at equilibrium.
-
Cap the vial tightly, vortex for 30 seconds, and briefly sonicate to break up any clumps.
-
-
Equilibration:
-
Place the vials on a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient time, typically 24 hours, to ensure the solution is fully saturated.[6]
-
-
Phase Separation and Sampling:
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw the clear supernatant using a micropipette. Immediately filter the solution through a 0.2 µm PTFE syringe filter into a clean vial. Causality: This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the test solvent to bring its concentration into the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC under the same conditions used for the standards.
-
Using the peak area from the sample and the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility in mg/mL or molarity.
-
-
Trustworthiness and Self-Validation:
-
Perform the entire experiment in triplicate for each solvent to ensure reproducibility and calculate the standard deviation.
-
Run a time-course experiment (e.g., sampling at 4, 8, 16, and 24 hours) for one solvent to validate that 24 hours is sufficient to reach equilibrium.
-
Conclusion and Field-Proven Insights
While a universally applicable table of quantitative solubility for Fmoc-7-aminoheptanoic acid remains elusive, a deep understanding of its physicochemical properties provides an authoritative framework for solvent selection. The molecule's dual hydrophobic and polar character necessitates the use of polar aprotic solvents like DMF, NMP, and DMSO for effective dissolution. Due to its significant hydrophobic nature from the C7 alkyl chain and the Fmoc group, NMP and DMSO are predicted to be superior solvents to the more commonly used DMF.
For any critical application, particularly in process development or scale-up, empirical determination of solubility is non-negotiable. The detailed HPLC-based protocol provided herein offers a reliable and self-validating system for generating this crucial data. By investing the effort to quantify solubility under specific laboratory conditions, researchers can mitigate risks of incomplete reactions, optimize reagent concentrations, and ultimately ensure the robust and efficient synthesis of their target molecules.
References
- BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.
- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- CymitQuimica. (n.d.). CAS 127582-76-7: Fmoc-7-amino-heptanoic acid.
- ChemicalBook. (2023). FMOC-7-AMINO-HEPTANOIC ACID | 127582-76-7.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- ResearchGate. (2021). Solubility of Fmoc protected amino acids used in Project C.
- BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents.
- ChemicalBook. (n.d.). FMOC-7-AMINO-HEPTANOIC ACID CAS#: 127582-76-7.
- Chem-Impex. (n.d.). Fmoc-7-aminoheptanoic acid.
- BenchChem. (2025). Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. FMOC-7-AMINO-HEPTANOIC ACID | 127582-76-7 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. FMOC-7-AMINO-HEPTANOIC ACID CAS#: 127582-76-7 [chemicalbook.com]
An In-depth Technical Guide to the Role of the Fmoc Protecting Group in Peptide Synthesis
Introduction: The Cornerstone of Modern Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has fundamentally transformed the landscape of biological and chemical sciences, enabling the routine construction of peptides for therapeutic, diagnostic, and basic research applications.[1][2] At the heart of the most prevalent SPPS methodology lies the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[3] Its strategic use for the temporary protection of the α-amino group of amino acids is the defining feature of what is known as Fmoc-SPPS.
This guide provides an in-depth technical examination of the Fmoc group's central role, detailing the underlying chemical principles, field-proven experimental protocols, and critical considerations for researchers, scientists, and drug development professionals. We will explore not just the "how" but the fundamental "why" behind the choices that ensure the successful synthesis of high-purity peptides.
The Chemical Foundation of the Fmoc Group
The efficacy of the Fmoc strategy is rooted in its unique chemical properties, which allow for a robust and highly selective synthesis process.
Structure and the Principle of Orthogonality
The Fmoc group is a base-labile protecting group. This means it is stable under the acidic conditions used to cleave the final peptide from the resin and remove permanent, acid-labile side-chain protecting groups.[3] This chemical distinction is known as orthogonality , a core principle in multi-step chemical synthesis.[] It allows for the selective deprotection of the N-terminus to permit chain elongation without disturbing the protecting groups on reactive amino acid side chains.[5][6] This orthogonality is the primary advantage of Fmoc chemistry over the older Boc (tert-butyloxycarbonyl) strategy, which relies on graded levels of acid treatment for both temporary and permanent deprotection steps, risking side-chain deprotection during each cycle.[5][7]
The Base-Labile Deprotection Mechanism
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[3] The process is typically carried out using a solution of a secondary amine base, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9]
The mechanism proceeds in two main steps:
-
Proton Abstraction: The piperidine base abstracts the acidic proton from the C9-position of the fluorenyl ring system.[10][11]
-
β-Elimination: This abstraction initiates a cascade that leads to the elimination of a dibenzofulvene (DBF) molecule and the release of the free N-terminal amine as a carbamic acid, which quickly decarboxylates.[3]
The liberated DBF is a reactive electrophile that is immediately trapped by the excess piperidine in the solution, forming a stable adduct.[8][10] This prevents DBF from participating in unwanted side reactions with the newly deprotected amine.
Caption: Mechanism of Fmoc deprotection by piperidine.[3]
The Fmoc-SPPS Workflow: A Cyclical Process
Fmoc-based SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain anchored to a solid support.[3] Each cycle consists of three fundamental stages: deprotection, coupling, and washing.
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.[3]
Detailed Experimental Protocol: A Single Fmoc-SPPS Cycle
This protocol outlines a standard manual procedure for a single coupling cycle on a 0.1 mmol scale.
1. Resin Preparation and Swelling:
-
Action: Place the Fmoc-amino acid-loaded resin (e.g., Wang or Rink Amide resin) in a suitable reaction vessel.
-
Procedure: Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes.[9] This is critical for ensuring reagent accessibility to the reactive sites within the polymer matrix.[2] After swelling, drain the solvent.
2. Fmoc Deprotection:
-
Reagent: 20% (v/v) piperidine in DMF.
-
Procedure:
-
Add the deprotection solution to the swelled resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the solution.
-
Repeat the addition of fresh deprotection solution and agitate for another 5-10 minutes.[9] Two shorter treatments are often more effective than a single long one.
-
-
Causality: The basic piperidine solution cleaves the N-terminal Fmoc group, exposing a primary or secondary amine for the next coupling step.[3]
3. Washing:
-
Reagent: DMF.
-
Procedure: Wash the resin thoroughly (5-7 times) with DMF to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]
-
Causality: Inadequate washing is a common cause of synthesis failure. Residual piperidine will neutralize the incoming activated amino acid, preventing coupling.
4. Amino Acid Activation and Coupling:
-
Reagents:
-
Fmoc-amino acid (3-5 equivalents relative to resin loading).
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents).
-
Base (e.g., N,N-Diisopropylethylamine, DIPEA) (6-10 equivalents).
-
Solvent (DMF).
-
-
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid, coupling reagent, and base in DMF. This is the "activation" step, where a reactive ester of the amino acid is formed.[12]
-
Allow the activation mixture to pre-activate for 1-2 minutes.
-
Add the activation mixture to the washed, deprotected resin.
-
Agitate the reaction for 45-120 minutes at room temperature.
-
-
Causality: The activated carboxylic acid of the incoming amino acid reacts with the free amine on the resin-bound peptide chain to form a new peptide bond. Using excess reagents drives the reaction to completion.[2]
5. Post-Coupling Wash:
-
Reagent: DMF.
-
Procedure: Drain the coupling solution and wash the resin thoroughly (3-5 times) with DMF to remove excess reagents and byproducts.
6. Monitoring for Completion (Self-Validating Step):
-
Action: Before proceeding to the next cycle, it is crucial to confirm the completion of the coupling reaction. The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines.[13]
-
Protocol (Kaiser Test):
-
Interpretation:
-
Note: The Kaiser test is unreliable for N-terminal proline (a secondary amine), which gives a weak reddish-brown color.[14][15] The Chloranil or Isatin test should be used in this case.[15]
Field-Proven Insights and Critical Choices
A successful peptide synthesis relies on informed decisions regarding reagents and conditions, particularly when dealing with "difficult" sequences prone to aggregation or steric hindrance.[16]
Choice of Coupling Reagents
The activation of the carboxylic acid is a critical step that influences coupling efficiency and the risk of racemization. While many reagents exist, they generally fall into two popular classes: aminium/uronium salts and carbodiimides.[12]
| Reagent Class | Examples | Mechanism & Key Insights |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | These are the most common and efficient activators for Fmoc-SPPS.[17] They react with the Fmoc-amino acid to form a highly reactive OBt or OAt active ester. HATU is generally considered more reactive than HBTU and is preferred for sterically hindered amino acids.[17][18] COMU is a third-generation reagent with high efficiency and improved safety and solubility profiles.[17][19] These reagents require a non-nucleophilic base like DIPEA for activation. |
| Carbodiimides | DIC, DCC | Diisopropylcarbodiimide (DIC) is often used in combination with an additive like OxymaPure or HOBt.[12] This combination minimizes a key side reaction: racemization.[17] The DIC/OxymaPure combination is highly effective and is a global standard for automated microwave-assisted SPPS.[19] |
Managing Side Reactions
The mild, basic conditions of Fmoc deprotection, while advantageous, can promote specific side reactions.
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly susceptible to this side reaction.[20] The backbone amide nitrogen can attack the side-chain ester, forming a cyclic imide. This imide can then reopen to form a mixture of α- and β-aspartyl peptides or react with piperidine to form a piperidide adduct.[16][20] This can be minimized by using specialized protecting groups on the Asp side chain or by adding HOBt to the deprotection solution.[16]
-
Diketopiperazine Formation: At the dipeptide stage, especially when Proline is the second residue, the N-terminal amine can attack the C-terminal ester bond, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[16] Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[16]
Final Cleavage and Deprotection
Once the peptide chain is fully assembled, the final step is to cleave it from the solid support and remove all the permanent side-chain protecting groups. In Fmoc-SPPS, this is typically achieved with a single treatment of strong acid, most commonly Trifluoroacetic Acid (TFA).[21]
During this process, the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) are cleaved, generating highly reactive carbocations.[22] These cations can alkylate sensitive residues like Tryptophan, Methionine, Cysteine, and Tyrosine. To prevent this, a "cleavage cocktail" containing TFA and various scavengers is used to trap these reactive species.[23]
Common Cleavage Cocktails:
| Cocktail Name | Composition (TFA:Scavengers) | Target Residues & Rationale |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | A general-purpose "odorless" cocktail. Triisopropylsilane (TIPS) is an excellent carbocation scavenger.[24] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | A classic, robust cocktail for complex peptides, especially those with Arg(Pmc/Mtr) or Cys.[22] Thioanisole and ethanedithiol (EDT) are soft nucleophiles that protect sulfur-containing residues.[23] |
| TFA/TIS/Water | (95:2.5:2.5) | A very common and effective mixture for peptides lacking highly sensitive residues like Trp, Met, or Cys, especially when modern protecting groups like Trp(Boc) and Arg(Pbf) are used.[21] |
General Protocol for Cleavage:
-
Wash the final peptide-resin with Dichloromethane (DCM) and dry it.
-
Add the pre-chilled cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.[21]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether to remove residual scavengers.
Conclusion
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is far more than a simple chemical moiety; it is the linchpin of the most widely practiced strategy for peptide synthesis.[5] Its base lability provides a mild and orthogonal deprotection condition that is compatible with a vast array of acid-labile side-chain protecting groups, enabling the synthesis of complex and modified peptides that were once intractable.[][25] Understanding the chemical principles behind its function, the rationale for each step in the synthesis cycle, and the potential pitfalls allows researchers to harness the full power of Fmoc-SPPS, moving from routine synthesis to the confident creation of novel and challenging peptide targets.
References
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Wikipedia, Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]
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GenScript, Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]
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Angewandte Chemie International Edition, Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available at: [Link]
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Total Synthesis, Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
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Springer Nature Experiments, Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]
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YouTube, Deprotecting Fmoc Group Mechanism | Organic Chemistry. Available at: [Link]
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UCI Department of Chemistry, Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
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PubMed, Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]
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Semantic Scholar, Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Available at: [Link]
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Molecular Biotechnology, Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]
-
AAPPTec, Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]
-
Acta farmacéutica bonaerense, Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]
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Molecules, Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]
-
AAPPTec, Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
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ResearchGate, Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. Available at: [Link]
-
Organic Letters, Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Available at: [Link]
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AAPPTec, Coupling Reagents. Available at: [Link]
-
AAPPTec, Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
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-
Springer Nature Experiments, Methods for Removing the Fmoc Group. Available at: [Link]
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Journal of Peptide Science, Advances in Fmoc solid-phase peptide synthesis. Available at: [Link]
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Organic Process Research & Development, Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available at: [Link]
-
Chemical Reviews, Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]
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Thieme, Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM. Available at: [Link]
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AAPPTec, Cleavage Cocktails; Reagent B. Available at: [Link]
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Beyond the Canonical 20: A Technical Guide to Non-Natural Amino Acids in Drug Discovery
Foreword: Expanding the Chemical Alphabet of Life
For decades, the central dogma of molecular biology has been defined by a 20-amino acid alphabet, the fundamental building blocks of proteins. This canonical set has given rise to the incredible diversity of life we see today. However, the relentless pursuit of more effective, selective, and safer therapeutics has driven a paradigm shift in drug discovery.[1] We are no longer confined to nature's palette. The strategic incorporation of non-natural amino acids (nnAAs), also known as non-proteinogenic or unnatural amino acids (UAAs), into peptides and proteins offers an unprecedented level of molecular control, unlocking a vast chemical space for therapeutic innovation.[1][2]
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will not merely list facts but will delve into the causality behind experimental choices, providing a robust framework for understanding and applying nnAA technology. We will explore the synthesis of these unique building blocks, the elegant methodologies for their site-specific incorporation into proteins, and their transformative applications in modern drug discovery.
The Rationale for Non-Natural Amino Acids: Overcoming Nature's Limitations
While the 20 canonical amino acids are versatile, they present inherent limitations for therapeutic development. Peptides and proteins composed solely of natural amino acids often suffer from poor metabolic stability, limited bioavailability, and a restricted range of chemical functionalities.[][4] Non-natural amino acids provide a powerful toolkit to address these challenges directly.[][5][6]
By introducing novel side chains and backbone modifications, nnAAs can impart a range of desirable properties:
-
Enhanced Stability: Incorporation of nnAAs, such as D-amino acids or those with sterically hindered side chains, can confer resistance to enzymatic degradation by proteases, significantly extending the in vivo half-life of peptide-based drugs.[1][7]
-
Improved Potency and Selectivity: The unique chemical functionalities of nnAAs allow for the precise tailoring of a drug candidate's interaction with its biological target, leading to enhanced binding affinity and selectivity.[1][][8]
-
Novel Functionalities: nnAAs can introduce bioorthogonal handles for site-specific conjugation, fluorescent probes for imaging, or photocrosslinkers to study protein-protein interactions.[2][]
-
Conformational Constraint: The incorporation of cyclic or sterically demanding nnAAs can lock a peptide into a specific bioactive conformation, improving its receptor binding and reducing off-target effects.[10]
The impact of nnAAs is not merely theoretical; numerous clinically approved drugs, such as methyldopa, baclofen, and bortezomib, leverage their unique properties to achieve therapeutic efficacy.[1][11][12][13]
The Chemist's Toolkit: Synthesizing Non-Natural Amino Acids
The journey of harnessing nnAAs begins with their synthesis. The methods employed are diverse, ranging from classical organic chemistry to sophisticated biocatalytic approaches.
Chemical Synthesis: Precision and Diversity
Chemical synthesis offers the greatest flexibility in designing and producing a virtually limitless array of nnAAs.[2][] Common strategies include:
-
Asymmetric Synthesis: This approach utilizes chiral catalysts or auxiliaries to produce enantiomerically pure nnAAs, which is crucial for their biological activity.[]
-
Modifications of Natural Amino Acids: The side chains of the 20 canonical amino acids can be chemically altered to introduce new functionalities.[1]
-
Novel Synthetic Methodologies: Recent advances, such as nickel-mediated and Negishi cross-coupling reactions, have expanded the toolbox for creating complex nnAAs.
While powerful, chemical synthesis can be complex and costly, particularly for large-scale production.[][4]
Biosynthesis: Nature's Ingenuity
Harnessing the power of enzymes offers a greener and often more efficient route to certain nnAAs.[2] Key biosynthetic methods include:
-
Enzymatic Kinetic Resolution: Enzymes like acylases and lipases can selectively modify one enantiomer of a racemic mixture, allowing for the separation of the desired chiral nnAA.[2]
-
Metabolic Engineering: By manipulating metabolic pathways in microorganisms, it is possible to direct the synthesis of specific nnAAs.[2]
The choice between chemical and biological synthesis depends on the desired nnAA's structure, the required scale, and cost considerations.
Weaving the New Alphabet: Methods for Incorporating nnAAs into Peptides and Proteins
Once synthesized, the next critical step is the incorporation of nnAAs into a peptide or protein sequence. Two primary strategies dominate this field: chemical synthesis and genetic code expansion.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry
SPPS is the cornerstone technique for the chemical synthesis of peptides containing nnAAs.[14][15] This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.[14][15]
Experimental Protocol: Manual Solid-Phase Synthesis of a Peptide Containing a Non-Natural Amino Acid (Fmoc/tBu Strategy)
-
Resin Preparation: a. Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[14] b. Drain the DMF.[14]
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[14] b. Agitate the mixture for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[14] c. Drain the piperidine solution and wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (natural or non-natural) and a coupling reagent (e.g., HBTU/HOBt or PyBOP) in DMF. b. Add an activator base, such as N,N-diisopropylethylamine (DIEA), to the amino acid solution. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed. For sterically hindered nnAAs, stronger coupling reagents or longer reaction times may be necessary.[14]
-
Washing: a. Drain the coupling solution and wash the resin extensively with DMF to remove excess reagents and byproducts.[14]
-
Repeat: a. Repeat steps 2-4 for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: a. After the final coupling and deprotection step, wash the resin with dichloromethane (DCM). b. Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: a. Precipitate the crude peptide in cold diethyl ether. b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Genetic Code Expansion: Reprogramming the Ribosome
For the incorporation of nnAAs into larger proteins within living cells, genetic code expansion is a revolutionary technique.[2][16] This method relies on the creation of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair.[17][18][19] This pair functions independently of the host cell's own translational machinery.[19] The orthogonal tRNA is engineered to recognize a "blank" codon, typically a stop codon like UAG (amber), that has been introduced into the gene of interest.[16][20] The orthogonal synthetase is evolved to specifically charge its cognate tRNA with the desired nnAA.[17]
The Core Components of an Orthogonal Translation System:
| Component | Function | Key Considerations |
| Orthogonal Aminoacyl-tRNA Synthetase (aaRS) | Specifically recognizes and attaches the nnAA to the orthogonal tRNA. | Must not recognize any endogenous amino acids or tRNAs.[17][19] |
| Orthogonal tRNA | Is recognized by the orthogonal aaRS but not by any endogenous aaRSs. Its anticodon is mutated to recognize a nonsense or rare codon. | Must be a poor substrate for endogenous synthetases.[17] |
| Non-Natural Amino Acid (nnAA) | The desired amino acid to be incorporated. | Must be cell-permeable and non-toxic to the host organism. |
| Reassigned Codon | Typically an amber stop codon (UAG) introduced at the desired site in the target gene. | Suppression of the stop codon allows for nnAA incorporation instead of translation termination.[16] |
Transformative Applications in Drug Discovery
The ability to precisely install nnAAs has opened up new frontiers in therapeutic design.
Engineering Superior Peptide and Protein Therapeutics
By incorporating nnAAs, the pharmacokinetic and pharmacodynamic properties of peptide and protein drugs can be significantly improved.[5][21] For example, introducing nnAAs can enhance stability, increase receptor binding affinity, and reduce immunogenicity.[][7]
Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs)
nnAAs with bioorthogonal functional groups (e.g., azides or alkynes) can be incorporated at specific sites in antibodies or peptides.[2][] This allows for the precise attachment of cytotoxic drugs, creating highly targeted ADCs and PDCs with a defined drug-to-antibody ratio, leading to improved efficacy and safety.[21]
Probing Biological Systems
nnAAs serve as powerful tools for chemical biology.[] The incorporation of fluorescent nnAAs enables the tracking of proteins in living cells, while photocrosslinking nnAAs can be used to map protein-protein interactions and identify drug targets.[2][22]
Challenges and Future Perspectives
Despite the tremendous progress, challenges remain in the field of nnAA technology. The synthesis of complex nnAAs can be a significant bottleneck, and the efficiency of incorporation via genetic code expansion can vary.[][4][23] Furthermore, the long-term safety and metabolism of nnAA-containing therapeutics require thorough investigation.[]
The future of nnAAs in drug discovery is incredibly bright. Advances in synthetic chemistry and synthetic biology are continuously expanding the repertoire of available nnAAs and improving incorporation methods.[2][] The integration of artificial intelligence and machine learning is poised to accelerate the design of nnAA-containing drugs with optimized properties.[1] As our ability to manipulate the building blocks of life with ever-increasing precision grows, so too will our capacity to develop novel and life-changing therapies.
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Reprogramming natural proteins using unnatural amino acids. PMC - PubMed Central. [Link]
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“Not‐so‐popular” orthogonal pairs in genetic code expansion. PMC - NIH. [Link]
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Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]
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The Role of Orthogonality in Genetic Code Expansion. MDPI. [Link]
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
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Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH. [Link]
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The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews (RSC Publishing). [Link]
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Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers. [Link]
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Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. PMC - NIH. [Link]
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The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. [Link]
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An In-depth Technical Guide to Fmoc-7-aminoheptanoic Acid as a Bifunctional Molecule
Abstract
Fmoc-7-aminoheptanoic acid (Fmoc-7-Ahp-OH) is a versatile bifunctional molecule widely employed in chemical synthesis, particularly in the realms of peptide chemistry, drug discovery, and materials science. This guide provides a comprehensive technical overview of its core properties, synthesis, and diverse applications. We will delve into detailed experimental protocols, explore the mechanistic rationale behind its use, and present its role as a flexible linker in sophisticated molecular constructs such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as its utility in surface modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this valuable chemical tool.
Introduction: The Molecular Architecture and Strategic Value of Fmoc-7-aminoheptanoic Acid
Fmoc-7-aminoheptanoic acid is a synthetic amino acid derivative characterized by a seven-carbon aliphatic chain that separates a carboxylic acid and a fluorenylmethyloxycarbonyl (Fmoc) protected amine.[1][2] This unique structure confers a bifunctional nature, allowing for sequential and controlled chemical reactions at either terminus. The lipophilic seven-carbon spacer provides flexibility and hydrophobicity, which can be strategically utilized to influence the solubility, stability, and conformational properties of the final molecular construct.[3][4]
The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), renowned for its base-lability.[5][6] It remains stable under the acidic conditions often used to remove side-chain protecting groups, yet it is readily cleaved by a mild base, typically a solution of piperidine in an organic solvent.[5][7] This orthogonality is fundamental to the stepwise elongation of peptide chains.[5]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅NO₄ | [2] |
| Molecular Weight | 367.42 g/mol | [2] |
| Appearance | White to off-white powder | - |
| Melting Point | 152-157 °C | - |
| Solubility | Soluble in DMF, NMP, and other polar organic solvents. Slightly soluble in water. | - |
Synthesis of Fmoc-7-aminoheptanoic Acid
The preparation of Fmoc-7-aminoheptanoic acid involves two primary stages: the synthesis of the underlying 7-aminoheptanoic acid and the subsequent protection of the amine group with the Fmoc moiety.
Synthesis of 7-Aminoheptanoic Acid
A common route to 7-aminoheptanoic acid begins with the reaction of 6-bromocaproic acid ethyl ester and nitromethane.[8]
Reaction Scheme:
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The Aliphatic Linker: A Linchpin in PROTAC Design and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture is deceptively simple: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them together.[1][2] While the ligands provide specificity, it is the often-underestimated linker that dictates the ultimate success or failure of a PROTAC. This guide delves into the critical functions of aliphatic linkers in PROTAC synthesis, providing field-proven insights into their design, synthesis, and profound impact on degradation efficacy.
The Aliphatic Linker: More Than Just a Spacer
The linker in a PROTAC is not a passive tether but an active contributor to the molecule's bioactivity.[1] Its length, composition, and flexibility are paramount in orchestrating the formation of a productive ternary complex—the crucial intermediate where the POI and the E3 ligase are brought into proximity for ubiquitination.[2][3] Aliphatic linkers, composed of saturated or unsaturated hydrocarbon chains, are a cornerstone of PROTAC design due to their synthetic tractability and inherent flexibility.[4]
The primary functions of the aliphatic linker include:
-
Dictating Ternary Complex Geometry: The linker's length and flexibility determine the spatial arrangement of the POI and E3 ligase. A linker that is too short may lead to steric clashes, preventing the formation of a stable complex. Conversely, an excessively long and flexible linker can result in non-productive binding orientations and a significant entropic penalty upon complex formation.[1][5]
-
Modulating Physicochemical Properties: Aliphatic chains are generally hydrophobic, which can influence a PROTAC's solubility, cell permeability, and overall pharmacokinetic profile. Judiciously combining alkyl chains with more hydrophilic motifs, such as polyethylene glycol (PEG), allows for fine-tuning of these properties.[1]
-
Influencing Degradation Efficacy and Selectivity: The optimal linker length is exquisitely sensitive and target-dependent. Even subtle changes in the number of methylene units can dramatically impact the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1] In some cases, linker optimization can even impart selectivity for one protein over a closely related family member.
The Causality Behind Linker Design: A Structure-Activity Relationship Perspective
The optimization of the aliphatic linker is often an empirical process, guided by the principles of structure-activity relationships (SAR). The goal is to identify the "sweet spot" in linker length and composition that maximizes ternary complex stability and subsequent degradation.
The Critical Impact of Linker Length
Numerous studies have demonstrated a clear correlation between aliphatic linker length and PROTAC potency. A classic example is the development of PROTACs targeting Tank-binding kinase 1 (TBK1). Degradation was only observed once the linker reached a minimum length of 12 atoms, with a 21-atom linker showing optimal activity (DC50 = 3 nM, Dmax = 96%).[1] This highlights the necessity of a linker long enough to span the distance between the ligand binding pockets on the POI and the E3 ligase without inducing strain.
Table 1: Impact of Aliphatic/Ether Linker Length on TBK1 Degradation [1]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No Degradation | - |
| 12 | Submicromolar | >90 |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
This bell-shaped curve, where potency increases with linker length to an optimal point before declining, is a common observation in PROTAC development.
The Interplay of Flexibility and Rigidity
While the flexibility of aliphatic linkers is advantageous for allowing the PROTAC to adopt a productive conformation, excessive flexibility can be detrimental. To address this, researchers often incorporate rigid elements, such as piperazine or piperidine rings, into the linker to pre-organize the molecule and reduce the entropic penalty of binding.[3] However, increased rigidity can also sometimes impair degradation, underscoring the delicate balance required.[1] The choice between a purely aliphatic linker and a more rigidified one is highly dependent on the specific POI-E3 ligase pair.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: A streamlined workflow for determining PROTAC degradation efficiency.
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for the synthesis and evaluation of PROTACs with aliphatic linkers. These are intended as a starting point and may require optimization for specific targets and cell lines.
Synthesis of a PROTAC with a C3 Aliphatic Linker
This protocol describes a modular approach for synthesizing a PROTAC with a simple three-carbon alkyl linker.
Materials:
-
POI ligand with a nucleophilic handle (e.g., a primary amine)
-
E3 ligase ligand with an appropriate functional group for coupling
-
1,3-Dibromopropane
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Step 1: Alkylation of the POI Ligand.
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution.
-
Add 1,3-dibromopropane (5-10 equivalents) dropwise and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.
-
-
Step 2: Conjugation to the E3 Ligase Ligand.
-
Dissolve the POI-linker intermediate (1 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
-
Add a suitable base (e.g., potassium carbonate or DIPEA, 3 equivalents).
-
Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product.
-
Purify the final PROTAC by preparative HPLC to yield the desired compound.
-
Cell-Based Protein Degradation Assay
This protocol outlines the steps to determine the DC50 and Dmax of a synthesized PROTAC.
Materials:
-
Cancer cell line expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Western blot reagents and equipment
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle-only control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different PROTAC concentrations. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with the primary antibodies for the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Data Acquisition and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion and Future Perspectives
Aliphatic linkers are a fundamental and versatile tool in the synthesis of PROTACs. Their inherent flexibility and synthetic accessibility make them an excellent starting point for linker optimization. A deep understanding of the structure-activity relationships governing the interplay between linker length, physicochemical properties, and degradation efficacy is crucial for the rational design of potent and selective protein degraders. While the empirical nature of linker design remains a bottleneck, the continued development of computational modeling and structural biology techniques promises to further rationalize this process. As the field of targeted protein degradation continues to mature, the humble aliphatic linker will undoubtedly remain a central player in the development of next-generation therapeutics.
References
-
Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. [Link]
-
Gadd MS, Testa A, Lucas X, Chan KH, Chen W, Lamont DJ, Zengerle M, Ciulli A. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat Chem Biol. 2017;13(5):514-521. [Link]
-
Cyrus K, Weickmann D, Abolfazli Z, Kallal LA, Bavar DB. Impact of linker length on the activity of PROTACs. Mol Biosyst. 2011;7(2):359-64. [Link]
-
Zorba A, Nguyen C, Gramespacher JA, et al. Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proc Natl Acad Sci U S A. 2018;115(31):E7285-E7292. [Link]
-
ResearchGate. (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram. [Link]
-
Mares A, et al. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. J Med Chem. 2020;63(3):983-996. [Link]
-
Gabizon R, et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduct Target Ther. 2024;9(1):26. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aliphatic Linkers | BroadPharm [broadpharm.com]
- 5. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
The Architecture of Creation: An In-depth Technical Guide to Solid-Phase Peptide Synthesis
This guide provides a comprehensive exploration of Solid-Phase Peptide Synthesis (SPPS), a cornerstone technology in peptide chemistry that has revolutionized the production of peptides for research, diagnostics, and therapeutics. We will dissect the core principles, delve into the critical chemical strategies, and provide field-proven insights to empower researchers, scientists, and drug development professionals in mastering this powerful technique. The narrative is structured to build foundational knowledge before progressing to the nuanced complexities and practical considerations of SPPS.
The Foundational Principle: Immobilized Synthesis
Solid-Phase Peptide Synthesis, a groundbreaking concept introduced by R.B. Merrifield, is predicated on the stepwise assembly of amino acids into a peptide chain that is covalently anchored to an insoluble polymeric support, often referred to as a resin.[1][2][3] This elegant approach circumvents the laborious purification of intermediates required in traditional solution-phase synthesis.[2][3][4] The core advantage of SPPS lies in its simplicity and efficiency; reactions are driven to completion using an excess of soluble reagents, which, along with by-products, are easily removed by simple filtration and washing, leaving the growing peptide chain attached to the solid support.[2][3][4] This process is highly amenable to automation, enabling the rapid and high-throughput production of peptides.[1]
The entire synthesis workflow can be conceptualized as a repeating cycle of operations, as illustrated below.
Figure 1: The fundamental workflow of Solid-Phase Peptide Synthesis.
The Strategic Pillars: Orthogonal Protecting Group Chemistries
The success of SPPS hinges on the use of protecting groups for the α-amino group (a temporary protecting group) and for reactive amino acid side chains (permanent protecting groups). The key is an "orthogonal" protection scheme, where the temporary Nα-protecting group can be removed under conditions that leave the permanent side-chain protecting groups and the resin linkage intact.[5] Two primary strategies dominate the field: Fmoc/tBu and Boc/Bzl.
The Fmoc/tBu Strategy: The Modern Workhorse
The fluorenylmethyloxycarbonyl (Fmoc) for Nα-protection and tert-butyl (tBu) based groups for side-chain protection is the most widely used approach today.[6] This strategy is lauded for its use of milder reaction conditions.
-
Nα-Deprotection: The Fmoc group is labile to basic conditions, typically a 20-50% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[7] This is a base-catalyzed β-elimination reaction. The released dibenzofulvene is a chromophore, which allows for real-time spectrophotometric monitoring of the deprotection step, a feature leveraged by automated synthesizers.[2][7]
Sources
Methodological & Application
Application Notes and Protocols for the Efficient Coupling of Fmoc-7-Ahp-OH in Solid-Phase Peptide Synthesis
Introduction: The Role and Challenge of Fmoc-7-Ahp-OH
Fmoc-7-aminoheptanoic acid (Fmoc-7-Ahp-OH) is a non-proteinogenic, linear amino acid commonly employed in Solid-Phase Peptide Synthesis (SPPS) as a flexible spacer or linker.[1][2] Its seven-carbon chain provides significant spatial separation between peptide domains, modifies pharmacokinetic properties, or serves as an attachment point for conjugates without introducing the steric or electronic features of natural amino acid side chains.
While its incorporation appears straightforward, Fmoc-7-Ahp-OH presents a significant, often underestimated, challenge: a high propensity for intramolecular cyclization. After the successful coupling of Fmoc-7-Ahp-OH and subsequent removal of its Fmoc protecting group, the newly liberated N-terminal amine is positioned to attack the C-terminal ester linkage to the solid support. This irreversible side reaction forms a stable eight-membered ring lactam, cleaving the nascent peptide from the resin and terminating the synthesis. This phenomenon is mechanistically analogous to the well-documented formation of diketopiperazines at the dipeptide stage.[3][4]
The success of any synthesis involving this linker is therefore a matter of kinetic control. The desired intermolecular coupling of the subsequent amino acid must be significantly faster than the undesired intramolecular cyclization. This application note provides a detailed analysis of coupling strategies and optimized protocols designed to kinetically favor peptide bond formation, thereby maximizing the yield of the target peptide and minimizing termination due to lactam formation.
The Core Challenge: Intermolecular Coupling vs. Intramolecular Cyclization
Once the Fmoc group is removed from a newly incorporated 7-Ahp residue, the peptide-resin exists in a vulnerable state. The terminal primary amine can follow one of two competing reaction pathways:
-
Desired Pathway (Intermolecular Coupling): The amine reacts with an activated Fmoc-amino acid in solution to form the next peptide bond, continuing chain elongation.
-
Undesired Pathway (Intramolecular Cyclization): The amine attacks the C-terminal ester anchoring the peptide to the resin, forming a cyclic lactam and prematurely cleaving the chain.
The selection of coupling reagents and reaction conditions directly dictates which pathway is kinetically favored. Fast, highly efficient coupling reagents are paramount to ensure the intermolecular reaction proceeds to completion before the intramolecular side reaction can occur to a significant extent.
Caption: Competing reaction pathways after Fmoc-deprotection of 7-Ahp-OH.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical factor for the successful incorporation of Fmoc-7-Ahp-OH. The ideal reagent rapidly generates a highly reactive activated species, driving the intermolecular reaction to completion swiftly.
| Reagent Class | Example Reagents | Mechanism / Active Ester | Relative Speed | Key Advantages for Fmoc-7-Ahp-OH | Potential Drawbacks |
| Uronium/Aminium | HATU , HBTU, HCTU, COMU | Forms OAt- (HATU) or OBt- (HBTU) active esters.[5] | Very Fast | HATU is the gold standard. Its OAt-ester is highly reactive, ensuring rapid coupling that outpaces lactam formation.[5][6] | Excess reagent can cause N-terminal guanidinylation, terminating the chain.[4] |
| Phosphonium | PyBOP , PyAOP | Forms OBt- (PyBOP) or OAt- (PyAOP) active esters. | Very Fast | Excellent efficiency, comparable to uronium salts. Does not cause guanidinylation, making it a safer choice if using large excess. | Byproducts can be more difficult to wash away than urea-based byproducts. |
| Carbodiimide | DIC / HOBt (or Oxyma) | Forms an O-acylisourea intermediate, which reacts with HOBt to form an OBt-ester.[7] | Moderate to Slow | Cost-effective and widely available.[8] | Slower reaction kinetics may allow more time for the competing lactam formation to occur. Requires careful monitoring. |
For challenging couplings such as this, aminium/uronium reagents like HATU or phosphonium reagents like PyBOP are strongly recommended over carbodiimide-based methods.[9] The superior reactivity of the active esters they generate is the primary defense against the intramolecular cyclization side reaction.[5]
Experimental Protocols and Workflows
The following protocols are optimized to maximize coupling efficiency for Fmoc-7-Ahp-OH and the subsequent amino acid. All procedures assume a standard manual synthesis setup.
General SPPS Workflow
A single cycle of solid-phase peptide synthesis follows a consistent pattern of deprotection, washing, coupling, and further washing before initiating the next cycle.
Caption: General workflow for a single Fmoc-SPPS cycle.
Recommended Reagent Quantities
The following molar equivalents are recommended for the coupling of Fmoc-7-Ahp-OH and the amino acid immediately following it.
| Reagent | Protocol 1 (HATU) | Protocol 2 (PyBOP) | Protocol 3 (DIC/HOBt) |
| Fmoc-AA-OH | 4.0 eq | 4.0 eq | 4.0 eq |
| Coupling Reagent | 3.9 eq | 3.9 eq | 4.0 eq |
| HOBt | - | - | 4.0 eq |
| Base (DIPEA) | 8.0 eq | 8.0 eq | - |
Protocol 1: High-Efficiency Coupling with HATU/DIPEA (Gold Standard)
This protocol is highly recommended to achieve maximum coupling efficiency and minimize lactam formation.
-
Materials:
-
Resin with N-terminal deprotected peptide
-
Fmoc-7-Ahp-OH (or subsequent Fmoc-AA-OH)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[7]
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, Dichloromethane (DCM))
-
Kaiser test kit
-
-
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (e.g., 2 x 10 min).[10] Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[9]
-
Activation and Coupling: In a separate vessel, dissolve Fmoc-7-Ahp-OH (4.0 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq) to the solution, mix briefly, and allow to pre-activate for 1-2 minutes.[11]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Perform a Kaiser test to confirm complete coupling (beads should remain yellow).[9] If the test is positive (blue beads), drain the vessel and repeat the coupling procedure (recouple).
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.[9]
-
Protocol 2: Robust Alternative Coupling with PyBOP/DIPEA
This protocol offers a highly efficient, non-guanidinylating alternative to HATU.
-
Materials:
-
Same as Protocol 1, but replace HATU with PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[7]
-
-
Procedure:
-
Resin Preparation: Follow step 1 as described in Protocol 1.
-
Activation and Coupling: In a separate vial, dissolve Fmoc-7-Ahp-OH (4.0 eq) and PyBOP (3.9 eq) in DMF. Add DIPEA (8.0 eq), mix briefly, and immediately add the solution to the deprotected resin.[9]
-
Agitate the reaction mixture at room temperature for 30-90 minutes.
-
Monitoring and Washing: Follow steps 5 and 6 as described in Protocol 1.
-
Protocol 3: Cost-Effective Coupling with DIC/HOBt
This method is viable but requires diligent monitoring due to slower reaction kinetics.
-
Materials:
-
Same as Protocol 1, but replace HATU and DIPEA with N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).[12]
-
-
Procedure:
-
Resin Preparation: Follow step 1 as described in Protocol 1.
-
Coupling: In the reaction vessel containing the deprotected resin, add a solution of Fmoc-7-Ahp-OH (4.0 eq) and HOBt (4.0 eq) in DMF.
-
Add DIC (4.0 eq) to the resin slurry.
-
Agitate the reaction mixture at room temperature. Monitor the reaction every 60 minutes. Coupling may take 2-4 hours.
-
Monitoring and Washing: Follow steps 5 and 6 as described in Protocol 1. Due to the slower kinetics, a positive Kaiser test after 2 hours is common, and a recouple is often necessary.
-
Troubleshooting
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reaction time. 2. Steric hindrance. 3. Low reagent reactivity. | 1. Extend the coupling time by 30-60 minutes. 2. Drain and perform a second coupling (recouple) with freshly activated amino acid.[9] 3. If using DIC/HOBt, switch to a HATU or PyBOP protocol for the recoupling step. |
| Low Final Yield (Deletion of peptide-7-Ahp) | Intramolecular lactam formation has occurred, cleaving the peptide from the resin. | 1. For future syntheses, switch to a faster, more potent coupling reagent (HATU is preferred).[5] 2. Increase the concentration of the activated amino acid solution to 0.5 M to favor the bimolecular reaction.[13] |
| Aggregation during Synthesis | Sequence-dependent aggregation is hindering reagent access to the N-terminus. | 1. Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP).[14] 2. Consider microwave-assisted synthesis to disrupt aggregation (note: higher temperatures can also increase side reactions).[14] |
Conclusion
The successful incorporation of the Fmoc-7-Ahp-OH spacer into a peptide sequence is critically dependent on mitigating the side reaction of intramolecular lactam formation. This is best achieved by employing kinetic control, using coupling protocols that are significantly faster than the rate of cyclization. The use of high-efficiency aminium/uronium salt reagents, particularly HATU , is the gold standard and most reliable method for this purpose. Phosphonium-based reagents like PyBOP provide an excellent and robust alternative. While cost-effective carbodiimide methods like DIC/HOBt can be used, they necessitate careful monitoring and a higher likelihood of requiring double coupling. By selecting the appropriate high-potency reagent and confirming reaction completion, researchers can confidently and efficiently utilize this valuable linker in their synthetic peptides.
References
- Benchchem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Benchchem. (n.d.). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Benchchem. (n.d.). Application Notes and Protocols for Coupling Fmoc-HoPro-OH in Solid-Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- RSC Publishing. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D.
- Benchchem. (n.d.). Application Note and Protocols for Fmoc-Based Peptide Synthesis Using HBTU Activation.
- PubMed. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis.
- pepresin. (2026). Best Coupling Conditions for Automated SPPS.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Semantic Scholar. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis.
- Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- ResearchGate. (2017). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?.
- Springer. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PMC. (n.d.). Advances in Fmoc solid‐phase peptide synthesis.
- Advanced ChemTech. (n.d.). Fmoc-7-Ahp-OH.
- PMC. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Semantic Scholar. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
- Chem-Impex. (n.d.). Fmoc-7-Ahp-OH.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Reddit. (2024). Solid Phase Peptide Synthesis Help : r/Chempros.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- Benchchem. (n.d.). Preventing δ-lactam formation during arginine coupling.
- Chemical Society Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
Sources
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. labsolu.ca [labsolu.ca]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
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- 10. chem.uci.edu [chem.uci.edu]
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- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
- 14. Best Coupling Conditions for Automated SPPS | pepresin [pepresin.com]
Application Notes and Protocols for Fmoc Deprotection of 7-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 7-Aminoheptanoic Acid and the Critical Nature of Fmoc Deprotection
7-Aminoheptanoic acid is a non-proteinogenic amino acid that serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its extended seven-carbon aliphatic chain provides a flexible spacer that can be incorporated into peptides to modulate their conformational properties, stability, and biological activity.[1] The successful integration of 7-aminoheptanoic acid into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) hinges on the efficient and clean removal of the temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.
The Fmoc group is favored in modern SPPS due to its base lability, which allows for an orthogonal deprotection strategy in conjunction with acid-labile side-chain protecting groups.[3][4] This orthogonality is crucial for the synthesis of complex peptides, ensuring that the permanent protecting groups on other amino acid residues remain intact during the iterative deprotection of the N-terminus.[3][5] This application note provides a detailed examination of the Fmoc deprotection process as it applies to 7-aminoheptanoic acid, offering in-depth protocols, a discussion of the underlying chemical principles, and strategies for monitoring and troubleshooting.
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. The process can be broken down into three key steps:
-
Proton Abstraction: A base, most commonly the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[3][6]
-
β-Elimination: This proton abstraction results in the formation of a stabilized carbanion. The unstable intermediate then undergoes an elimination reaction, leading to the cleavage of the C-O bond. This releases the free amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[3][7]
-
Dibenzofulvene Adduct Formation: The liberated DBF is immediately trapped by the excess amine base (e.g., piperidine) to form a stable adduct.[3] This scavenging step is critical to prevent the DBF from reacting with the newly deprotected N-terminal amine of the peptide, which would result in chain termination.[3]
Caption: Mechanism of piperidine-mediated Fmoc deprotection.
Standard Protocol for Fmoc Deprotection of 7-Aminoheptanoic Acid
This protocol outlines the standard conditions for the removal of the Fmoc group from a resin-bound peptide containing 7-aminoheptanoic acid. While these conditions are widely applicable, empirical optimization for particularly long or aggregation-prone sequences is recommended.
Reagents and Materials
-
Fmoc-7-aminoheptanoic acid-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solution: DMF
-
Solid-phase peptide synthesis vessel
-
Shaker or nitrogen bubbling apparatus
Step-by-Step Procedure
-
Resin Swelling: Swell the Fmoc-7-aminoheptanoic acid-loaded resin in DMF for 30-60 minutes in the reaction vessel.[8]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF deprotection solution to the resin (approximately 10 mL per gram of resin).[8] Agitate the slurry for 1-3 minutes at room temperature.[3]
-
Drain: Drain the deprotection solution from the reaction vessel.[3]
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin.
-
Main Deprotection: Agitate the mixture for an additional 15-20 minutes at room temperature. For sterically hindered residues or in cases of potential aggregation, this time can be extended.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the piperidine and the DBF-piperidine adduct.[9]
Caption: Experimental workflow for Fmoc deprotection.
Monitoring the Deprotection Reaction
Ensuring the complete removal of the Fmoc group is paramount for the success of the subsequent coupling step. Incomplete deprotection will lead to deletion sequences in the final peptide.
UV-Vis Spectrophotometry
A common method for monitoring Fmoc deprotection is to measure the UV absorbance of the DBF-piperidine adduct in the drained deprotection solution.[10] The adduct has a characteristic absorbance maximum around 301 nm. By collecting the piperidine solution after each deprotection step and measuring its absorbance, one can quantify the amount of Fmoc group removed. A consistent and expected absorbance value indicates successful and complete deprotection. A significant drop in absorbance may suggest incomplete coupling in the previous step or aggregation issues.[10]
Qualitative Colorimetric Tests (Kaiser Test)
The Kaiser test, or ninhydrin test, is a highly sensitive qualitative method to detect the presence of free primary amines on the resin.[3]
-
Positive Result (Blue/Purple Beads): Indicates the presence of free amines, signifying successful Fmoc deprotection.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free amines, suggesting incomplete deprotection.
It is crucial to perform the Kaiser test after the final DMF wash to avoid false positives from residual piperidine.
Potential Side Reactions and Troubleshooting
While generally efficient, Fmoc deprotection can be associated with several side reactions, particularly in sensitive peptide sequences.
| Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Incomplete Deprotection | Steric hindrance, peptide aggregation.[11] | Increase deprotection time; switch to a more potent deprotection reagent like 2% DBU/5% piperazine in NMP[12]; sonicate during deprotection.[11] |
| Diketopiperazine (DKP) Formation | Occurs at the dipeptide stage, especially with Proline in the sequence, leading to cleavage from the resin.[13][14] | For sequences prone to DKP formation, use 2-chlorotrityl chloride resin.[11] |
| Aspartimide Formation | Backbone amide nitrogen attacks the side-chain ester of an adjacent aspartic acid residue.[13] | Use a milder base like piperazine or add 1-hydroxybenzotriazole (HOBt) to the piperidine solution.[15][16] |
| Racemization | The basic conditions can cause epimerization, particularly at the C-terminus or for residues like Cysteine and Histidine.[13] | Minimize exposure to strong basic conditions; consider using alternative, less basic deprotection reagents. |
Alternative Deprotection Reagents
For sequences that are particularly sensitive to piperidine-induced side reactions, several alternative bases can be employed.
| Reagent | Concentration | Advantages | Considerations |
| Piperazine | 5-10% (w/v) in DMF/ethanol[6] | Reduced incidence of aspartimide formation.[15][16] | May require longer reaction times than piperidine. |
| 4-Methylpiperidine (4MP) | 20% (v/v) in DMF | Similar deprotection kinetics to piperidine with potentially reduced side reactions. | |
| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP[12] | Very rapid deprotection, effective for difficult sequences.[12][17] | DBU is a strong, non-nucleophilic base; piperazine acts as the DBF scavenger.[18] |
Conclusion
The successful Fmoc deprotection of 7-aminoheptanoic acid is a critical step in the synthesis of modified peptides. While standard protocols using 20% piperidine in DMF are generally effective, a thorough understanding of the underlying mechanism, potential side reactions, and available monitoring techniques is essential for achieving high-purity target peptides. For challenging syntheses, the use of alternative deprotection reagents and careful monitoring of the reaction progress can significantly improve outcomes. The protocols and data presented in this application note provide a robust framework for researchers to confidently and efficiently incorporate 7-aminoheptanoic acid into their synthetic targets.
References
- Wade, J. D., Mathieu, M., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science.
-
Ovid. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
-
YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Luna, O., Gomez, J. A., Cárdenas, C., Albericio, F., Marshall, S., & Gúzman, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(9), 1143.
-
ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Deprotection. [Link]
-
SciELO México. (2019). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. [Link]
-
Royal Society of Chemistry. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Benefits of 7-Aminoheptanoic Acid. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Unlock the Power of 7-Aminoheptanoic Acid: Your Guide to Synthesis and Applications. [Link]
-
American Chemical Society. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]
-
ResearchGate. Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the... [Link]
-
ResearchGate. Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... [Link]
-
Medicilon. Introduction and removal of alkyl protecting groups of several common amino groups. [Link]
- Google Patents.
- Google Patents.
-
IOSR Journal. (2014). Synthesis of novel amino acid derivative of 7-AVCA. [Link]
Sources
- 1. nbinno.com [nbinno.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
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- 18. peptide.com [peptide.com]
Application of Fmoc-7-aminoheptanoic Acid in Peptide-Based Therapeutics
Introduction: The Strategic Role of Non-Standard Amino Acids in Peptide Therapeutics
The landscape of peptide-based drug development is increasingly reliant on the incorporation of non-standard amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Fmoc-7-aminoheptanoic acid (Fmoc-7-Ahp-OH), a synthetic amino acid derivative, has emerged as a critical building block in this endeavor.[1][2][3] Its structure, featuring a seven-carbon aliphatic chain separating a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a carboxylic acid, provides a unique combination of hydrophobicity and flexibility.[2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Fmoc-7-aminoheptanoic acid in the synthesis and optimization of peptide-based therapeutics. We will delve into its role as a versatile linker, a modulator of peptide conformation and stability, and a tool for enhancing drug delivery, supported by detailed protocols and field-proven insights.
Part 1: The Multifaceted Utility of Fmoc-7-aminoheptanoic Acid in Peptide Design
The incorporation of Fmoc-7-aminoheptanoic acid into a peptide sequence is not merely an addition but a strategic design choice aimed at manipulating the physicochemical and pharmacological properties of the final molecule. Its utility stems from the unique attributes of its seven-carbon aliphatic chain.
As a Flexible Linker and Spacer: Optimizing Molecular Architecture
The heptanoic acid backbone of Fmoc-7-Ahp-OH serves as an effective and flexible spacer, a critical component in the design of complex peptide conjugates.[4] Spacers act as molecular bridges that can separate functional domains, minimize steric hindrance, and ensure the proper orientation of different moieties within a therapeutic construct.[5]
-
Reducing Steric Hindrance: In bioconjugates like antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), the linker ensures that the bulky drug payload does not interfere with the binding of the targeting peptide to its receptor.[5][6][7]
-
Enhancing Solubility and Stability: The choice of spacer can significantly influence the solubility and proteolytic stability of a peptide.[5] While hydrophobic spacers like aminoheptanoic acid may sometimes lead to aggregation in aqueous solutions, they can also shield sensitive regions of a peptide from enzymatic degradation.[5]
-
Controlling Biological Activity: The length and flexibility of the spacer can directly impact the biological activity of the peptide.[5][8] A longer spacer may increase the distance between the peptide and its payload, which in some cases can reduce potency if precise proximity is required for action.[5] Therefore, the selection of spacer length is a critical optimization parameter.
Modulating Peptide Conformation and Physicochemical Properties
The introduction of the hydrophobic seven-carbon chain of 7-aminoheptanoic acid can significantly alter the overall hydrophobicity of a peptide.[2][9][10] This modification can have profound effects on the peptide's secondary structure, membrane interaction, and pharmacokinetic profile.
-
Stabilizing Secondary Structures: The hydrophobic nature of the alkyl chain can promote intramolecular hydrophobic interactions, which can help to stabilize desired secondary structures such as α-helices.[10] This is particularly important for peptides whose activity is dependent on a specific conformation.
-
Influencing Membrane Permeability: Increased hydrophobicity can enhance the ability of a peptide to interact with and penetrate cell membranes, a crucial factor for targeting intracellular proteins. However, an excessive increase in hydrophobicity can lead to non-specific membrane binding and potential toxicity.
-
Altering Pharmacokinetics: The hydrophobicity of a peptide therapeutic influences its distribution, metabolism, and excretion (ADME) profile. For instance, increased hydrophobicity can lead to higher plasma protein binding, which can extend the half-life of the drug but may also increase liver uptake.[11]
Application in Constrained Peptides and Bioconjugates
Fmoc-7-aminoheptanoic acid is a valuable tool in the synthesis of constrained peptides and complex bioconjugates.[12]
-
Cyclic Peptides: It can be incorporated into the backbone of cyclic peptides to introduce a flexible segment, which can be crucial for achieving the desired ring conformation for optimal receptor binding.[1]
-
PROTACs and Other Drug Conjugates: In the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of efficacy. The flexible alkyl chain of 7-aminoheptanoic acid makes it an ideal component for constructing these linkers.[2][4][13]
Part 2: Protocols for the Incorporation of Fmoc-7-aminoheptanoic Acid via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-7-aminoheptanoic acid into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[14][15][16] The Fmoc group provides a base-labile protecting group for the amine, allowing for sequential addition of amino acids to a solid support.[][18][19]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Fmoc-7-aminoheptanoic acid | Peptide Synthesis Grade | Chem-Impex, J&K Scientific |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh | Sigma-Aldrich, ChemPep |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Thermo Fisher Scientific |
| Piperidine | Reagent Grade | Sigma-Aldrich |
| Coupling Reagents (HBTU, HATU, HOBt) | Peptide Synthesis Grade | ChemPep, BroadPharm |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Thermo Fisher Scientific |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| Diethyl ether (cold) | ACS Grade | Thermo Fisher Scientific |
Step-by-Step Protocol for Manual Fmoc-SPPS
This protocol outlines the manual incorporation of a single Fmoc-7-aminoheptanoic acid residue into a peptide chain.
Step 1: Resin Swelling
-
Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.[20]
-
Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature.[20] This step is crucial for exposing the reactive sites on the resin.[14]
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[14][20]
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 15-20 minutes to ensure complete removal of the Fmoc group.[21]
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and dibenzofulvene byproducts.[21]
Step 3: Coupling of Fmoc-7-aminoheptanoic Acid
-
In a separate vial, dissolve Fmoc-7-aminoheptanoic acid (3 equivalents relative to the resin loading), a coupling agent like HBTU or HATU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF.[4]
-
Add DIPEA (6 equivalents) to the solution to activate the carboxylic acid. Allow the pre-activation to proceed for 1-2 minutes.[4]
-
Add the activated Fmoc-7-aminoheptanoic acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[4][14]
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[4]
-
Once the coupling is complete, wash the resin with DMF (3 times) and DCM (3 times).[4]
Step 4: Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
Step 5: Final Fmoc Deprotection After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
Step 6: Cleavage and Deprotection
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.[14] TIS acts as a scavenger to prevent side reactions with sensitive amino acid residues.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[14]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual cleavage cocktail components.
-
Dry the peptide pellet under vacuum.
Step 7: Purification and Analysis Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Workflow Visualization
Caption: General workflow for the incorporation of Fmoc-7-aminoheptanoic acid using Fmoc-based solid-phase peptide synthesis.
Part 3: Case Studies and Future Perspectives
The strategic use of alkyl chain linkers like 7-aminoheptanoic acid is well-documented in the literature, with numerous examples demonstrating their impact on the therapeutic potential of peptides.
Impact on Receptor Binding and Biological Activity
Studies have shown that the length and nature of a spacer can significantly influence the interaction between a peptide and its target receptor. For instance, in peptide-polysaccharide matrices, the choice of spacer was found to be critical for the biological activity of integrin-binding peptides.[8] Hydrophobic spacers, in some cases, enhanced cell attachment activity.[8] This highlights the importance of optimizing the spacer for each specific peptide-receptor pair.
Role in Drug Delivery Systems
The development of effective drug delivery systems is paramount for the success of many therapeutics. Fmoc-7-aminoheptanoic acid is utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules, which is essential for creating targeted drug delivery systems.[1][22] For example, in peptide radiopharmaceuticals, the introduction of spacers can modify the pharmacokinetic properties of the biomolecules, leading to improved tumor detection and therapy.[11]
Future Directions
The versatility of Fmoc-7-aminoheptanoic acid and other non-standard amino acids will continue to drive innovation in peptide-based therapeutics. Future research will likely focus on:
-
Novel Linker Chemistries: Exploring linkers with different degrees of flexibility, hydrophilicity, and cleavability to fine-tune the properties of peptide conjugates.[7]
-
Combinatorial Approaches: Utilizing peptide libraries incorporating Fmoc-7-aminoheptanoic acid at various positions to rapidly screen for optimal therapeutic candidates.
-
Computational Modeling: Employing molecular dynamics simulations to predict the impact of spacers on peptide conformation and receptor binding, thus guiding rational drug design.
Conclusion
Fmoc-7-aminoheptanoic acid is a powerful and versatile tool in the arsenal of the peptide chemist and drug developer. Its ability to act as a flexible linker, modulate physicochemical properties, and enable the construction of complex bioconjugates makes it an invaluable component in the design of next-generation peptide-based therapeutics. The protocols and insights provided in this application note are intended to empower researchers to effectively harness the potential of this unique building block in their quest for novel and improved therapies.
References
-
Effect of spacer length and type on the biological activity of peptide-polysaccharide matrices. Biopolymers. 2016. [Link]
-
LifeTein. What Spacers Should I Use in My Peptides?. [Link]
-
ACS Publications. Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study. Langmuir. 2010. [Link]
-
The University of Queensland. Effect of poly(ethylene glycol) (PEG) spacers on the conformational properties of small peptides: A molecular dynamics study. UQ eSpace. 2011. [Link]
-
PubMed. The Influence of Different Spacers on Biological Profile of Peptide Radiopharmaceuticals for Diagnosis and Therapy of Human Cancers. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Benefits of 7-Aminoheptanoic Acid. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ACS Publications. Peptide–Drug Conjugates with Different Linkers for Cancer Therapy. Journal of Medicinal Chemistry. 2020. [Link]
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
NIH. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
-
MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
-
UC Davis. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. [Link]
-
ResearchGate. The hydrophobicity scales of the modified peptides and their N/C-terminal amino acids. [Link]
-
NIH. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. [Link]
-
Foresight Institute. Design of hyperstable constrained peptides. [Link]
-
ElectronicsAndBooks. Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. [Link]
-
YouTube. Introduction To The FMOC Approach: solid phase peptide syntheses. [Link]
-
ResearchGate. Fmoc Solid-Phase Peptide Synthesis. [Link]
-
NIH. Advances in Fmoc solid‐phase peptide synthesis. [Link]
-
NIH. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects. [Link]
-
PubMed Central. Peptides with the Same Composition, Hydrophobicity, and Hydrophobic Moment Bind to Phospholipid Bilayers with Different Affinities. [Link]
-
NIH. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. [Link]
-
ResearchGate. Modification of Hydrophilic and Hydrophobic Surfaces Using an Ionic-Complementary Peptide. [Link]
-
ChemRxiv. to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]
Sources
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- 2. CAS 127582-76-7: Fmoc-7-amino-heptanoic acid | CymitQuimica [cymitquimica.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biosynth.com [biosynth.com]
- 8. Effect of spacer length and type on the biological activity of peptide-polysaccharide matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Influence of Different Spacers on Biological Profile of Peptide Radiopharmaceuticals for Diagnosis and Therapy of Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Fmoc-7-amino-heptanoic acid, 127582-76-7 | BroadPharm [broadpharm.com]
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- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. researchgate.net [researchgate.net]
- 18. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.uci.edu [chem.uci.edu]
- 21. chempep.com [chempep.com]
- 22. jk-sci.com [jk-sci.com]
Application Notes & Protocols: A Guide to the Synthesis of Cyclic Peptides Using Fmoc-7-aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Role of Linkers in Peptide Macrocycles
In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, higher receptor affinity, and improved pharmacokinetic profiles compared to their linear counterparts.[1][2][3] The art of synthesizing these macrocycles, however, is a nuanced endeavor where every component, including the non-proteinogenic linkers, plays a critical role in defining the final architecture and function.
This guide focuses on the strategic incorporation of Fmoc-7-aminoheptanoic acid (Fmoc-7-Ahp-OH), a versatile aliphatic linker. Its seven-carbon chain provides a balance of flexibility and hydrophobicity, allowing researchers to modulate the physicochemical properties of the resulting cyclic peptide.[4][5] Unlike standard alpha-amino acids, this ω-amino acid acts as a simple, elegant spacer, enabling the exploration of novel topologies that can be crucial for target engagement.[5][6] We will delve into the causality behind experimental choices, providing robust, self-validating protocols for the synthesis, cyclization, and characterization of cyclic peptides incorporating this valuable building block.
Section 1: The Building Block: Fmoc-7-aminoheptanoic Acid
Fmoc-7-aminoheptanoic acid is a bifunctional molecule featuring a C7 aliphatic chain, with a carboxylic acid at one terminus and an Fmoc-protected amine at the other.[7][8] This structure makes it an ideal component for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9][10] The Fmoc group provides temporary protection of the amine, which can be removed under mild basic conditions, while the carboxylic acid is ready for coupling to a free amine on the growing peptide chain.[8][9]
Data Presentation: Properties of Fmoc-7-aminoheptanoic Acid
| Property | Value | Source(s) |
| CAS Number | 127582-76-7 | [4][7][9] |
| Synonyms | Fmoc-7-Ahp-OH, 7-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}heptanoic acid | [4][9] |
| Molecular Formula | C₂₂H₂₅NO₄ | [4][9][11] |
| Molecular Weight | 367.44 g/mol | [9][11] |
| Appearance | White powder | [9] |
| Purity (Typical) | ≥98% (by HPLC) | [9][11] |
| Melting Point | 152-157 °C | [9] |
| Storage Conditions | 0-8 °C, protect from moisture | [9] |
Section 2: Synthesis of the Linear Peptide Precursor via Fmoc-SPPS
The foundation of any cyclic peptide is its linear precursor, assembled stepwise on a solid support. The Fmoc/tBu strategy is the most common approach due to its use of milder cleavage conditions compared to older Boc-based chemistry.[10][12]
Experimental Workflow: The SPPS Cycle
The synthesis is an iterative process, with each cycle consisting of deprotection, washing, and coupling steps to add the next amino acid.
Caption: The iterative workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Linear Peptide Assembly
Materials:
-
Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for solution-phase cyclization).[13][14]
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Fmoc-protected amino acids (including Fmoc-7-aminoheptanoic acid).
-
Coupling Reagents: HCTU (or HATU, PyBOP) and N,N-Diisopropylethylamine (DIPEA).[13][15]
Methodology:
-
Resin Preparation:
-
Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Swell the resin in DMF for at least 1 hour.[13] This is crucial for ensuring that reactive sites within the polymer matrix are accessible. Drain the DMF.
-
-
First Amino Acid Coupling (if starting with a bare resin like 2-CTC):
-
Dissolve the first Fmoc-amino acid (4 eq.) and DIPEA (8 eq.) in DCM.
-
Add the solution to the resin and agitate for 1-2 hours.
-
To cap any unreacted sites, add a small amount of methanol and agitate for 15 minutes. Drain and wash the resin with DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.
-
Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes. This two-step process ensures complete removal of the Fmoc group.[15] Drain the vessel.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12] Incomplete washing can neutralize the subsequent coupling reagents.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (4 eq., can be a standard amino acid or Fmoc-7-aminoheptanoic acid) with a coupling agent like HCTU (3.95 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.[15] The use of an excess of reagents drives the reaction to completion.[16]
-
Causality: HCTU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive ester, facilitating rapid amide bond formation while minimizing side reactions like racemization.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Optional: Perform a Kaiser test to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling, and step 5 should be repeated ("double coupling").[17]
-
-
Chain Elongation:
-
Repeat steps 3-6 for each amino acid in the sequence, incorporating Fmoc-7-aminoheptanoic acid at the desired position.
-
-
Final Deprotection:
-
After the final amino acid is coupled, perform a final Fmoc deprotection (Step 3) to yield the linear peptide attached to the resin with a free N-terminal amine.
-
Section 3: Macrocyclization: Forging the Ring
Cyclization constrains the peptide's conformation, which is often key to its biological activity.[1] This can be performed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution (solution-phase).
Logical Relationship: On-Resin vs. Solution-Phase Cyclization
Caption: Decision workflow for on-resin versus solution-phase cyclization.
Protocol 1: On-Resin Head-to-Tail Cyclization
This method is advantageous as it minimizes intermolecular side reactions by leveraging the pseudo-dilution effect of the solid support.[1] It requires the peptide to be anchored to the resin via an amino acid side chain.[1][2]
Prerequisites:
-
The linear peptide must be synthesized on a resin where it is attached via a side chain (e.g., using Fmoc-Asp-OAllyl or Fmoc-Glu-OAllyl as the first amino acid on a Rink Amide resin).
Methodology:
-
Selective C-terminal Deprotection:
-
Remove the allyl protecting group from the C-terminal anchor point. This is typically achieved using a palladium catalyst like Pd(PPh₃)₄ and a scavenger such as phenylsilane in DCM.[2] Agitate for 2 hours. Wash thoroughly.
-
Trustworthiness: This orthogonal deprotection step is critical. The allyl group is stable to the piperidine used for Fmoc removal and the final TFA cleavage, ensuring it is removed only when intended.
-
-
N-terminal Deprotection:
-
Perform a final Fmoc deprotection as described in the SPPS protocol to free the N-terminal amine.
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling agent (e.g., PyBOP or HATU, 4 eq.) and a base (DIPEA, 8 eq.) in DMF.[1]
-
Allow the reaction to proceed for 12-24 hours. The extended reaction time is often necessary to allow the resin-bound peptide to adopt a favorable conformation for ring closure.
-
Monitor the reaction using the Kaiser test. A negative result (clear/yellow beads) indicates the consumption of all free amines and successful cyclization.
-
Protocol 2: Solution-Phase Head-to-Tail Cyclization
This is the classic approach, offering flexibility but requiring careful control of concentration to prevent polymerization.[18][19]
Prerequisites:
-
The linear peptide must be synthesized on a hyper-acid-labile resin like 2-chlorotrityl chloride (2-CTC), which allows the peptide to be cleaved with its side-chain protecting groups intact.[14][20]
Methodology:
-
Cleavage of Protected Peptide:
-
Swell the resin in DCM.
-
Cleave the peptide from the 2-CTC resin using a mild acidic solution (e.g., 1-2% TFA in DCM).[20] Perform multiple short treatments (e.g., 10 x 2 minutes) and collect the filtrate into a flask containing pyridine to neutralize the acid. This preserves the acid-labile side-chain protecting groups.
-
-
Purification of Linear Precursor:
-
Evaporate the solvent. The crude protected peptide can be purified by flash chromatography or RP-HPLC if necessary.
-
-
Solution-Phase Cyclization:
-
Dissolve the purified linear peptide in a large volume of DMF or DCM to achieve a low concentration (typically 0.1-1 mM).[18] This high dilution favors intramolecular cyclization over intermolecular oligomerization.
-
Slowly add the coupling reagents (e.g., HATU/DIPEA) to the stirring peptide solution over several hours using a syringe pump.
-
Let the reaction proceed overnight.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure. The resulting product is the fully protected cyclic peptide.
-
Section 4: Final Steps: Cleavage, Purification, and Characterization
The final stage involves liberating the peptide, purifying it to homogeneity, and verifying its identity and purity.
Protocol: Global Deprotection and Cleavage
This step follows on-resin cyclization or is the final deprotection after solution-phase cyclization.
Materials:
-
Cleavage Cocktail: A common mixture is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) cocktail.[21]
-
Cold diethyl ether.
Methodology:
-
Preparation: Dry the peptide-resin (if applicable) or the protected cyclic peptide residue.
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the resin or peptide.
-
Agitate at room temperature for 2-4 hours.
-
Expertise: The scavengers (TIS, water, etc.) are critical. They "scavenge" the highly reactive carbocations generated from the cleavage of side-chain protecting groups (like tBu and Trt), preventing them from re-attaching to sensitive residues like Tryptophan or Methionine.[21]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Concentrate the filtrate slightly and add it dropwise to a large volume of ice-cold diethyl ether. The peptide will precipitate as a white solid.[21]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Purification by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification.[22][23]
Typical Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from low %B to high %B over 30-60 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
The collected fractions containing the pure peptide are pooled and lyophilized to obtain a fluffy white powder.
Characterization and Validation
The final product must be rigorously analyzed to confirm its identity and purity.
-
Purity Analysis (Analytical RP-HPLC):
-
Inject a small amount of the purified peptide onto an analytical HPLC column using a fast gradient. The purity is determined by integrating the area of the product peak relative to the total peak area.[24]
-
-
Identity Confirmation (Mass Spectrometry):
-
The molecular weight of the cyclic peptide is confirmed using Electrospray Ionization (ESI) or MALDI Mass Spectrometry.[25] The observed mass should match the calculated theoretical mass.
-
Trustworthiness: Tandem MS (MS/MS) for sequencing cyclic peptides is more complex than for linear peptides because a single cleavage does not produce a complete ion series.[25][26][27] The fragmentation patterns are often complicated, requiring specialized software or manual interpretation to confirm the sequence.[28][29]
-
References
- Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Methods in Molecular Biology.
- Solution-Phase and Chemoenzymatic Cyclization Methods for Cyclic Peptides. Peptide Synthesis Insider.
- Fmoc-7-aminoheptanoic acid. Chem-Impex.
- On-resin peptide macrocyclization using thiol-ene click chemistry.
- CAS 127582-76-7: Fmoc-7-amino-heptanoic acid. CymitQuimica.
- On-resin peptide macrocyclization using thiol–ene click chemistry. Royal Society of Chemistry.
- Fmoc-7-amino-heptanoic acid, 127582-76-7. BroadPharm.
- Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH. Benchchem.
- On-Resin Cyclization Strategies for Peptides Containing D-Valine: Applic
- Three Methods for Peptide Cyclization Via Lactamization.
- Protocol for Solid-Phase Synthesis of Cyclic NGR Peptides. Benchchem.
- Optimized solid-phase synthesis protocol for complex cyclic peptides. Benchchem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu.
- Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry.
- The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides.
- Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica.
- Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. Benchchem.
- Cyclic Peptide Analysis. Protein Metrics.
- Fmoc-7-aminoheptanoic acid. Bachem.
- FMOC-7-AMINO-HEPTANOIC ACID | 127582-76-7. ChemicalBook.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- On-Resin Head-to-Tail Cyclization Protocols for Peptides on Autom
- Fmoc Amino Acids for SPPS. AltaBioscience.
- On-resin peptide macrocyclization using thiol-ene click chemistry.
- Fmoc-7-aminoheptanoic acid | CAS 127582-76-7. Santa Cruz Biotechnology.
- How to purify polar cyclic peptides?
- Peptide Modifications; Cyclization; Stapled peptides; phosphoryl
- Peptide Cyclis
- Improving Peptide Purification via Flash Column Chromatography by Modul
- Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- Rapid Analysis of Cyclic Peptide Cyclosporine A by HPLC Using a Column Packed with Nonporous Particles. PubMed.
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
- HPLC Analysis and Purification of Peptides.
- Fmoc-based synthesis of disulfide-rich cyclic peptides. PubMed.
- Automated Synthesis of Cyclic Disulfide-Bridged Peptides.
- UHPLC analysis of cyclic peptides under LC/MS comp
- The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules.
- Boc-7-Aminoheptanoic acid, 60142-89-4. BroadPharm.
- Methods for the synthesis of cyclic peptides.
- Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides.
- Synthesis of cyclic peptides as bioconjugation platforms.
- Peptide Linkers. BroadPharm.
- Development of a Novel, Easy-to-Prepare, and Potentially Valuable Peptide Coupling Technology Utilizing Amide Acid as a Linker. MDPI.
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- 5. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Fmoc-7-amino-heptanoic acid, 127582-76-7 | BroadPharm [broadpharm.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 18. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. shimadzu.com [shimadzu.com]
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- 28. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. support.proteinmetrics.com [support.proteinmetrics.com]
Application Notes and Protocols: The Strategic Use of Fmoc-7-aminoheptanoic Acid in Advanced Bioconjugation Techniques
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Fmoc-7-aminoheptanoic acid (Fmoc-7-Ahp-OH) in modern bioconjugation. Fmoc-7-aminoheptanoic acid is a bifunctional molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a seven-carbon aliphatic chain.[1] This unique structure makes it an invaluable tool for introducing flexible spacers into peptides and for constructing complex bioconjugates such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][3] We will delve into the core principles behind its use, provide detailed, field-proven protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss the critical considerations for successful conjugation strategies.
The Rationale for Spacers in Bioconjugate Design: Beyond Simple Linkage
In the sophisticated architecture of bioconjugates, the linker or spacer is not merely a passive connector but a critical determinant of the final molecule's biological activity, stability, and physicochemical properties.[4] Spacers like 7-aminoheptanoic acid are employed to address several key challenges in bioconjugate design.[5]
Causality Behind Spacer Selection:
-
Mitigating Steric Hindrance: When conjugating a bulky molecule (like a dye, drug, or carrier protein) to a peptide or protein, a spacer physically separates the two moieties.[5] This separation ensures that the biological activity of the peptide (e.g., binding to its receptor) is not impeded by the presence of the conjugated partner.[4]
-
Enhancing Solubility and Reducing Aggregation: The physicochemical properties of the spacer can influence the overall solubility of the bioconjugate. While the C7 chain of 7-aminoheptanoic acid is hydrophobic, its incorporation can be strategically balanced with hydrophilic spacers like polyethylene glycol (PEG) to achieve desired solubility profiles.[4][5]
-
Providing Conformational Flexibility: The aliphatic chain of 7-aminoheptanoic acid provides rotational freedom, allowing the conjugated components to adopt optimal orientations for biological interaction.[2][5] This flexibility can be crucial for applications like PROTACs, where the linker must bridge a target protein and an E3 ubiquitin ligase.[2][3]
-
Modulating Proteolytic Stability: The introduction of non-natural amino acids like 7-aminoheptanoic acid into a peptide sequence can alter its susceptibility to enzymatic degradation, potentially increasing its in vivo half-life.[2]
Figure 1: The central role of a spacer in conferring critical functional benefits to a bioconjugate.
Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The primary route for incorporating Fmoc-7-aminoheptanoic acid into a biomolecule is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[6] The Fmoc group serves as a temporary protecting group for the α-amino group of the incoming amino acid.[7] Its key advantage is its lability to basic conditions (e.g., piperidine), which allows for its removal without affecting the acid-labile protecting groups often used for amino acid side chains.[6][8] This "orthogonality" is fundamental to the success of the synthesis.[6][9]
The SPPS cycle for adding a residue consists of three main steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[6][8] This exposes a free amine.
-
Washing: The resin is thoroughly washed to remove piperidine and the cleaved Fmoc adduct.[6]
-
Coupling: The carboxylic acid of the next Fmoc-protected amino acid (or in our case, Fmoc-7-aminoheptanoic acid) is activated and then reacted with the free amine on the resin-bound peptide to form a stable amide bond.[8][10]
This cycle is repeated until the desired sequence, including the 7-aminoheptanoic acid spacer, is assembled.[8]
Application Protocol 1: Incorporating 7-Aminoheptanoic Acid as an Internal Peptide Spacer
This protocol outlines the manual incorporation of a single Fmoc-7-aminoheptanoic acid residue into a peptide sequence using Fmoc-SPPS.
A. Rationale and Experimental Design
The objective is to introduce a flexible, seven-carbon aliphatic spacer within a peptide chain. This can be useful for separating functional domains of a peptide or for creating a flexible hinge region. The choice of resin (e.g., Rink Amide for a C-terminal amide, Wang for a C-terminal carboxylic acid) depends on the desired final product.[6][8] The protocol assumes the synthesis has already proceeded to the point where the N-terminal Fmoc group of the last natural amino acid has been removed, exposing the amine ready for coupling.
B. Materials and Reagents
| Reagent | Supplier | Purpose |
| Fmoc-protected peptide on resin | - | Solid support with growing peptide chain |
| Fmoc-7-aminoheptanoic acid | e.g., BroadPharm, Chem-Impex | The spacer to be incorporated |
| N,N-Dimethylformamide (DMF) | ACS Grade or higher | Primary solvent for washing and reactions |
| Piperidine | ACS Grade or higher | Base for Fmoc deprotection |
| HBTU / HATU | Peptide Synthesis Grade | Carboxylic acid activator for coupling |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Base for activating the carboxylic acid |
| Dichloromethane (DCM) | ACS Grade or higher | Solvent for washing |
| Kaiser Test Kit | - | To monitor the completion of the coupling reaction |
C. Step-by-Step Protocol
This protocol is based on a 0.1 mmol synthesis scale.
Step 1: Resin Preparation and Swelling
-
If starting a new synthesis, place the appropriate resin (e.g., Rink Amide resin) in a reaction vessel.[8]
-
Add DMF to swell the resin for at least 30-60 minutes. This makes the reactive sites accessible.[6][8]
-
Drain the DMF.
Step 2: N-Terminal Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin-bound peptide.[2]
-
Agitate the mixture for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete deprotection.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL) to remove all traces of piperidine.[2]
Step 3: Coupling of Fmoc-7-aminoheptanoic Acid
-
Pre-activation: In a separate vial, dissolve Fmoc-7-aminoheptanoic acid (3 eq., ~110 mg) and HBTU (2.9 eq., ~110 mg) in 2 mL of DMF.[2]
-
Add DIPEA (6 eq., ~209 µL) to the solution. The solution will typically change color (e.g., to yellow).[2]
-
Allow the mixture to pre-activate for 1-2 minutes.[2]
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[2]
Step 4: Monitoring the Coupling Reaction
-
Take a small sample of resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (beads remain yellow/colorless) indicates a complete coupling reaction (no free primary amines). A positive result (blue beads) indicates incomplete coupling.[2]
-
If the Kaiser test is positive, drain the coupling solution and repeat the coupling step with a freshly prepared activated solution.
Step 5: Washing and Continuation of Synthesis
-
Once the coupling is complete (Kaiser test negative), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents.[2]
-
The resin is now ready for the deprotection of the Fmoc group on the newly added 7-aminoheptanoic acid, followed by the coupling of the next amino acid in the sequence.
Figure 2: The SPPS cycle for incorporating a single Fmoc-7-aminoheptanoic acid residue.
Application Concept 2: Fmoc-7-Aminoheptanoic Acid as a Bifunctional Linker
The true power of Fmoc-7-aminoheptanoic acid in bioconjugation lies in its bifunctional nature. The Fmoc-protected amine and the free carboxylic acid allow for orthogonal conjugation strategies, making it an ideal linker for building complex molecules like PROTACs.[3]
A. Rationale and Synthetic Strategy
In a typical PROTAC, a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[2] Fmoc-7-aminoheptanoic acid can serve as a segment of this linker. The general strategy involves:
-
First Amide Bond Formation: The carboxylic acid of Fmoc-7-aminoheptanoic acid is activated and reacted with an amine on the first ligand (e.g., the E3 ligase binder).
-
Fmoc Deprotection: The Fmoc group is removed under basic conditions to reveal the terminal amine of the heptanoic acid linker.
-
Second Amide Bond Formation: The newly exposed amine is then used to form an amide bond with an activated carboxylic acid on the second ligand (e.g., the target protein binder).
This sequential approach allows for the controlled and directional assembly of the final bioconjugate.
Figure 3: General structure of a PROTAC utilizing 7-aminoheptanoic acid as a flexible linker.
Technical Deep Dive: Critical Parameters and Causality
A. Carboxylic Acid Activation
Direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient and requires high temperatures.[11] Therefore, the carboxylic acid must first be "activated" to a more reactive species.[10][12] This is the central principle of the coupling step in SPPS.
| Activator | Mechanism | Advantages | Considerations |
| HBTU/HATU | Forms a highly reactive O-acylisourea intermediate, which is then converted to an active ester (OBt or OAt ester). | Fast coupling kinetics, high efficiency, relatively low racemization.[2] | Can be sensitive to moisture. |
| EDC | A water-soluble carbodiimide that forms an O-acylisourea intermediate. Often used with additives like HOBt.[3][13] | Can be used in aqueous solutions, making it suitable for some bioconjugations. | Risk of racemization if additives are not used.[10] |
The Causality of Activation: The activator reacts with the carboxylate group, converting the hydroxyl into a good leaving group. This makes the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the primary amine of the growing peptide chain, leading to the formation of a stable amide bond.[10]
B. Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[6][14]
-
The base (piperidine) abstracts the acidic proton on the fluorenyl ring system.
-
This initiates an elimination cascade, cleaving the carbamate bond and releasing the free amine, dibenzofulvene, and carbon dioxide.
-
The dibenzofulvene is trapped by piperidine to form a stable adduct, which drives the reaction to completion.[14]
Trustworthiness of the Protocol: The standard 20% piperidine in DMF is a highly reliable and well-established reagent system for Fmoc deprotection.[6][8] The two-step deprotection (a short initial treatment followed by a longer one) ensures complete removal of the Fmoc group, preventing deletion sequences in the final peptide. Incomplete deprotection is a common cause of failed synthesis, resulting in truncated products that can be difficult to purify.[14]
Conclusion
Fmoc-7-aminoheptanoic acid is a highly versatile and valuable reagent in the field of bioconjugation. Its aliphatic chain provides a flexible spacer to overcome steric hindrance and optimize the biological activity of complex biomolecules.[2][7] The orthogonal protecting group strategy, enabled by the Fmoc group, allows for its precise and directional incorporation into peptides and its use as a foundational building block for constructing sophisticated bioconjugates.[3][7][15] The protocols and principles outlined in this guide provide a robust framework for researchers to leverage the unique properties of Fmoc-7-aminoheptanoic acid in their drug discovery and development efforts.
References
- Vertex AI Search. (2026). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- BenchChem. (2025). Application Notes and Protocols for Incorporating 7-Aminoheptanoic Acid Hydrochloride into Biopolymers.
- BroadPharm. (n.d.). Fmoc-7-amino-heptanoic acid, 127582-76-7.
- Chem-Impex. (n.d.). Fmoc-7-aminoheptanoic acid.
- J&K Scientific LLC. (n.d.). Fmoc-7-aminoheptanoic acid | 127582-76-7.
- ResearchGate. (n.d.).
- UCI Department of Chemistry. (n.d.).
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- BenchChem. (n.d.). A Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
- CymitQuimica. (n.d.). CAS 127582-76-7: Fmoc-7-amino-heptanoic acid.
- MDPI. (n.d.).
- LifeTein. (2025).
- Creative Peptides. (n.d.). Linkers and Spacers.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond....
- Encyclopedia.pub. (2023).
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- 5. Peptide Linkers and Spacers Design - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
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The Versatile Role of Fmoc-7-Aminoheptanoic Acid (Fmoc-7-Ahp-OH) in the Development of Novel Biomaterials
Introduction: Unveiling the Potential of a Unique Building Block
In the dynamic field of biomaterial science, the design and synthesis of novel materials with tailored properties are paramount for advancing applications in tissue engineering, drug delivery, and regenerative medicine. Among the vast array of molecular tools available, Fmoc-7-aminoheptanoic acid (Fmoc-7-Ahp-OH) has emerged as a particularly versatile building block.[1][2] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group for seamless integration into solid-phase peptide synthesis (SPPS) and a seven-carbon aliphatic chain, imparts a desirable combination of flexibility and hydrophobicity to the resulting biomaterials.[2] This extended hydrocarbon chain, separating the N-terminal amine from the C-terminal carboxylic acid, allows Fmoc-7-Ahp-OH to function as a flexible spacer or linker within peptide sequences, influencing their self-assembly, conformational freedom, and interaction with biological systems.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging the unique properties of Fmoc-7-Ahp-OH in the creation of innovative biomaterials. We will delve into its application in peptide synthesis, the formation of self-assembling hydrogels, and its role as a linker in bioconjugation for targeted drug delivery.
I. Application in Solid-Phase Peptide Synthesis (SPPS): Engineering Molecular Architecture
The primary application of Fmoc-7-Ahp-OH lies in its seamless integration into Fmoc-based solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry.[1][3][4] The Fmoc group provides a base-labile protecting group for the amine terminus, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[3][4][5] The incorporation of Fmoc-7-Ahp-OH into a peptide sequence introduces a non-natural, flexible segment that can be strategically employed to modulate the final properties of the biomaterial.
Causality Behind Experimental Choices in SPPS:
-
Resin Selection: The choice of resin (e.g., Rink Amide, Wang) dictates the C-terminal functionality of the final peptide (amide or carboxylic acid, respectively).[6][7] This choice is critical for the intended application, such as subsequent conjugation or mimicking a native peptide's terminus.
-
Coupling Reagents: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid of the incoming Fmoc-amino acid, facilitating the formation of a stable amide bond with the deprotected N-terminus of the resin-bound peptide.[8] The use of an excess of these reagents drives the reaction to completion, ensuring high peptide purity.[1]
-
Fmoc Deprotection: A solution of piperidine in DMF is the standard reagent for removing the Fmoc group.[3][4][6] The basic nature of piperidine efficiently cleaves the protecting group without affecting the acid-labile side-chain protecting groups of other amino acids in the sequence.[5]
-
Cleavage and Deprotection: A strong acid cocktail, typically containing trifluoroacetic acid (TFA), is used to cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups.[3][4] Scavengers like triisopropylsilane (TIS) and water are included to prevent side reactions with reactive cationic species generated during this process.[4]
Detailed Protocol: Incorporation of Fmoc-7-Ahp-OH into a Peptide Sequence via Manual Fmoc-SPPS
This protocol outlines the manual synthesis of a model peptide containing a 7-Ahp residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-7-Ahp-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF, v/v)
-
Coupling reagents: HBTU, HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v)
-
Cold diethyl ether
-
Fritted syringe or reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Place the Fmoc-Rink Amide resin in the reaction vessel and swell in DMF for at least 30 minutes.[7]
-
Initial Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and then add a fresh portion of the piperidine solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.[9] Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (excluding 7-Ahp):
-
In a separate vial, dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test to ensure completion (a negative test indicates a complete reaction).[3][7]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of Fmoc-7-Ahp-OH:
-
Repeat the Fmoc deprotection step as described in step 2.
-
Activate Fmoc-7-Ahp-OH using the same procedure as in step 3.
-
Couple the activated Fmoc-7-Ahp-OH to the resin-bound peptide. The longer, more flexible nature of 7-Ahp may require a slightly longer coupling time; monitor with the Kaiser test.
-
Wash the resin as before.
-
-
Chain Elongation: Continue the cycle of deprotection and coupling for the remaining amino acids in your desired sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[9]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry.
-
II. Application in Self-Assembling Hydrogels: Creating Biomimetic Scaffolds
Peptides containing Fmoc-protected amino acids, including those with flexible linkers like 7-Ahp, can self-assemble into three-dimensional nanofibrous networks, forming hydrogels.[8][10][11] These hydrogels are of significant interest for biomedical applications due to their high water content, biocompatibility, and ability to mimic the extracellular matrix.[12] The self-assembly is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones.[13] The inclusion of the flexible 7-Ahp linker can influence the packing of the peptide molecules, affecting the mechanical properties and pore size of the resulting hydrogel.
Causality Behind Hydrogel Formation:
-
pH-Switch Method: Many Fmoc-peptide derivatives are soluble at high pH due to the deprotonation of the carboxylic acid terminus, preventing aggregation.[14] By lowering the pH (e.g., through the addition of an acid or the slow hydrolysis of glucono-δ-lactone), the carboxylic acid becomes protonated, reducing electrostatic repulsion and triggering self-assembly into a hydrogel.[2][14]
-
Solvent-Switch Method: Alternatively, the peptide can be dissolved in a polar organic solvent and then diluted with an aqueous buffer. This change in solvent environment can induce self-assembly and gelation.[14]
Protocol: Preparation of a Self-Assembling Peptide Hydrogel Containing 7-Ahp via pH Switch
This protocol describes the formation of a hydrogel from a custom-synthesized peptide containing a 7-Ahp residue.
Materials:
-
Lyophilized peptide containing a 7-Ahp residue
-
Sterile deionized water
-
0.1 M NaOH solution
-
Glucono-δ-lactone (GdL) solution (or a dilute acid like HCl)
-
Vortex mixer
-
pH meter
Procedure:
-
Peptide Dissolution: Weigh the lyophilized peptide and dissolve it in sterile deionized water to the desired final concentration (e.g., 1-10 mg/mL).
-
pH Adjustment: Slowly add 0.1 M NaOH dropwise while vortexing to increase the pH to approximately 10-11, ensuring the peptide fully dissolves and the solution becomes clear.
-
Initiation of Gelation:
-
Method A (Slow Gelation): Add a freshly prepared solution of GdL to the peptide solution. The slow hydrolysis of GdL to gluconic acid will gradually lower the pH, inducing gelation over several hours.[2] The final gel stiffness can be tuned by varying the GdL concentration.
-
Method B (Rapid Gelation): Carefully add a dilute solution of HCl dropwise while gently mixing to lower the pH to the desired level (typically around neutral). Gelation should occur rapidly.
-
-
Gelation Confirmation: Allow the solution to stand undisturbed. Gelation is confirmed when the vial can be inverted without the contents flowing.[13]
-
Characterization (Optional): The mechanical properties of the hydrogel can be characterized using rheometry, and its nanofibrous structure can be visualized using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
III. Application as a Flexible Linker in Bioconjugation and Drug Delivery
The elongated and flexible aliphatic chain of 7-Ahp makes it an ideal candidate for use as a linker in bioconjugation, particularly in the development of targeted drug delivery systems like antibody-drug conjugates (ADCs).[2] In this context, the peptide containing the 7-Ahp linker serves to connect a targeting moiety (e.g., an antibody or a peptide that binds to a specific cell surface receptor) to a therapeutic payload (e.g., a cytotoxic drug). The flexibility of the linker can be crucial for ensuring that both the targeting and therapeutic components can adopt their optimal conformations for biological activity.
Causality Behind Linker Design in Bioconjugation:
-
Linker Length and Flexibility: The length and flexibility of the linker can influence the stability, solubility, and pharmacokinetic properties of the conjugate.[15] A linker like 7-Ahp can provide sufficient spatial separation between the targeting and payload moieties, preventing steric hindrance and allowing for efficient binding and drug release.
-
Conjugation Chemistry: The choice of conjugation chemistry depends on the available functional groups on the peptide and the payload. Common strategies involve the reaction of primary amines (e.g., the N-terminus of the peptide or the side chain of a lysine residue) with N-hydroxysuccinimide (NHS) esters, or the reaction of thiols with maleimides.[16][17]
Conceptual Protocol: Conjugation of a Drug to a Peptide Containing a 7-Ahp Linker
This protocol provides a conceptual framework for the conjugation of a payload containing an NHS-ester reactive group to the N-terminus of a peptide incorporating a 7-Ahp linker.
Materials:
-
Purified peptide with an N-terminal 7-Ahp residue and a free amine terminus
-
Payload molecule functionalized with an NHS ester
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
Procedure:
-
Peptide and Payload Preparation: Dissolve the purified peptide in the reaction buffer. In a separate vial, dissolve the NHS-ester functionalized payload in the anhydrous solvent.
-
Conjugation Reaction: Add the payload solution to the peptide solution in a controlled, dropwise manner while stirring. The molar ratio of payload to peptide should be optimized to achieve the desired degree of conjugation. Allow the reaction to proceed at room temperature for several hours or overnight. The NHS ester will react with the free amine at the N-terminus of the 7-Ahp residue to form a stable amide bond.[16]
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any excess NHS ester.
-
Purification: Purify the resulting conjugate to remove unreacted payload, peptide, and byproducts. This is typically achieved using size-exclusion chromatography or dialysis.
-
Characterization: Characterize the final conjugate to confirm successful conjugation and determine the drug-to-peptide ratio. Techniques such as UV-Vis spectroscopy, mass spectrometry, and HPLC are commonly employed.
Visualization of Key Workflows
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of solid-phase peptide synthesis.
Hydrogel Formation via pH Switch
Caption: Schematic of hydrogel formation induced by a decrease in pH.
Bioconjugation for Drug Delivery
Caption: Conceptual workflow for conjugating a drug to a peptide linker.
Quantitative Data Summary
| Parameter | Fmoc-7-Ahp-OH | Unit | Reference |
| Molecular Weight | 367.44 | g/mol | |
| CAS Number | 127582-76-7 | - | |
| Formula | C22H25NO4 | - | |
| Synonyms | Fmoc-7-aminoheptanoic acid; 7-(Fmoc-amino)heptanoic acid | - |
Conclusion and Future Perspectives
Fmoc-7-Ahp-OH stands out as a valuable and versatile tool for the rational design of advanced biomaterials. Its seamless integration into established SPPS protocols allows for the precise introduction of flexibility and spacing within peptide sequences, thereby enabling the fine-tuning of the physicochemical properties of the resulting materials. The ability to form self-assembling hydrogels and to act as a flexible linker in bioconjugation opens up a wide range of possibilities for applications in tissue engineering, controlled drug release, and the development of sophisticated therapeutic agents. As our understanding of the relationship between molecular architecture and macroscopic material properties continues to grow, the strategic use of unique building blocks like Fmoc-7-Ahp-OH will undoubtedly play a pivotal role in the creation of the next generation of biomaterials.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Peptide Synthesis for Beginners. (n.d.). American Peptide Society. Retrieved January 19, 2026, from [Link]
-
Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release. (2021). PMC. Retrieved January 19, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved January 19, 2026, from [Link]
-
How to Synthesize a Peptide. (n.d.). AAPPTec. Retrieved January 19, 2026, from [Link]
-
Self-Assembled Fmoc-Peptides as a Platform for the Formation of Nanostructures and Hydrogels. (2009). Biomacromolecules. Retrieved January 19, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved January 19, 2026, from [Link]
-
Drug release profiles for the prepared hydrogels, b) swelling... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids. (2021). PMC. Retrieved January 19, 2026, from [Link]
-
An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. (2013). PMC. Retrieved January 19, 2026, from [Link]
-
Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec. Retrieved January 19, 2026, from [Link]
-
Self-assembled Fmoc-peptides as a platform for the formation of nanostructures and hydrogels. (2009). Tel Aviv University. Retrieved January 19, 2026, from [Link]
-
Self-assembling peptide scaffolds for regenerative medicine. (2008). PMC. Retrieved January 19, 2026, from [Link]
-
Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications. (2015). NIH. Retrieved January 19, 2026, from [Link]
-
Self-Assembled Peptide Nanostructures for ECM Biomimicry. (2021). PMC. Retrieved January 19, 2026, from [Link]
-
Predicting Drug Release From Degradable Hydrogels Using Fluorescence Correlation Spectroscopy and Mathematical Modeling. (2020). Frontiers. Retrieved January 19, 2026, from [Link]
-
Self-assembled Fmoc-peptides as a platform for the formation of nanostructures and hydrogels - Fingerprint. (n.d.). Bar-Ilan University. Retrieved January 19, 2026, from [Link]
-
(PDF) Hydrogels formed from Fmoc Amino Acids. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Predicting the Success of Fmoc-Based Peptide Synthesis. (2022). PMC. Retrieved January 19, 2026, from [Link]
-
Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. (2022). PMC. Retrieved January 19, 2026, from [Link]
-
A Review of Sustained Drug Release Studies from Nanofiber Hydrogels. (2021). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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- 3. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
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- 7. peptide.com [peptide.com]
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- 14. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. Bioconjugation Reagents | TCI AMERICA [tcichemicals.com]
Synthesis of Advanced Peptide Probes Using Fmoc-7-Aminoheptanoic Acid: An In-Depth Guide
Introduction: The Strategic Incorporation of a Flexible Linker in Peptide Probe Design
In the landscape of chemical biology and drug discovery, peptide probes represent a cornerstone for elucidating biological processes and identifying novel therapeutic targets. These precision tools, composed of a targeting peptide sequence, a reporter or functional moiety, and often a linker, offer unparalleled specificity and biocompatibility.[1] The choice of linker is a critical design parameter, profoundly influencing the probe's overall stability, solubility, and functional efficacy. A well-designed linker ensures that the attached functional group, be it a fluorophore, a drug molecule, or a biotin tag, does not sterically hinder the peptide's interaction with its biological target.
This guide focuses on the synthesis and application of peptide probes incorporating Fmoc-7-aminoheptanoic acid (Fmoc-7-Aha-OH), a versatile building block that introduces a flexible, hydrophilic six-carbon aliphatic chain into the peptide backbone.[2] The use of 7-aminoheptanoic acid as a linker offers several distinct advantages, including enhanced conformational flexibility and improved solubility of the final conjugate. Its integration via standard Fmoc-based solid-phase peptide synthesis (SPPS) is straightforward, making it an attractive option for researchers aiming to develop sophisticated molecular probes.[2]
This document provides a comprehensive overview of the principles of Fmoc-SPPS, a detailed, field-tested protocol for the incorporation of Fmoc-7-aminoheptanoic acid, and subsequent characterization of the purified peptide probe. The methodologies described herein are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy in their work.
Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS has become the predominant method for peptide synthesis due to its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups, which allows for milder reaction conditions compared to older Boc-based strategies.[3][4] The synthesis is performed on a solid support, typically a polystyrene resin, which simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing.[3]
The synthesis proceeds in a cyclical manner, with each cycle consisting of three primary steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a secondary amine base, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[5] This exposes a free amine, which is the site of the next amino acid coupling.
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. Activation is typically achieved using a coupling reagent, which converts the carboxylic acid of the amino acid into a more reactive species.[6]
-
Washing: Following each deprotection and coupling step, the resin is thoroughly washed to remove all excess reagents and byproducts, ensuring the purity of the final peptide.[7]
This cycle is repeated until the desired peptide sequence is assembled. The choice of resin is dictated by the desired C-terminal functionality of the peptide (e.g., a carboxylic acid or an amide).[5]
The Role of Fmoc-7-Aminoheptanoic Acid as a Linker
Fmoc-7-aminoheptanoic acid is a non-natural amino acid that serves as a flexible and hydrophilic spacer arm within a peptide sequence.[2] Its six-carbon chain provides sufficient distance to separate a conjugated moiety (e.g., a fluorophore or drug) from the peptide's recognition sequence, thereby minimizing the potential for steric hindrance and preserving the peptide's native binding affinity. The aliphatic nature of the linker can also enhance the overall solubility of hydrophobic peptides.
The incorporation of Fmoc-7-aminoheptanoic acid is achieved through the same coupling chemistry as standard proteinogenic amino acids in Fmoc-SPPS, making it a convenient and versatile tool for the design of functional peptide probes.[2]
Detailed Synthesis Protocol for a Model Peptide Probe
This protocol outlines the manual synthesis of a model peptide probe with the sequence [Fluorophore]-Aha-Peptide-CONH₂ on a Rink Amide resin, which will yield a C-terminally amidated peptide.
Materials
-
Rink Amide resin (e.g., 0.6 mmol/g loading)
-
Fmoc-protected amino acids
-
Fmoc-7-aminoheptanoic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Fluorophore with a carboxylic acid functional group for coupling
Experimental Workflow
Caption: General workflow for the synthesis of a fluorescent peptide probe using Fmoc-7-aminoheptanoic acid.
Step-by-Step Methodology
1. Resin Preparation and Swelling
-
Weigh out the desired amount of Rink Amide resin into a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[2] This ensures that the reactive sites within the resin beads are accessible.
-
Drain the DMF.
2. First Amino Acid Coupling
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.[2] Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.[2]
-
-
Wash the resin with DMF (3x) and DCM (3x).
3. Peptide Chain Elongation
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
4. Incorporation of Fmoc-7-aminoheptanoic acid
-
Following the deprotection of the N-terminal amino acid of the growing peptide chain, couple Fmoc-7-aminoheptanoic acid using the same coupling protocol as described in step 2.
5. Fluorophore Labeling
-
Perform a final Fmoc deprotection on the N-terminal 7-aminoheptanoic acid.
-
Couple the carboxylic acid-functionalized fluorophore using the same HBTU/HOBt/DIPEA activation and coupling protocol. The reaction time may need to be extended depending on the reactivity of the fluorophore.
6. Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[2] TIS acts as a scavenger to prevent side reactions with sensitive amino acid side chains.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
7. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Quantitative Data for Model Synthesis
| Reagent/Parameter | Molar Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3.0 |
| Fmoc-7-aminoheptanoic acid | 3.0 |
| HBTU | 2.9 |
| HOBt | 3.0 |
| DIPEA | 6.0 |
| Reaction Time | |
| Fmoc Deprotection | 5 min + 15 min |
| Coupling | 2 hours |
| Cleavage | 2-3 hours |
Characterization of the Peptide Probe
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for purifying and analyzing the purity of synthetic peptides.[9][10] The hydrophobic nature of the 7-aminoheptanoic acid linker may increase the retention time of the peptide on a C18 column.
-
Analytical RP-HPLC: To assess the purity of the crude and purified peptide.
-
Column: C18, 3-5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Preparative RP-HPLC: To purify the peptide probe from the crude mixture.
-
The same mobile phase system is used as in analytical HPLC, but with a larger column and a higher flow rate. Fractions are collected and analyzed by analytical HPLC and mass spectrometry.
-
2. Mass Spectrometry
Mass spectrometry is used to confirm the identity of the synthesized peptide probe by verifying its molecular weight.[11][12]
-
Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): Both techniques are suitable for determining the molecular weight of peptides. The observed mass should correspond to the calculated theoretical mass of the peptide probe.
Caption: Schematic of the final peptide probe structure.
Applications of Peptide Probes with 7-Aminoheptanoic Acid Linkers
The flexibility and hydrophilicity imparted by the 7-aminoheptanoic acid linker make it a valuable component in a wide range of applications:
-
Fluorescent Probes for Cellular Imaging: The linker spatially separates the fluorophore from the peptide, reducing quenching and preserving the peptide's binding affinity for its target, enabling high-contrast cellular imaging.[1][13]
-
Targeted Drug Delivery: The linker can be used to conjugate cytotoxic drugs to cell-penetrating or tumor-targeting peptides, creating potent and specific therapeutic agents.[2]
-
Bioconjugation and Surface Immobilization: The terminal amino group of the linker provides a convenient handle for conjugation to other biomolecules or for immobilization onto surfaces for biosensor applications.[2]
Conclusion
The synthesis of peptide probes using Fmoc-7-aminoheptanoic acid is a robust and versatile strategy for developing sophisticated tools for biological research and drug development. The straightforward incorporation of this flexible linker via standard Fmoc-SPPS protocols allows for the rational design of probes with enhanced properties. The detailed protocols and characterization methods provided in this guide offer a solid foundation for researchers to successfully synthesize and apply these valuable molecular probes in their own laboratories.
References
-
Bofill, J. M., et al. (2004). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters, 11(4), 345-350. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–44. [Link]
-
Pande, G., et al. (2014). Synthesis and functional characterization of a fluorescent peptide probe for non invasive imaging of collagen in live tissues. Experimental cell research, 327(2), 241–251. [Link]
-
Coin, I., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1047, 39–73. [Link]
-
Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]
-
Pande, G., et al. (2014). Synthesis and functional characterization of a fluorescent peptide probe for non invasive imaging of collagen in live tissues. ResearchGate. [Link]
-
Alpert, A. J. (2010). HPLC method for hydrophobic peptide from antibody digest. Chromatography Forum. [Link]
-
Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature protocols, 2(1), 191–197. [Link]
-
Scrimin, P., et al. (2021). Synthesis and biological characterization of a new fluorescent probe for vesicular trafficking based on polyazamacrocycle derivative. Biological chemistry, 402(10), 1225–1237. [Link]
-
MassTech Inc. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins. [Link]
-
Atkinson, J., et al. (2016). Synthesis and characterization of a fluorescent probe for α-tocopherol suitable for fluorescence microscopy. Bioorganic & medicinal chemistry letters, 26(12), 2821–2825. [Link]
-
Zhang, Y., & Figeys, D. (2010). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.1. [Link]
-
Goud, B., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & biomolecular chemistry, 8(4), 835-840. [Link]
-
Kumar, D., et al. (2019). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of biomolecular techniques : JBT, 30(3), 66–73. [Link]
-
Fields, G. B. (2005). Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
Siuzdak, G. (1994). Peptide and protein analysis with mass spectrometry. ResearchGate. [Link]
-
McLafferty, F. W., et al. (1973). Mass Spectrometric Studies of Peptides. V. Determination of Amino Acid Sequences in Peptide Mixtures by Mass Spectrometry. Journal of the American Chemical Society, 95(10), 3369–3375. [Link]
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- 5. chem.uci.edu [chem.uci.edu]
- 6. jpt.com [jpt.com]
- 7. chempep.com [chempep.com]
- 8. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 11. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological characterization of a new fluorescent probe for vesicular trafficking based on polyazamacrocycle derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Coupling Efficiency with Fmoc-7-Aminoheptanoic Acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Fmoc-7-aminoheptanoic acid (Fmoc-AhA-OH) into their peptide sequences. While an invaluable flexible linker, Fmoc-AhA-OH can present unique coupling challenges. This document provides in-depth troubleshooting protocols and answers to frequently asked questions to ensure your synthesis is successful.
The core challenge with Fmoc-AhA-OH is not classical steric hindrance from a bulky side chain, but rather its contribution to the overall hydrophobicity and potential for aggregation of the growing peptide chain on the solid support. The flexible seven-carbon chain can fold or interact with the peptide backbone, creating a microenvironment that hinders reagent access and slows reaction kinetics. This guide will provide you with the strategies to mitigate these effects and achieve complete, efficient coupling.
Troubleshooting Guide: Incomplete Coupling
This section addresses the most common issue encountered: a positive colorimetric test (e.g., Kaiser test) after the coupling step, indicating the presence of unreacted free amines.
Question: My Kaiser test is positive (blue beads) after coupling Fmoc-7-aminoheptanoic acid. What are my next steps?
A positive Kaiser test indicates a failed or incomplete coupling reaction. It is critical to address this before proceeding to the next deprotection step to avoid the accumulation of deletion sequences, which are often difficult to separate during final purification.
Workflow for Troubleshooting Low Coupling Efficiency
The following workflow provides a systematic approach to diagnosing and solving the incomplete coupling.
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Analysis and Solutions
-
Cause: Sub-Optimal Reagent Activation
-
Explanation: Standard carbodiimide activators (like DIC/HOBt) may not generate a sufficiently reactive ester to overcome the kinetic barriers associated with an aggregated or sterically crowded resin environment. Uronium/aminium and phosphonium salt-based reagents are significantly more potent.[1][2][3]
-
Solution: Upgrade Your Coupling Reagent. For difficult couplings, including those involving long flexible linkers in potentially aggregating sequences, switching to a more powerful reagent is the most effective solution. Reagents like HATU, HCTU, and COMU form highly reactive OAt or Oxyma esters, which accelerate the acylation step.[1][3][4] See the data summary table below for a direct comparison.
-
-
Cause: Insufficient Reaction Time or Equivalents
-
Explanation: The reaction may simply be kinetically slow due to poor solvation or aggregation. A standard 1-2 hour coupling time may not be sufficient to drive the reaction to completion.
-
Solution: Double Couple. This is a robust and widely used technique to ensure complete reaction. After the initial coupling, the resin is washed, and a fresh solution of activated Fmoc-AhA-OH is added.[1][5] This re-establishes a high concentration of reactants to drive the equilibrium toward product formation. See Protocol 2 for a detailed methodology.
-
-
Cause: On-Resin Peptide Aggregation
-
Explanation: As the peptide chain elongates, it can form secondary structures or collapse onto itself, particularly with hydrophobic residues or linkers like AhA. This aggregation physically blocks the N-terminal amine, preventing access by the activated amino acid.
-
Solution A: Change the Solvent. N-Methyl-2-pyrrolidone (NMP) is superior to N,N-Dimethylformamide (DMF) for solvating and disrupting secondary structures in longer or more hydrophobic peptides.[1][6] Using NMP as the primary solvent can significantly improve coupling efficiency.
-
Solution B: Increase Reaction Temperature. Microwave-assisted peptide synthesis (MA-SPPS) is highly effective as the microwave energy rapidly and uniformly heats the reaction, helping to break up aggregates and provide the necessary activation energy to overcome the kinetic barrier.[1][6] For conventional synthesis, increasing the temperature to 40-50°C can also be beneficial, but must be done cautiously to avoid potential side reactions.
-
-
Final Step: Capping
-
Explanation: If a second coupling still fails to yield a negative Kaiser test, it indicates a permanently inaccessible population of amine sites. To prevent the formation of (n-1) deletion peptides, these unreacted chains must be terminated.
-
Solution: Acetylate the Free Amines. Capping is performed by treating the resin with a highly reactive and unhindered acetylating agent, such as acetic anhydride with a base like DIPEA.[7][8] This permanently blocks the unreacted amines from participating in subsequent coupling steps. See Protocol 3.
-
Data Summary
Table 1: Comparison of Coupling Reagents for Difficult Sequences
| Coupling Reagent | Class | Activating Species | Relative Efficiency | Key Considerations |
| DIC/HOBt | Carbodiimide | OBt-ester | Medium | Cost-effective standard, but often insufficient for difficult or aggregation-prone sequences.[2][3] |
| HBTU/DIPEA | Uronium/Aminium | OBt-ester | High | A significant improvement over carbodiimides; a common workhorse reagent.[2][9] |
| HCTU/DIPEA | Uronium/Aminium | O-6-ClBt-ester | High | More reactive and often faster than HBTU due to the electron-withdrawing chloro group.[1][4] |
| HATU/DIPEA | Uronium/Aminium | OAt-ester | Very High | Considered a gold standard for difficult couplings, including sterically hindered and N-methylated amino acids.[1][3][8] |
| COMU/DIPEA | Uronium/Aminium | Oxyma-ester | Very High | Oxyma-based reagent with reactivity comparable to HATU. Considered safer as it avoids potentially explosive HOBt/HOAt byproducts.[1][6] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-7-aminoheptanoic acid (HBTU)
This protocol is a good starting point but may require optimization as described in the troubleshooting guide.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed with 20% piperidine in DMF and the resin has been thoroughly washed.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-7-aminoheptanoic acid (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Pre-Activation: Add DIPEA (6 eq.) to the mixture and agitate for 1-2 minutes. This step is crucial for forming the active ester prior to addition to the resin.[9]
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for a minimum of 2 hours.[9]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test on a small sample of beads to confirm reaction completion (beads should be yellow/colorless).
Protocol 2: High-Efficiency Double Coupling (HATU)
This protocol is recommended for sequences known to be difficult or after an initial coupling has failed.
-
First Coupling & Wash: Perform an initial coupling for 1-2 hours using Fmoc-AhA-OH (3-4 eq.), HATU (3-4 eq.), and DIPEA (6-8 eq.) in DMF or NMP. Drain the vessel and wash the resin thoroughly with DMF (3x).
-
Prepare Fresh Coupling Solution: In a separate vial, prepare a second, fresh activation mixture as described in step 1.
-
Second Coupling: Immediately add the freshly activated solution to the peptide-resin.
-
React: Agitate the reaction mixture at room temperature for an additional 1-2 hours.
-
Final Wash & Monitoring: Drain the coupling solution, wash the resin thoroughly (DMF 5x, DCM 3x), and perform a Kaiser test to confirm completion.[3]
Protocol 3: Capping of Unreacted Amines
Use this protocol if the Kaiser test remains positive after a double coupling.
-
Resin Washing: After the final coupling attempt, wash the resin with DMF (3x) to remove residual reagents.
-
Capping Solution: Prepare a capping solution of acetic anhydride, DIPEA, and DMF (e.g., in a 1:1:8 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF (5x) and DCM (5x) to prepare it for the next synthesis cycle.
Frequently Asked Questions (FAQs)
Q1: Why can a flexible, linear molecule like Fmoc-7-aminoheptanoic acid be difficult to couple? A1: The challenge arises not from direct steric bulk at the alpha-carbon, but from its overall impact on the peptide-resin matrix. The long, hydrophobic aliphatic chain can promote inter- and intra-chain aggregation of the growing peptide on the solid support. This collapse of the peptide structure can physically shield the N-terminal amine, severely restricting access for the incoming activated amino acid and leading to sluggish or incomplete reactions.[1]
Q2: What is "pre-activation" and is it important for Fmoc-AhA-OH? A2: Pre-activation is the practice of mixing the Fmoc-amino acid, coupling reagent, and base in solution for a short period (1-5 minutes) before adding the mixture to the resin.[7][9] This allows for the formation of the highly reactive ester intermediate. This is highly recommended for all couplings, especially difficult ones. It ensures that the most reactive species is immediately available to acylate the resin-bound amine, rather than forming in situ where side reactions, such as reaction of the coupling agent with the free amine, can occur.[10]
Q3: Which solvent is best for coupling Fmoc-AhA-OH? A3: While DMF is the most common solvent in SPPS, N-Methyl-2-pyrrolidone (NMP) is often a better choice for sequences prone to aggregation.[6] NMP has superior solvating properties for complex peptide structures and is more effective at disrupting the hydrogen-bond networks that lead to aggregation, thereby improving reaction efficiency.[1] For particularly stubborn cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can also be beneficial.[1]
Q4: How does microwave energy improve the coupling? A4: Microwave-assisted SPPS uses microwave energy to rapidly and efficiently heat the reaction mixture.[1] This energy serves two primary purposes: 1) It provides the activation energy needed to overcome the kinetic barrier of the coupling reaction, and 2) It helps to disrupt peptide aggregation and secondary structure formation on the resin. The result is dramatically faster reaction times and higher coupling efficiencies, especially for difficult sequences.[1][6]
Q5: What is the mechanism of activation by a reagent like HATU? A5: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt that reacts with the carboxylic acid of the Fmoc-amino acid in the presence of a non-nucleophilic base like DIPEA. This reaction displaces the tetramethylurea group and forms a highly reactive OAt-ester intermediate. This OAt-ester is then readily attacked by the free N-terminal amine of the peptide chain to form the stable amide bond.
Caption: Simplified mechanism of amino acid activation by HATU.
References
-
Albericio, F., et al. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
-
Wenschuh, H., et al. (1995). Comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 60(2), 405-410. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Retrieved from [Link]
-
pepresin. (2026, January 6). Best Coupling Conditions for Automated SPPS. pepresin. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. Retrieved from [Link]
-
Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205. Retrieved from [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. Best Coupling Conditions for Automated SPPS | pepresin [pepresin.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.uniurb.it [people.uniurb.it]
Technical Support Center: Minimizing Aggregation in Hydrophobic Peptide Synthesis
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with "difficult sequences," particularly those rich in hydrophobic residues. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the mechanisms behind peptide aggregation and the rationale for each troubleshooting step. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the complex issues faced during Solid-Phase Peptide Synthesis (SPPS).
Part 1: Foundational Understanding - The "Why"
Before troubleshooting, it's critical to understand the root cause of aggregation. This section addresses the fundamental principles governing this common yet frustrating side reaction.
FAQ 1: What is peptide aggregation and why does it happen during SPPS?
Peptide aggregation is the self-association of growing peptide chains attached to the solid support resin.[1] This process is primarily driven by the formation of strong intermolecular hydrogen bonds, which cause the peptide chains to fold into stable secondary structures, most notably β-sheets.[2][3] Hydrophobic sequences are especially prone to this behavior.[2][4]
Once aggregated, the peptide-resin matrix collapses, effectively burying the reactive N-terminal amine of the growing chain. This prevents reagents for both Fmoc-deprotection and amino acid coupling from accessing the reactive site, leading to truncated or deleted sequences and significantly reduced yields.[5]
FAQ 2: What are the tell-tale signs of on-resin aggregation?
Identifying aggregation early is key to salvaging a synthesis. The most common indicators are:
-
Poor Resin Swelling: A primary physical sign is the failure of the peptide-resin to swell adequately in the synthesis solvent. In a batch reactor, the resin bed may appear visibly shrunken.[2]
-
Incomplete Reactions: Both Fmoc-deprotection and coupling reactions become sluggish or incomplete.[2] Slow deprotection kinetics are a clear indication of aggregation.[6]
-
Unreliable Monitoring Tests: In cases of severe aggregation, common colorimetric tests like the Kaiser or TNBS test can give false negatives, as the reagents cannot penetrate the aggregated matrix to react with the free amines.
-
Atypical Deprotection Profile: In continuous-flow synthesizers, aggregation is often detected by a flattening and broadening of the UV deprotection signal.[3]
FAQ 3: Can I predict if my peptide sequence is likely to aggregate?
While it's difficult to predict with 100% certainty, certain characteristics make a sequence "difficult" and prone to aggregation.[2] Sequences rich in β-branched (Val, Ile) and other hydrophobic amino acids (Leu, Phe, Ala) are high-risk.[4][5] Glycine, in combination with these residues, is also known to promote β-sheet packing.[4] Aggregation is not typically observed before the fifth or sixth residue.[2]
Several computational tools and deep learning models are available that can analyze a sequence and predict its propensity for aggregation, allowing you to proactively implement preventative strategies.[3][7]
Part 2: Troubleshooting Guide & Prophylactic Strategies
This section provides a systematic approach to both solving existing aggregation problems and preventing them from occurring in the first place.
Troubleshooting Workflow for a Failing Synthesis
When a synthesis shows signs of failure (e.g., repeated positive Kaiser tests), a logical troubleshooting workflow is essential. The following diagram outlines a decision-making process for diagnosing and addressing the issue.
Caption: Troubleshooting workflow for a failing peptide synthesis.
Issue 1: Incomplete Coupling / Deprotection Detected Mid-Synthesis
Symptom: Your Kaiser test remains positive after a prolonged coupling step, or your UV detector shows a broad, flat Fmoc deprotection peak.
Causality: The peptide chains are likely aggregated, preventing reagents from reaching the N-terminus. The immediate goal is to disrupt the intermolecular hydrogen bonds to re-solubilize the chains.
Solutions (In order of application):
-
Modify Solvents and Temperature: The first and simplest approach is to alter the solvation environment. Polar, aprotic solvents are known to disrupt hydrogen bonding.[5]
-
Switch to NMP: If using Dimethylformamide (DMF), switch to N-Methyl-2-pyrrolidone (NMP), which has a greater disrupting effect.[2]
-
Use a "Magic Mixture": A solvent system of DCM/DMF/NMP (1:1:1) can be highly effective for solvating hydrophobic peptides.[5]
-
Increase Temperature: Performing the coupling reaction at a higher temperature (e.g., 50-60°C) increases chain mobility and disrupts hydrogen bonds, which can significantly improve outcomes for aggregating sequences.[2][8]
-
-
Incorporate Chaotropic Agents: These are salts that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds, effectively acting as denaturants.[9][10]
| Additive/Condition | Recommended Concentration/Setting | Mechanism of Action |
| N-Methyl-2-pyrrolidone (NMP) | Use as primary solvent | Superior H-bond disruption vs. DMF[2] |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1 v/v/v) | Enhanced solvation of peptide chains[5] |
| Elevated Temperature | 50°C - 75°C | Increases kinetic energy, disrupts H-bonds[2][8] |
| Chaotropic Salts (e.g., LiCl, NaClO₄) | 0.4 M - 0.8 M in DMF | Disrupts H-bonding network and secondary structures[11] |
| Microwave Irradiation | Instrument Dependent | Provides rapid, efficient heating to disrupt aggregates[12] |
Issue 2: My Synthesis Failed. How Do I Resynthesize Successfully?
Symptom: Reactive strategies were insufficient, and the synthesis yielded an unacceptably low purity/yield product. A resynthesis is required.
Causality: The primary sequence itself has an intrinsic and high propensity to aggregate. A proactive strategy is needed to prevent aggregation from the start by modifying the peptide backbone itself during assembly.
Solutions (Prophylactic):
-
Incorporate Pseudoproline Dipeptides: This is one of the most powerful tools for preventing aggregation.[13] Pseudoprolines are derivatives of Ser or Thr that are introduced as a dipeptide unit.[14]
-
Mechanism: The oxazolidine ring of the pseudoproline induces a "kink" in the peptide backbone, similar to a native proline.[14][15] This conformational disruption physically prevents the linear alignment required for interchain β-sheet formation.[15] The native Ser or Thr residue is fully restored during the final TFA cleavage.[14]
-
Strategy: Examine your sequence for X-Ser or X-Thr motifs (where X is any amino acid). Replace the two individual amino acids with the corresponding Fmoc-X-Ser/Thr(ΨMe,Me pro)-OH dipeptide. For long peptides, inserting a pseudoproline every 6-7 residues is highly effective.[2][13]
-
-
Utilize Dmb/Hmb Backbone Protection: Another effective strategy is to temporarily protect the amide nitrogen of a residue in the backbone.[2] This is achieved by using an amino acid protected with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group.
-
Mechanism: The bulky Dmb or Hmb group on the backbone nitrogen physically blocks the hydrogen atom required for intermolecular hydrogen bonding, thus preventing aggregation.[2] These groups are also removed during the final TFA cleavage.
-
Strategy: Incorporate a Dmb- or Hmb-protected amino acid every 6-7 residues within a hydrophobic stretch.[2][16] This strategy is also highly effective at preventing aspartimide formation when the protected residue precedes an Asp.[17]
-
The following diagram illustrates how these backbone modifications disrupt aggregation.
Caption: Disruption of β-sheet formation via backbone modification.
Protocol: Manual Coupling of a Pseudoproline Dipeptide
This protocol outlines the manual steps for incorporating an Fmoc-protected pseudoproline dipeptide into a sequence during SPPS.
-
Resin Preparation: Perform the standard Fmoc deprotection on the N-terminal of the peptide-resin and wash thoroughly with DMF (3x) and DCM (3x).
-
Activation Solution: In a separate vessel, dissolve the pseudoproline dipeptide (1.5 eq.) and a coupling activator like HOBt/HBTU (1.5 eq.) in a minimum volume of DMF.
-
Activation: Add DIPEA (3.0 eq.) to the activation solution and mix thoroughly. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated dipeptide solution immediately to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a completion check using the TNBS test (the Kaiser test is not suitable for secondary amines like pseudoproline).
-
Wash: If the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next synthesis cycle. If incomplete, a second coupling may be required.[18]
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 19, 2026, from [Link]
-
Gomara, M. J., & Haro, I. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 243. [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. [Link]
-
Chaotropic heat treatment resolves native-like aggregation of a heterologously produced hyperthermostable laminarinase. (2017). PubMed. [Link]
-
Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. (n.d.). MDPI. [Link]
-
Pseudoproline Product Spotlight. (n.d.). Merck Millipore. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]
-
Automated synthesis of backbone protected peptides. (2014). PubMed Central. [Link]
-
Amino Acid Composition drives Peptide Aggregation. (n.d.). ChemRxiv. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]
-
The application of Dmb backbone protection. (n.d.). ResearchGate. [Link]
-
Which strategies do you use for difficult sequences in solid phase synthesis? (2015). ResearchGate. [Link]
-
A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. (2024). Reaction Chemistry & Engineering. [Link]
-
Effective interactions between chaotropic agents and proteins. (n.d.). ResearchGate. [Link]
-
Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. (n.d.). ResearchGate. [Link]
-
Solid-State and Solution-Phase Conformations of Pseudoproline-Containing Dipeptides. (n.d.). ResearchGate. [Link]
-
Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. [Link]
-
Hmb and Dmb Protected Derivatives. (2019). AAPPTec. [Link]
-
Methods and Protocols of Modern Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. [Link]
-
Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis. (n.d.). PubMed Central. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). PubMed. [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2025). Polypeptide. [Link]
-
Preventing Protein Aggregation. (n.d.). Biozentrum. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). ResearchGate. [Link]
-
Effective interactions between chaotropic agents and proteins. (2005). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. genscript.com [genscript.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
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- 14. peptide.com [peptide.com]
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- 18. biotage.com [biotage.com]
Technical Support Center: Optimizing Coupling Reagents for Sterically Hindered Amino Acids
Introduction
The synthesis of peptides containing sterically hindered amino acids, such as α,α-disubstituted residues (e.g., Aib), N-methylated amino acids, and residues with bulky side chains, presents a significant challenge in modern peptide chemistry.[1][2] The steric bulk around the reactive centers dramatically slows down the kinetics of peptide bond formation, often leading to incomplete reactions, low yields, and an increased risk of epimerization.[1][3][4] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions involving these challenging monomers. We will delve into the underlying principles of reagent selection, reaction optimization, and provide actionable protocols to overcome common hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section is designed to address specific problems encountered during the coupling of sterically hindered amino acids in a direct question-and-answer format.
Issue: My standard coupling protocol (e.g., using DCC/DIC) is failing or resulting in low yields.
This is a frequent challenge stemming from the physical obstruction caused by bulky amino acid side chains, which hinders the formation of the peptide bond.[2][5] Standard carbodiimide reagents like DCC and DIC are often not potent enough for these demanding couplings.[2][5]
Q1: Why are my standard coupling reagents not working effectively?
A1: The reactivity of the activated carboxylic acid species is insufficient to overcome the high activation energy barrier imposed by steric hindrance. Carbodiimides form an O-acylisourea intermediate which is susceptible to side reactions and may not be reactive enough to couple with a hindered amine.
Q2: What is the immediate solution to improve my coupling efficiency?
A2: Switch to a more powerful in-situ activating reagent.[5] Aminium/uronium salts like HATU , HBTU , and HCTU , or phosphonium salts such as PyBOP and PyAOP , are significantly more effective.[5] These reagents form highly reactive esters (OAt, OBt, or O-6-ClBt esters) that can more readily overcome the steric barrier.[5][6] For extremely hindered couplings, such as those involving α,α-disubstituted amino acids like Aib, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[5][7][8][9][10]
dot
Caption: Comparison of standard vs. optimized coupling reagent activation.
Issue: The coupling reaction is very slow, even with a potent coupling reagent.
Steric hindrance not only affects the final yield but also significantly slows down the reaction rate.[1]
Q1: What adjustments can I make to the reaction conditions to speed up the coupling?
A1:
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to several hours, or even overnight.[5]
-
Elevated Temperature: Gentle heating can help overcome the activation energy. However, this must be done cautiously as it can increase the risk of racemization.[5][11]
-
Microwave-Assisted Synthesis: Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to accelerate difficult couplings by using microwave energy to rapidly heat the reaction mixture.[5]
Q2: Can the choice of solvent impact the reaction speed?
A2: Absolutely. The solvent's ability to solvate the growing peptide chain attached to the resin is crucial.[5] Poor solvation can lead to peptide aggregation, which further hinders the reaction.[5] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[5] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[5]
Issue: I am observing significant epimerization in my final product.
Epimerization, the change in configuration at a stereocenter, is a major concern in peptide synthesis, especially when coupling hindered amino acids which may require forcing conditions.[3][4]
Q1: Which factors contribute to increased epimerization?
A1:
-
Strong Base: The presence of a tertiary base, like diisopropylethylamine (DIPEA), is necessary for activation but can also promote the abstraction of the α-proton of the activated amino acid, leading to epimerization.
-
High Temperature: As mentioned, elevated temperatures increase reaction rates but also accelerate epimerization.[11]
-
Prolonged Activation: Allowing the activated amino acid to sit for an extended period before adding it to the amine component can increase the risk of racemization.
Q2: How can I minimize epimerization?
A2:
-
Choice of Reagent: Reagents that form OAt esters, like HATU and PyAOP , are generally associated with lower levels of epimerization compared to their OBt counterparts (HBTU, PyBOP).[6][12][13] The nitrogen atom in the 7-position of the HOAt leaving group provides anchimeric assistance, which facilitates the coupling reaction and reduces the lifetime of the activated species, thereby minimizing the opportunity for epimerization.
-
Base Selection: Use a weaker, non-nucleophilic base like sym-collidine in place of DIPEA, especially for amino acids prone to racemization.[7]
-
Temperature Control: Perform couplings at the lowest temperature that still allows for an acceptable reaction rate. For particularly sensitive couplings, cooling the reaction mixture may be beneficial.[11]
-
Pre-activation Time: Minimize the pre-activation time. Add the activated amino acid solution to the resin-bound amine as soon as the activation is complete (typically 1-5 minutes).[5]
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Preventing Side Reactions During Fmoc Deprotection of Aminoheptanoic Acid
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Fmoc deprotection, specifically focusing on aminoheptanoic acid and related long-chain amino acids. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you mitigate common side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter during the Fmoc deprotection of aminoheptanoic acid. We delve into the root causes and provide actionable, step-by-step protocols to resolve them.
Q1: I'm observing a significant amount of a byproduct with a mass of +178 Da corresponding to a piperidine adduct. What is happening and how can I prevent it?
Root Cause Analysis:
The formation of a piperidine adduct is a classic side reaction during Fmoc deprotection. The mechanism involves the base-catalyzed removal of the Fmoc group, which generates a highly reactive electrophile called dibenzofulvene (DBF).[1][2] While piperidine is intended to act as a base to initiate the deprotection, it also serves as a scavenger for this DBF byproduct, forming a stable adduct.[2][3][4]
However, if the scavenging is inefficient or if the newly liberated N-terminal amine of your aminoheptanoic acid is sterically accessible, it can compete with piperidine to react with DBF. This leads to the irreversible formation of a DBF-peptide adduct, terminating the peptide chain elongation. The +178 Da mass increase corresponds to the addition of the dibenzofulvene moiety.
Mitigation Strategies:
-
Ensure Sufficient Piperidine Concentration and Reaction Time: Standard protocols often call for 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][5] For long-chain amino acids like aminoheptanoic acid, which may have different aggregation properties, it's crucial to ensure the piperidine concentration is adequate to act as both a base and an efficient scavenger. In cases of slow or incomplete deprotection, extending the reaction time may be necessary, but this should be balanced against the risk of other side reactions.[1]
-
Optimize Solvent Choice: The polarity of the solvent plays a significant role in the efficiency of Fmoc deprotection.[2][3] DMF and N-methylpyrrolidone (NMP) are commonly used due to their excellent solvating properties, which can help disrupt peptide aggregation and improve reagent access.[6] If you are observing adduct formation in DMF, switching to NMP might improve the outcome.
-
Consider Alternative Bases: While piperidine is the most common reagent, other secondary amines like piperazine or 4-methylpiperidine can also be used and may offer advantages in certain contexts.[2][7] For particularly stubborn cases, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[1][8] However, DBU itself cannot scavenge DBF, so it must be used in combination with a nucleophilic scavenger like piperidine or piperazine.[6][9] A common cocktail is 2% DBU with 5% piperazine in NMP.[6][10]
Q2: My peptide synthesis is yielding a significant amount of a cyclic dipeptide, leading to low yield of the full-length product. Why is this happening with aminoheptanoic acid?
Root Cause Analysis:
This side reaction is known as diketopiperazine (DKP) formation. It is most prevalent at the dipeptide stage of synthesis.[5][11] After the deprotection of the second amino acid, the newly freed N-terminal amine can perform an intramolecular nucleophilic attack on the ester linkage connecting the first amino acid to the resin. This attack cleaves the dipeptide from the resin as a stable six-membered cyclic diketopiperazine.[12][13][14]
While this is a known issue for sequences containing proline as the second or third residue, it can also occur with other amino acids, including linear ones like aminoheptanoic acid, especially when the reaction kinetics favor cyclization. Factors such as the nature of the resin, the specific amino acid sequence, and the deprotection conditions can influence the rate of DKP formation.[12][15]
Mitigation Strategies:
-
Choice of Resin: The type of resin linker can significantly impact the propensity for DKP formation. For C-terminal acid peptides, using a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, is highly recommended.[5][11] The bulky trityl group helps to prevent the intramolecular cyclization reaction.
-
Dipeptide Coupling Strategy: Instead of coupling the second amino acid individually, you can pre-form the dipeptide in solution and then couple it to the resin-bound first amino acid.[5] This bypasses the vulnerable dipeptidyl-resin stage where DKP formation occurs. However, be mindful of potential racemization of the C-terminal amino acid of the dipeptide during activation.
-
Modified Deprotection Conditions: Utilizing milder or faster deprotection conditions can minimize the time the free N-terminal amine is available for intramolecular attack. A strategy employing 2% DBU and 5% piperazine in NMP has been shown to reduce DKP formation by accelerating the deprotection step.[10]
Q3: I am observing epimerization of my aminoheptanoic acid residue after Fmoc deprotection. What causes this racemization and how can I suppress it?
Root Cause Analysis:
Racemization, or the conversion of an L-amino acid to a mixture of L- and D-isomers, is a serious side reaction that can compromise the biological activity of the final peptide. During Fmoc deprotection, the basic conditions required to remove the Fmoc group can also lead to the abstraction of the alpha-proton of the amino acid residue.[16][17] This is particularly problematic for amino acids that are inherently more susceptible to racemization, such as histidine and cysteine.[18][19] While less common for simple alkyl chain amino acids, it can still occur, especially with prolonged exposure to base or elevated temperatures.
The coupling step following deprotection is also a critical point for potential racemization, as the activation of the carboxylic acid can increase the acidity of the alpha-proton.[16][17]
Mitigation Strategies:
-
Minimize Exposure to Base: Use the shortest effective deprotection time. Automated synthesizers that monitor the completion of the deprotection by UV absorbance of the DBF-piperidine adduct can be advantageous in this regard.[1]
-
Optimize Coupling Chemistry: The choice of coupling reagents and additives can significantly influence the extent of racemization. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or its derivatives to the coupling mixture can help to suppress racemization.[11]
-
Control Temperature: If using microwave-assisted peptide synthesis, be aware that elevated temperatures can accelerate racemization.[18][19] It may be necessary to reduce the microwave power or temperature during the coupling of sensitive residues.
-
Consider Alternative Protecting Groups: For exceptionally sensitive sequences, exploring alternative N-terminal protecting groups that can be removed under non-basic conditions, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, might be a viable, albeit less common, strategy.[16]
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of Fmoc deprotection?
The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed via a base-catalyzed β-elimination reaction.[8][20] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, leading to the release of the free N-terminal amine, carbon dioxide, and dibenzofulvene (DBF).[1][2] The secondary amine used for deprotection also acts as a scavenger for the reactive DBF intermediate, forming a stable adduct and preventing side reactions.[2][3][4]
Why is piperidine the most commonly used reagent for Fmoc deprotection?
Piperidine is widely used because it strikes a good balance between being basic enough to efficiently remove the Fmoc group and nucleophilic enough to effectively scavenge the dibenzofulvene byproduct.[2] Its pKa of around 11.1 is suitable for the deprotection reaction without being overly harsh on most peptide sequences.[2]
How can I monitor the completion of the Fmoc deprotection reaction?
There are several methods to monitor the deprotection:
-
UV-Vis Spectrophotometry: The DBF-piperidine adduct has a characteristic UV absorbance maximum at approximately 301 nm.[21] Many automated peptide synthesizers utilize this property to monitor the reaction in real-time and ensure its completion.[1]
-
Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is a rapid and simple method to detect the presence of free primary amines on the resin.[8][21] A positive result (a dark blue color) indicates that the Fmoc group has been successfully removed.[6]
Are there "greener" alternatives to traditional Fmoc deprotection reagents and solvents?
Yes, the field of green peptide chemistry is actively exploring more environmentally friendly alternatives. Some of these include:
-
Alternative Solvents: Efforts have been made to replace DMF with greener solvents like ethyl acetate or 2-methyltetrahydrofuran, often in combination with a more polar co-solvent to maintain reaction efficiency.[22]
-
Alternative Bases: Piperazine and 4-methylpiperidine are being investigated as less toxic alternatives to piperidine.[2][22] Additionally, using catalytic amounts of a strong base like DBU with a stoichiometric amount of a scavenger can reduce the overall amount of base required.[22]
Experimental Protocols & Data
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent Cocktail | Typical Concentration | Key Advantages | Potential Drawbacks |
| Piperidine in DMF | 20% (v/v) | Well-established, reliable for most sequences.[3] | Can cause aspartimide and DKP formation; piperidine is a controlled substance.[2][8] |
| 4-Methylpiperidine in DMF | 20% (v/v) | Similar efficiency to piperidine; not a controlled substance.[6] | Similar propensity for side reactions as piperidine.[6] |
| DBU / Piperazine in NMP | 2% DBU, 5% Piperazine | Very fast deprotection; can reduce DKP formation.[6][10] | DBU can promote aspartimide formation without additives.[1] |
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.
-
First Deprotection: Drain the swelling solvent and add the piperidine solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 3-5 minutes.
-
Second Deprotection: Drain the solution and add a fresh portion of the 20% piperidine solution. Agitate for an additional 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.
-
Confirmation: Perform a Kaiser test to confirm the complete removal of the Fmoc group (a positive test will show dark blue beads).[6]
Protocol 2: Rapid Fmoc Deprotection with DBU and Piperazine for Difficult Sequences
This protocol is highly effective for overcoming incomplete deprotection and can help minimize DKP formation.[6][10]
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[6][10]
-
First Deprotection: Drain the swelling solvent and add the DBU/piperazine solution to the resin. Agitate the mixture at room temperature for 2-3 minutes.
-
Second Deprotection: Drain the solution and add a fresh portion of the DBU/piperazine solution. Agitate for an additional 3-5 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times).
-
Confirmation: Perform a Kaiser test to confirm complete deprotection.
Visualizing Reaction Mechanisms and Workflows
Mechanism of Fmoc Deprotection and Side Reactions
Caption: Key pathways in Fmoc deprotection and common side reactions.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A logical workflow for troubleshooting incomplete Fmoc deprotection.
References
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. [Link]
-
Optimization of Removal Conditions for the Fmoc PG Was Performed Using Acidic Hydrogenolysis e - ResearchGate. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH. [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis - Luxembourg Bio Technologies. [Link]
-
Methods for Removing the Fmoc Group | Springer Nature Experiments. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega. [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. [Link]
-
Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar. [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis | Request PDF - ResearchGate. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. [Link]
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC - NIH. [Link]
-
Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. [Link]
-
Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed. [Link]
-
Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PubMed Central. [Link]
-
DKP formation mechanism. | Download Scientific Diagram - ResearchGate. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. [Link]
-
Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides - ResearchGate. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Enhancing Solubility of Peptides Containing Fmoc-7-Ahp-OH
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges associated with the solubility of synthetic peptides incorporating Fmoc-7-aminoheptanoic acid (Fmoc-7-Ahp-OH). The inclusion of this long, hydrophobic aliphatic spacer can significantly decrease the solubility of the final peptide, leading to complications during solid-phase peptide synthesis (SPPS), purification, and final application.
This guide provides in-depth, field-proven insights and actionable protocols to proactively prevent and troubleshoot these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-7-Ahp-OH and why does it impact peptide solubility?
A1: Fmoc-7-Ahp-OH is a derivative of 7-aminoheptanoic acid, a linear aliphatic chain with a carboxylic acid at one end and an Fmoc-protected amine at the other.[1][2][3][4][5] It is not a natural amino acid but is used in peptide synthesis as a long, flexible spacer or linker. Its seven-carbon methylene chain (-(CH2)6-) is highly hydrophobic. When incorporated into a peptide sequence, it significantly increases the overall hydrophobicity, which can lead to poor solubility in aqueous solutions and promote aggregation.[6][7]
Q2: My peptide containing 7-Ahp is insoluble in aqueous buffers. What is the first thing I should try?
A2: The recommended initial strategy for hydrophobic peptides is to first attempt dissolution in a minimal amount of a strong organic solvent before slowly diluting with your aqueous buffer.[8][9] Dimethyl sulfoxide (DMSO) is a powerful and common choice.[8][9][10] If your peptide contains oxidation-sensitive residues like Cysteine (Cys) or Methionine (Met), dimethylformamide (DMF) is a preferable alternative.[9][11]
Q3: Can I predict if my 7-Ahp-containing peptide will have solubility problems?
A3: A precise prediction is difficult, but a high likelihood of poor solubility exists if the peptide contains over 50% hydrophobic residues (including the 7-Ahp linker).[8] The overall net charge of the peptide is also a key factor; peptides with a higher net charge are generally more soluble. Solubility is often at its minimum near the peptide's isoelectric point (pI).[6]
Q4: What are "chaotropic agents" and can they help dissolve my peptide?
A4: Chaotropic agents are substances that disrupt the structure of water and weaken hydrophobic interactions.[12] High concentrations of agents like 6M guanidine hydrochloride (Gdn-HCl) or 8M urea are very effective at breaking up the secondary structures and hydrogen bond networks that cause peptide aggregation and gelling.[12] This makes them excellent tools for solubilizing very difficult peptides. However, be aware that these agents are denaturants and may interfere with biological assays.[12][13]
Troubleshooting Guide 1: On-Resin Aggregation During Synthesis
On-resin aggregation is a primary cause of failed or low-purity synthesis for hydrophobic sequences. The growing peptide chains, anchored to the solid support, interact with each other via hydrogen bonds, forming insoluble β-sheet structures that physically block reagents from reaching the reactive N-terminus.[14][15][16] This leads to incomplete coupling and deprotection steps.
Issue: Poor resin swelling, failed couplings (positive Kaiser test after extended reaction), or slow Fmoc deprotection.
Strategy 1.1: Backbone Modification with Pseudoprolines
Causality: Pseudoproline dipeptides are derivatives of Ser or Thr that introduce a "kink" into the peptide backbone.[17][18] This kink is caused by the oxazolidine ring structure which favors a cis-amide bond, physically disrupting the inter-chain hydrogen bonding required for β-sheet formation.[18] By preventing aggregation, the peptide chains remain better solvated and accessible to reagents.[17][18]
When to Use: Ideal for sequences containing Ser or Thr residues, especially when they precede a hydrophobic stretch. Strategically placing a pseudoproline every 5-6 residues can be highly effective.[19]
Protocol: Incorporating a Pseudoproline Dipeptide
-
Selection: In your sequence, identify a Ser or Thr residue. Replace that residue and the one preceding it with the corresponding Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide (e.g., replace ...Leu-Ser... with Fmoc-Leu-Ser(ΨPro)-OH).
-
Coupling: Use a standard dipeptide coupling protocol. Dissolve the pseudoproline dipeptide (1.5-2 eq.) and an activator like HATU (1.5 eq.) in DMF or NMP.
-
Activation: Add DIEA (3 eq.) to the mixture.
-
Reaction: Immediately add the activation mixture to the deprotected peptide-resin and couple for 1-2 hours.
-
Post-Cleavage: The native peptide structure is automatically regenerated during the final TFA cleavage.[20]
Strategy 1.2: Modifying Synthesis Conditions
If backbone modification isn't possible, altering the chemical environment during synthesis can overcome aggregation.
| Strategy | Description | Mechanism of Action |
| Solvent Choice | Replace standard DMF with N-Methyl-2-pyrrolidone (NMP) or add up to 25% DMSO to DMF.[14][16] | These more polar solvents are better at disrupting hydrogen bonds and solvating the growing peptide chain. |
| Chaotropic Salts | Add 0.4 M LiCl or NaClO₄ to the coupling and washing steps.[14][16] | These salts act as chaotropic agents, interfering with the secondary structures that lead to aggregation. |
| Elevated Temp. | Perform coupling reactions at a higher temperature (e.g., 40-50°C).[14][16] | Increased thermal energy provides the activation energy needed to break up aggregates and improve reaction kinetics. |
Troubleshooting Guide 2: Post-Synthesis Peptide Solubilization
Even a successfully synthesized peptide can be exceptionally difficult to dissolve after cleavage and lyophilization, rendering it unusable for experiments.
Issue: Lyophilized peptide powder will not dissolve in water or buffer, forming a suspension, film, or gel.
Strategy 2.1: Systematic Solvent Testing Workflow
This workflow provides a logical progression from gentle to harsh solubilization methods. Always start with a small aliquot of your peptide for testing.[10][21]
Protocol 2.2: Solubilization with an Organic Co-Solvent
This is the most common and effective method for hydrophobic peptides.
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.[8]
-
Initial Dissolution: Add a minimal volume of 100% DMSO (or DMF for Cys/Met-containing peptides) directly to the powder.[8][9] For 1 mg of peptide, start with 20-30 µL.
-
Mixing: Vortex gently or sonicate briefly until the peptide is fully dissolved into a clear, concentrated stock solution.[8]
-
Dilution: This is the critical step. While gently stirring or vortexing your aqueous buffer, add the concentrated organic stock solution drop-by-drop.[9] Slow addition is crucial to prevent the peptide from crashing out of solution.
-
Observation: If the solution becomes cloudy, you have exceeded the solubility limit for that final concentration. You may need to prepare a more dilute final solution.
References
- Activotec. (n.d.). Peptide Storage and Solubilization.
- AltaBioscience. (n.d.). Peptide Solubilization.
- ChemPep Inc. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
-
Mutter, M., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. [Link]
- Fülöp, A., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671.
- Grokipedia. (n.d.). Pseudoproline.
- Wikipedia. (n.d.). Pseudoproline.
- Genaxxon bioscience. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- BenchChem. (2025). Technical Support Center: Strategies for Improving Hydrophobic Peptide Solubility.
- GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Synthetic Peptide Handling & Storage Protocol.
- Chem-Impex. (n.d.). Fmoc-7-aminoheptanoic acid.
- BenchChem. (2025). How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids.
- BenchChem. (2025). Addressing aggregation issues in peptides synthesized with Boc-Asn(Xan)-OH.
- Cenmed Enterprises. (n.d.). Fmoc-7-Ahp-OH (C007B-600237).
- Santa Cruz Biotechnology. (n.d.). Fmoc-7-aminoheptanoic acid.
- AAPPTec. (n.d.). Planning a Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Advanced ChemTech. (n.d.). Fmoc-7-Ahp-OH.
- BenchChem. (2025). Technical Support Center: Troubleshooting Solubility Issues with Synthetic Peptides.
- ChemicalBook. (2025). FMOC-7-AMINO-HEPTANOIC ACID.
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. cenmed.com [cenmed.com]
- 3. scbt.com [scbt.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. FMOC-7-AMINO-HEPTANOIC ACID | 127582-76-7 [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. genscript.com [genscript.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jpt.com [jpt.com]
- 11. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 12. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chempep.com [chempep.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. grokipedia.com [grokipedia.com]
- 20. Pseudoproline - Wikipedia [en.wikipedia.org]
- 21. Solubility Guidelines for Peptides [sigmaaldrich.com]
Technical Support Center: Troubleshooting Incomplete Coupling in Automated Peptide Synthesizers
Welcome to the Technical Support Center for Automated Peptide Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with incomplete coupling during Solid-Phase Peptide Synthesis (SPPS). Here, we move beyond simple checklists to provide in-depth, mechanistically-grounded explanations and actionable protocols to diagnose and resolve these critical issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding coupling failures.
Q1: What are the immediate signs of an incomplete coupling reaction?
The most immediate in-process indicator of incomplete coupling is a positive colorimetric test on the resin beads after the coupling step. The most common method is the Kaiser test, which detects free primary amines. A dark blue color on the resin beads and in the solution indicates a significant presence of unreacted N-terminal amines, signifying a failed coupling.[1][2][3][4] A negative test (yellow or colorless beads) suggests a successful acylation of the N-terminal amine.[2] For N-terminal proline residues, where the secondary amine does not react with ninhydrin, alternative methods like the isatin or chloranil test are necessary.[1][3]
Q2: My Kaiser test is positive after coupling. What is the first thing I should do?
The most straightforward initial response is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of the activated amino acid.[5] This can often drive the reaction to completion, especially if the initial failure was due to slightly hindered kinetics. If the test remains positive after a second coupling, it indicates a more persistent issue that requires deeper investigation into the sequence, reagents, or protocol.
Q3: What analytical techniques confirm incomplete coupling post-synthesis?
After cleavage from the resin, the most definitive methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: A crude HPLC chromatogram will show the purity of the synthetic peptide. Incomplete coupling results in "deletion sequences"—peptides missing one or more amino acids. These often appear as distinct peaks, typically eluting earlier than the target peptide.[6][7][8]
-
Mass Spectrometry: MS analysis of the crude product directly identifies the molecular weights of the species present. The presence of masses corresponding to the target peptide minus the mass of one or more amino acids is a direct confirmation of deletion sequences resulting from incomplete coupling.[6]
Q4: Can the synthesizer hardware itself cause coupling problems?
Yes. Hardware issues can masquerade as chemical problems. Common culprits include:
-
Clogged Lines or Valves: Blockages can prevent the correct volume of amino acid or activation reagents from reaching the reaction vessel, leading to incorrect stoichiometry and failed couplings.[9]
-
Inaccurate Fluid Delivery: Worn pump seals or calibration issues can lead to insufficient reagent delivery.
-
Air Bubbles in Lines: Bubbles can reduce the contact between reagents and the resin, leading to inefficient reactions.[9] Regular maintenance and calibration of the synthesizer are critical to rule out these mechanical failures.[10]
Part 2: In-depth Troubleshooting Guides
When simple remedies like double coupling fail, a systematic approach is required. This section breaks down troubleshooting by the root cause.
Issue 1: Sequence-Related Difficulties ("Difficult Sequences")
The primary amino acid sequence is often the root cause of coupling failures. This is due to steric hindrance and inter-chain aggregation.
Causality: Certain amino acid sequences have a high propensity to form stable secondary structures, like β-sheets, on the resin.[6][11] This causes the peptide chains to aggregate, making the N-terminal amines physically inaccessible to the incoming activated amino acid. This phenomenon is a leading cause of suddenly decreased reaction kinetics and total coupling failure.[12] Steric hindrance from bulky side chains (e.g., Val, Ile) or adjacent protecting groups can also physically block the reaction site.[13][14]
Diagnostic Workflow:
Caption: Decision tree for diagnosing sequence-related coupling issues.
Solutions & Protocols:
-
Optimize Solvents: For difficult sequences, switching from the standard Dimethylformamide (DMF) to N-methylpyrrolidone (NMP) can be highly effective. NMP has superior solvating properties that can disrupt secondary structures and improve reagent access to the peptide-resin complex.[13] In some studies, DMF provided the most effective peptide-resin solvation, leading to high coupling yields.[15][16]
-
Employ Stronger Coupling Reagents: Standard coupling reagents may not be sufficient for sterically hindered amino acids.[13] Switch to a more potent uronium or phosphonium salt-based reagent like HATU, HCTU, or PyBOP. These reagents form highly reactive intermediates that can overcome higher activation energy barriers.[13][17][18][19]
-
Increase Reaction Temperature: Using controlled heating (e.g., 50-75°C), often via microwave-assisted peptide synthesis (MAPS), can provide the necessary energy to break up aggregates and overcome steric hindrance.[13][18] This significantly accelerates coupling kinetics but should be used cautiously to avoid side reactions like racemization.[13][14]
-
Incorporate Structure-Disrupting Derivatives: For predictable aggregation points (e.g., every 6th residue), incorporate pseudoproline dipeptides or a Dmb/Hmb-protected amino acid.[11][20] These derivatives introduce a "kink" into the peptide backbone, effectively disrupting the hydrogen bonding that leads to β-sheet formation.[11]
Issue 2: Reagent and Chemistry Failures
The quality, concentration, and choice of reagents are paramount for successful coupling.
Causality: Coupling reagents are essential for activating the C-terminal carboxyl group of an amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[17][21][22] If these reagents are degraded, impure, or used in incorrect concentrations, this activation will be inefficient, leading to failed coupling.
Solutions & Protocols:
-
Verify Reagent Quality: Always use high-purity, fresh reagents. Coupling reagents are sensitive to moisture and can degrade over time. Amino acid solutions should be freshly prepared.
-
Optimize Coupling Reagent Choice: The choice of coupling reagent is critical. The table below summarizes common options.
| Coupling Reagent | Class | Strengths | Considerations |
| DCC/DIC | Carbodiimide | Inexpensive, effective for routine synthesis.[17][19] | Produces insoluble (DCU) or soluble (DIU) urea byproducts.[19] Can cause racemization without additives. |
| HBTU/HCTU | Aminium/Uronium | Fast reaction rates, low racemization with HOBt/HOAt.[18] HCTU is often more efficient than HBTU.[17] | Can cause guanidinylation of the N-terminus if pre-activation is too long without the amino acid. |
| HATU | Aminium/Uronium | Highly efficient, especially for sterically hindered couplings and difficult sequences.[18][19] | More expensive. Requires a non-nucleophilic base like DIPEA for activation.[19] |
| PyBOP | Phosphonium | High coupling efficiency with low racemization risk.[23] Does not form guanidinylation byproducts.[17] | Byproduct (HMPA) from the related BOP reagent is toxic; PyBOP is a safer alternative.[17] |
-
Protocol: Double Coupling for a Hindered Residue (e.g., Val-Val sequence)
-
First Coupling: Perform the standard automated coupling cycle for the incoming Fmoc-Val-OH using HATU (3.9 eq) and DIPEA (8 eq) in NMP. Allow a reaction time of 45-60 minutes.[13]
-
Wash: Thoroughly wash the resin with NMP (3-5 times).
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads.
-
Decision: If the test is yellow (negative), proceed to the next deprotection step. If it is blue (positive), proceed to the second coupling.
-
Second Coupling: Immediately introduce a fresh, pre-activated solution of Fmoc-Val-OH/HATU/DIPEA and run the coupling protocol again for 45-60 minutes.[13]
-
Wash & Retest: Wash the resin again with NMP and perform a final Kaiser test to confirm completion. If it remains positive, consider capping the unreacted chains.
-
Issue 3: Solid Support (Resin) and Systemic Issues
The solid support is not merely an anchor but an active participant in the reaction environment.
Causality: Successful SPPS relies on the resin beads swelling properly to create a solvated environment where reagents can freely diffuse and react.[15][16][24][25] Poor resin swelling, often due to an inappropriate solvent or resin type, leads to a collapsed polymer matrix where reactive sites are buried and inaccessible.[9][12] This dramatically reduces coupling efficiency.
Diagnostic Workflow:
Caption: Troubleshooting workflow for resin and solvation problems.
Solutions & Protocols:
-
Ensure Proper Resin Swelling: Before starting the synthesis, ensure the resin is fully swollen in the synthesis solvent for at least 30-60 minutes. Polystyrene-based resins swell well in solvents like DMF, NMP, and DCM.
-
Match Resin to Peptide: For long or difficult peptides, consider using a resin with a polyethylene glycol (PEG) linker (e.g., TentaGel). The PEG chains improve solvation of the growing peptide, helping to prevent aggregation.[26]
-
Optimize Resin Loading: Very high resin loading can lead to steric hindrance between adjacent peptide chains, especially for bulky C-terminal amino acids. For complex peptides, using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) can improve yields by increasing the distance between peptide chains.[27]
-
Capping Unreacted Chains: If a coupling reaction repeatedly fails and cannot be driven to completion, it is often better to permanently block, or "cap," the unreacted free amines rather than allow a deletion sequence to form. This is done by introducing a highly reactive acylating agent, such as acetic anhydride with a base like DIPEA.[28][29] This results in a truncated peptide that is typically easier to separate during final purification than a deletion peptide.
Part 3: Essential Experimental Protocols
Protocol 1: The Kaiser (Ninhydrin) Test
This test is a highly sensitive method for detecting free primary amines on the resin support.[1][3]
Reagents:
-
Solution A: 16.5 mg of KCN diluted in 25 mL of water, then 1 mL of this solution is diluted in 49 mL of pyridine.[1]
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[1]
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[1] (Note: Commercial kits with pre-made solutions are widely available and recommended for consistency and safety.[4])
Procedure:
-
Collect a small sample of resin beads (approx. 10-15 beads) from the reaction vessel into a small, clean glass test tube.
-
Wash the beads 3-5 times with ethanol or DMF to remove any residual reagents, then once with ethanol.
-
Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.[1]
-
Observe the color of the beads and the solution.
Interpreting Results:
-
Intense Blue Beads & Solution: Failed coupling. A large number of free amines are present.[1]
-
Colorless/Yellow Beads & Solution: Complete coupling. No primary amines are detected.[4][28]
-
Blue Beads, Colorless Solution: Incomplete coupling. Recoupling is necessary.[1]
References
-
Title: Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization Source: PubMed URL: [Link]
-
Title: What is coupling reagents in peptide synthesis? Source: ResearchGate URL: [Link]
-
Title: Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) Source: Aapptec Peptides URL: [Link]
-
Title: How to Optimize Peptide Synthesis? Source: Acadechem URL: [Link]
-
Title: Monitoring of Peptide Coupling and Capping; Coupling Tests Source: AAPPTec URL: [Link]
-
Title: Getting Started with Automated Peptide Synthesis: A Practical Guide for New Users Source: Gyros Protein Technologies URL: [Link]
-
Title: Troubleshooting Common Issues with Semi-Automatic Peptide Synthesizer Source: ONiLAB URL: [Link]
-
Title: Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization Source: ResearchGate URL: [Link]
-
Title: (PDF) Procedures to Improve Difficult Couplings Source: ResearchGate URL: [Link]
-
Title: Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis Source: PMC - NIH URL: [Link]
-
Title: Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach Source: Oxford Academic URL: [Link]
-
Title: Analytical method development for synthetic peptide purity and impurities content by UHPLC Source: Almac Group URL: [Link]
-
Title: Peptide synthesis Source: Wikipedia URL: [Link]
-
Title: Principle of Peptide Purity Analysis Using HPLC Source: Mtoz Biolabs URL: [Link]
-
Title: Getting Started with Automated Peptide Synthesis Guide Source: PurePep URL: [Link]
-
Title: Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions Source: Gyros Protein Technologies URL: [Link]
-
Title: 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them Source: MBL International URL: [Link]
-
Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]
-
Title: IMPROVING PEPTIDE SYNTHESIS Source: Tetras URL: [Link]
-
Title: Five Tips and Tricks for Success in Solid Phase Peptide Synthesis Source: Biotage URL: [Link]
-
Title: A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]
-
Title: Continuous Flow-based Solid-phase Peptide Synthesiser Source: Vapourtec URL: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting Common Issues with Semi-Automatic Peptide Synthesizer-Beijing Dilun Biotechnology Co., Ltd [dilunbio.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. the-tetras.com [the-tetras.com]
- 15. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bachem.com [bachem.com]
- 18. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 19. file.globalso.com [file.globalso.com]
- 20. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 21. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 22. researchgate.net [researchgate.net]
- 23. jpt.com [jpt.com]
- 24. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 26. vapourtec.com [vapourtec.com]
- 27. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 28. chempep.com [chempep.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Purifying Peptides with Long Aliphatic Linkers
Welcome to the technical support center for the purification of peptides modified with long aliphatic linkers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying these complex molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to solve even the most difficult purification puzzles.
Understanding the Challenge: The Double-Edged Sword of Aliphatic Linkers
Long aliphatic linkers (e.g., C12, C18 alkyl chains, long PEG chains, or fatty acids) are invaluable in modern drug development, enhancing peptide stability, cell permeability, and half-life. However, these same properties make them notoriously difficult to purify. The introduction of a long, non-polar aliphatic chain dramatically increases the peptide's overall hydrophobicity, leading to a host of challenges that can derail a project.
The core problem is that these molecules often behave more like lipids than peptides.[1][2] This leads to:
-
Poor Aqueous Solubility: The peptide may be completely insoluble in standard aqueous buffers used for chromatography.[3][4]
-
Aggregation: The hydrophobic linkers can self-associate, causing the peptide to form aggregates, oligomers, or even precipitate out of solution.[5][6][7][8] This aggregation can be irreversible and is a primary cause of low recovery and poor peak shape.[1][3]
-
Extreme Chromatographic Retention: The strong interaction with reversed-phase (RP) stationary phases often leads to very broad peaks or, in worst-case scenarios, irreversible binding to the column.[5]
This guide is structured to address these specific issues head-on, providing you with a logical framework for troubleshooting and method development.
Troubleshooting Guide
This section is formatted as a series of common problems you might encounter during your experiments. Each answer provides a detailed explanation of the cause and a step-by-step approach to solving the issue.
Solubility & Aggregation
Q1: My peptide with a C18 linker is completely insoluble in my usual RP-HPLC mobile phase A (0.1% TFA in water). How can I even begin to purify it?
A1: This is the most common and critical first hurdle. Direct dissolution in purely aqueous solutions is often impossible for these highly hydrophobic molecules.[3][9] The key is to treat the sample preparation as a distinct step from the chromatography itself.
Causality: The long aliphatic chain drives the peptide out of the aqueous phase to minimize unfavorable interactions with water. This leads to aggregation and precipitation. Your initial solvent must disrupt these hydrophobic interactions.
Step-by-Step Protocol for Solubilization:
-
Start with a Strong Organic Solvent: Do not start with your aqueous mobile phase. Instead, attempt to dissolve a small, test amount of your lyophilized peptide in a pure organic solvent.[9][10] This overcomes wetting issues and solvates the hydrophobic linker first.[9]
-
Select the Right Solvent: Choose a solvent that is compatible with your downstream purification.
-
Recommended: Acetonitrile (ACN), Isopropanol (IPA), n-Propanol, or mixtures thereof. Propanol is often more effective than ACN for highly hydrophobic peptides.[10]
-
For Extreme Cases: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) can be used, but be mindful of their viscosity and compatibility with your HPLC system.[4][11] Caution: Peptides containing Cys (C) or Met (M) can be unstable in DMSO.[4]
-
-
Add Modifiers: Once the peptide is wetted or dissolved in the organic solvent, slowly add your aqueous mobile phase containing the ion-pairing agent (e.g., 0.1% TFA).[9][10] Often, the peptide will fully dissolve only after the aqueous component is added.[9]
-
Consider Chaotropic Agents: If aggregation persists, consider dissolving the peptide in a solution containing chaotropic agents like 6 M Guanidine-HCl or Urea.[4][12] These agents disrupt the hydrogen bonding networks that can contribute to aggregation.[4] Note that these will need to be removed in a subsequent step.
Q2: I managed to dissolve my peptide, but it precipitates on the column as soon as the gradient starts. What is happening and how do I prevent it?
A2: This phenomenon, known as "on-column precipitation," occurs when the mobile phase at the beginning of your gradient is too weak (too aqueous) to keep your highly hydrophobic peptide in solution.
Causality: When you inject your sample (dissolved in a high percentage of organic solvent), it meets the highly aqueous initial conditions of the gradient. This sudden change in solvent environment causes the peptide to crash out of solution and precipitate on the column head.
Strategies to Prevent On-Column Precipitation:
-
Increase the Initial Organic Percentage: The most direct solution is to increase the starting percentage of your organic mobile phase (Solvent B). For highly hydrophobic peptides, a starting condition of 20-40% Solvent B may be necessary.
-
Use a Stronger "Weak" Solvent: Modify your mobile phase A to be less polar. For example, instead of 100% aqueous, your mobile phase A could be 95:5 Water:ACN (both containing 0.1% TFA).
-
Elevate the Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can significantly improve the solubility of hydrophobic peptides and reduce mobile phase viscosity, leading to better peak shapes and preventing precipitation.[5][13]
-
Solvent Blending: For particularly stubborn peptides, using a stronger organic solvent like n-propanol or isopropanol mixed with acetonitrile in your mobile phase B can maintain solubility throughout the run.[10] A 50:50 blend of ACN:n-propanol can be very effective.[10]
Chromatographic Performance
Q3: My lipidated peptide shows extreme peak broadening and tailing during RP-HPLC. How can I improve the peak shape?
A3: Peak broadening and tailing are classic signs of poor chromatography, often caused by slow mass transfer kinetics, secondary interactions with the stationary phase, or on-column aggregation.
Causality: The long aliphatic linker can undergo slow conformational changes on the stationary phase or engage in non-ideal interactions, leading to a wide distribution of elution times. Aggregation on the column surface is also a major contributor.[5]
Optimization Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Increase Temperature: As mentioned before, this is often the most effective first step. It improves solubility and speeds up the kinetics of interaction between the peptide and the stationary phase.[5]
-
Optimize the Gradient: Use a very shallow gradient around the expected elution time of your peptide. A slope of 0.5-1% B per minute can dramatically improve peak sharpness.[5]
-
Reduce Flow Rate: Lowering the flow rate gives the peptide more time to equilibrate between the mobile and stationary phases, which can reduce broadening.[5]
-
Change Organic Modifier: If acetonitrile isn't working, switch to or blend with isopropanol or n-propanol. These alcohols can improve solubility and alter selectivity.[10]
-
Consider Column Chemistry: If your peptide binds too strongly to a C18 column, switch to a stationary phase with a shorter alkyl chain (C8 or C4) or a different chemistry (e.g., Phenyl).[14] This reduces the strength of the hydrophobic interaction, allowing for elution under less harsh conditions.
| Parameter | Standard Condition | Recommended for Aliphatic Linkers | Rationale |
| Column Chemistry | C18 | C8, C4, Phenyl | Reduces strong hydrophobic interactions, preventing irreversible binding.[14] |
| Column Temp. | Ambient | 40 - 60 °C | Increases solubility, reduces viscosity, improves mass transfer kinetics.[5] |
| Mobile Phase B | Acetonitrile | Acetonitrile/n-Propanol blends | n-Propanol is a stronger solvent for highly hydrophobic molecules.[10] |
| Gradient Slope | 1-2% / min | 0.5-1% / min | Provides better resolution for closely eluting species.[5] |
| Initial %B | 5-10% | 20-40% | Prevents on-column precipitation of the sample. |
| Table 1: Recommended Starting RP-HPLC Parameters for Peptides with Long Aliphatic Linkers. |
Frequently Asked Questions (FAQs)
Q: What is the best overall purification strategy for a crude peptide-linker conjugate? A multi-step approach?
A: Yes, a multi-step, orthogonal approach is almost always superior for these challenging molecules. Relying on a single RP-HPLC run is often insufficient to achieve high purity and can lead to low yields.
Recommended Purification Workflow:
Caption: Orthogonal purification workflow for linker-modified peptides.
-
Crude Cleanup (Capture): Start with a crude purification or capture step.[15] Solid-Phase Extraction (SPE) with a reversed-phase sorbent is excellent for this.[16][17][18] It allows you to desalt the sample, remove scavengers from the cleavage cocktail, and eliminate many smaller, more polar impurities before the main chromatographic step.[16][19]
-
Primary Purification (RP-HPLC): This is the main workhorse step. Use the optimized preparative RP-HPLC methods discussed in the troubleshooting section (high temperature, appropriate solvents, shallow gradients).[20]
-
Polishing (Orthogonal Methods): If purity is still insufficient, a final polishing step using an orthogonal technique is highly recommended.[14][21]
-
Ion-Exchange Chromatography (IEX): This separates molecules based on charge, not hydrophobicity, making it truly orthogonal to RP-HPLC.[14][21][22] It is excellent for separating peptides with minor charge differences that may co-elute in the RP step.
-
Size-Exclusion Chromatography (SEC): SEC separates based on molecular size and is particularly effective at removing aggregates or oligomers from your final monomeric peptide product.[23][24][25]
-
Q: How can I effectively desalt my final purified peptide fractions without causing precipitation?
A: This is a critical final step. The high concentration of organic solvent in your purified HPLC fractions will keep the peptide soluble, but removing it to get a final aqueous buffer can be tricky. Lyophilization is standard, but the peptide may not redissolve well.
Recommended Desalting Protocol using SPE:
Solid-Phase Extraction is an ideal method for this.[16][26]
-
Pool and Dilute: Pool the pure fractions from your preparative HPLC run. Dilute the pool with 3-4 volumes of aqueous solvent (e.g., water with 0.1% acetic acid) to reduce the organic concentration and ensure binding to the SPE cartridge.
-
Condition and Equilibrate SPE Cartridge: Use a C18 or C8 SPE cartridge. Condition it with 100% ACN and then equilibrate with your aqueous solvent.
-
Load: Load the diluted peptide solution onto the cartridge. The peptide will bind, and the salts/TFA will flow through.
-
Wash: Wash the cartridge with a weak aqueous buffer (e.g., 5% ACN in water) to remove any remaining salts.
-
Elute: Elute your purified, desalted peptide with a small volume of a high-organic solvent mixture (e.g., 70% ACN in water). This results in a concentrated, salt-free sample.
-
Final Formulation: This concentrated organic solution can then be lyophilized directly or carefully diluted into a final, stable formulation buffer, potentially containing solubility-enhancing excipients.
Q: Are there "purification-assisting" linkers I should consider during the design phase?
A: Yes, this is a proactive strategy. Several innovative approaches use linkers designed to simplify purification.
-
Removable Hydrophilic Linkers: Some strategies involve synthesizing the peptide with a temporary, highly soluble linker (e.g., a charged or PEG-based linker). This increases the solubility of the entire construct, making purification easier. The linker is then cleaved off post-purification to yield the final hydrophobic product.
-
Traceless Purification Linkers: The Peptide Easy Clean (PEC) technology is a prime example.[27] In this method, a specific linker is attached to the N-terminus of the full-length peptide during synthesis. This linker allows the target peptide to be selectively captured on a solid support ("catch-and-release"). Impurities are washed away, and the pure peptide is then released from the support, with the linker being tracelessly removed in the process.[27]
-
HPLC-Enhancing Linkers: Recent research has focused on linkers that improve chromatographic behavior. For example, a dialkoxybenzyl linker has been shown to improve the HPLC peak shape of peptide hydrazides, which are known to exhibit tailing.[28] This type of linker can enhance purification efficiency and overall yield.[28]
By considering the purification strategy during the initial design of your peptide-linker conjugate, you can save significant time and resources in downstream processing.
References
- Sepax Technologies. Peptide Separations Using Size Exclusion Chromatography.
- GoldBio. An Overview of Size Exclusion Chromatography for Protein Purification.
- Sepax Technologies. Peptide Separations Using Size Exclusion Chromatography.
-
Irvine, G. B. (2003). High-performance size-exclusion chromatography of peptides. Journal of Biochemical and Biophysical Methods, 56(1-3), 233-242. Available from: [Link]
- BenchChem. Technical Support Center: Purification of Hydrophobic Protected Peptides.
- Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
- Biocompare. Size Exclusion Chromatography (SEC): A Critical Tool for Protein Purification.
-
Shaltiel-Karyo, R., Frenkel-Pinter, M., & Gazit, E. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PLoS ONE, 6(8), e23299. Available from: [Link]
- GenScript. Peptide Solubilization.
- Quora. What are the common challenges faced in peptide purification using chromatography?.
-
ResearchGate. Which chromatography is preferred for purification of hydrophobic peptide?. Available from: [Link]
-
Frontiers in Bioengineering and Biotechnology. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available from: [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. Available from: [Link]
-
Cell Reports Physical Science. Peptide Solubility Limits: Backbone and Side-Chain Interactions. Available from: [Link]
- Nest Group. Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides.
- Google Patents. Linker molecule and use thereof in methods for purifying peptides.
-
ResearchGate. Native chemical ligation of hydrophobic peptides in organic solvents. Available from: [Link]
-
Sato, K., et al. (2025). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Organic & Biomolecular Chemistry. Available from: [Link]
- Waters Corporation. Peptide Isolation – Method Development Considerations.
-
Carlsson, J., et al. (1985). Ion-exchange high-performance liquid-chromatography steps in peptide purifications. Journal of Chromatography, 326, 363-373. Available from: [Link]
-
Bio-Works. Peptide purification. Available from: [Link]
-
Gilson. Chromatography and Detection Methods for Peptide Purification. Available from: [Link]
-
Biotage. Choosing the Solid Phase Extraction (SPE) Media for Synthetic Peptide Clean Up. Available from: [Link]
-
Journal of Chromatography A. Evaluation of solid-phase extraction procedures in peptide analysis. Available from: [Link]
-
Methods in Molecular Biology. HPLC Analysis and Purification of Peptides. Available from: [Link]
-
Bioconjugate Chemistry. Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1. Available from: [Link]
-
National Institutes of Health. Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1. Available from: [Link]
-
HPLC of Peptides and Proteins: Methods and Protocols. Available from: [Link]
-
Soquimica. Advanced RP-HPLC Techniques for Peptide Analysis: From Column Chemistry to Mobile Phase Modifiers. Available from: [Link]
-
Biophysical Journal. Partitioning of dual-lipidated peptides into membrane microdomains: lipid sorting vs peptide aggregation. Available from: [Link]
-
ResearchGate. Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Available from: [Link]
-
Agilent. Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Available from: [Link]
-
Analytical Biochemistry. Detection and prevention of protein aggregation before, during, and after purification. Available from: [Link]
-
Advanced Drug Delivery Reviews. Factors affecting the physical stability (aggregation) of peptide therapeutics. Available from: [Link]
-
ResearchGate. Solid phase extraction-liquid chromatography (SPE-LC) interface for automated peptide separation and identification by tandem mass spectrometry. Available from: [Link]
Sources
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- 2. biosynth.com [biosynth.com]
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- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. seaviewsci.com [seaviewsci.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. renyi.hu [renyi.hu]
- 14. waters.com [waters.com]
- 15. Peptide Purification [dupont.com]
- 16. biotage.com [biotage.com]
- 17. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. bachem.com [bachem.com]
- 21. bio-works.com [bio-works.com]
- 22. gilson.com [gilson.com]
- 23. sepax-tech.com [sepax-tech.com]
- 24. goldbio.com [goldbio.com]
- 25. info.gbiosciences.com [info.gbiosciences.com]
- 26. researchgate.net [researchgate.net]
- 27. bachem.com [bachem.com]
- 28. Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01918K [pubs.rsc.org]
Technical Support Center: Optimizing Solvent Selection for Hydrophobic Peptide Synthesis
Welcome to the technical support center for the synthesis of hydrophobic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the unique challenges encountered during the synthesis of these difficult sequences.
The chemical synthesis of peptides, particularly those rich in hydrophobic amino acids, is a formidable challenge.[1][2] These sequences are prone to on-resin aggregation, which can lead to poor solvation, incomplete reactions, and ultimately, low yields and purity.[3] The primary cause of these issues is the formation of secondary structures, such as β-sheets, driven by inter- and intramolecular hydrogen bonding between the growing peptide chains.[4] Effective solvent selection is the cornerstone of mitigating these problems, ensuring the peptide chain remains well-solvated and accessible to reagents throughout the synthesis process.[5]
This guide provides a structured approach to troubleshooting solvent-related issues in hydrophobic peptide synthesis, offering both theoretical explanations and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: Why are standard DMF-based protocols often insufficient for hydrophobic peptides?
A1: While N,N-Dimethylformamide (DMF) is the most common solvent in solid-phase peptide synthesis (SPPS), its polarity can be insufficient to disrupt the strong hydrogen bonding networks that form between hydrophobic peptide chains.[6][7] As the peptide elongates, it can collapse onto itself and aggregate, effectively creating a microenvironment that is inaccessible to incoming activated amino acids and deprotection reagents. This leads to common issues like deletion sequences and truncated peptides.[8]
Q2: What are the immediate signs of on-resin aggregation during synthesis?
A2: The most telling sign of on-resin aggregation is poor resin swelling.[9] A well-solvated peptide-resin matrix will appear swollen and gelatinous. In contrast, an aggregated resin may look clumped or shrunken. In automated synthesizers with UV monitoring of Fmoc deprotection, a flattened and broadened peak can also indicate aggregation and slowed reaction kinetics.[9] Furthermore, colorimetric tests like the Kaiser test may yield false negatives, as the aggregated N-terminus becomes sterically hindered and inaccessible to the test reagents.[9]
Q3: Beyond DMF, what are the primary alternative solvents I should consider?
A3: For hydrophobic peptides, solvents with different polarity and hydrogen bonding disruption capabilities are often more effective. The most common alternatives include:
-
N-Methyl-2-pyrrolidone (NMP): NMP is slightly less polar than DMF and is often more effective at solvating hydrophobic peptides and disrupting aggregation.[6] It is a good first-choice alternative to DMF when synthesis issues are encountered.[10]
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent with excellent hydrogen bond-disrupting capabilities. It can be used as a co-solvent with DMF (e.g., 25% DMSO in DMF) to enhance solvation.[11][12]
-
"Magic Mixture": This is a potent solvent cocktail composed of DCM/DMF/NMP (1:1:1), often with additives like 1% Triton X-100 and 2M ethylene carbonate.[4][13] This mixture provides a complex solvation environment that can be highly effective for very difficult sequences.
Q4: What are "greener" solvent alternatives to DMF and NMP?
A4: Due to the reproductive toxicity of DMF and NMP, there is a significant push towards more environmentally benign solvents.[14][15][16] Promising green alternatives that have been explored include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and N-butylpyrrolidone (NBP).[16][17][18] However, it is crucial to note that no single green solvent is a universal replacement for DMF.[18] Often, binary mixtures or significant protocol optimization are required to achieve comparable results.[19] For example, while 2-MeTHF can be effective, it may require different conditions for the Fmoc deprotection step compared to the coupling step.[17]
Q5: What are chaotropic agents and how do they help in hydrophobic peptide synthesis?
A5: Chaotropic agents are substances that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds and hydrophobic effects.[20] In the context of SPPS, they can be added to the solvent to break up the secondary structures of aggregating peptides.[21] Examples include salts like LiCl, KSCN, or NaClO4, which can be added to DMF at concentrations around 0.4-0.8 M.[13][21] These agents effectively disorganize the peptide structure, improving solvation and reagent accessibility.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues related to solvent selection in hydrophobic peptide synthesis.
Issue 1: Poor Resin Swelling and Evidence of Aggregation
Symptoms:
-
Visible shrinking or clumping of the resin bed.
-
Slow solvent drainage during wash steps.
-
False-negative Kaiser tests despite incomplete coupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resin swelling.
Detailed Solutions:
-
Switch to NMP: As a first step, replace DMF with NMP for all synthesis steps (deprotection, washing, and coupling).[6] NMP's lower polarity often provides superior solvation for the growing hydrophobic peptide chain.[3]
-
Incorporate DMSO: If NMP alone is insufficient, introduce DMSO as a co-solvent. A common starting point is 25% DMSO in DMF or NMP.[11] This significantly increases the solvent's ability to disrupt hydrogen bonds.
-
Use Chaotropic Salts: For severe aggregation, the addition of a chaotropic salt like LiCl or KSCN to the coupling mixture can be highly effective.[13][21]
-
Employ the "Magic Mixture": For the most challenging sequences, the "magic mixture" can be used for the acylation step.[4][13]
Issue 2: Incomplete Coupling Reactions
Symptoms:
-
Persistent positive Kaiser test after standard coupling times.
-
Identification of deletion sequences (n-1) by mass spectrometry of the crude product.
Causality: Incomplete coupling is a direct consequence of poor solvation and steric hindrance at the N-terminus of the growing peptide chain. The aggregated peptide physically blocks the activated amino acid from reaching the reactive amine.
Detailed Solutions:
-
Optimize Solvent System: Implement the solvent changes described in Issue 1 . Improved solvation is the most critical factor for improving coupling efficiency.
-
Increase Reaction Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50-75°C) can provide the necessary energy to disrupt transient secondary structures and accelerate the reaction kinetics.[22][23] This can be achieved with a heated shaker or a microwave peptide synthesizer.
-
Extend Coupling Time/Double Couple: While less efficient than improving solvation, extending the coupling time or performing a second coupling (double coupling) can help drive the reaction to completion.[11] This is often a good strategy for sterically hindered amino acids like arginine.[24]
-
Use Fluorinated Alcohols: The addition of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to the solvent can help break up secondary structures and improve coupling.
Experimental Protocols
Protocol 1: Quantitative Resin Swelling Test
This protocol allows for a direct comparison of the swelling capacity of a given resin in different solvents, providing an empirical basis for solvent selection.
Materials:
-
Dry peptide synthesis resin (e.g., 100-200 mesh Polystyrene or PEG-based resin).
-
Graduated cylinder or a fritted syringe (e.g., 10 mL).
-
Solvents to be tested (e.g., DMF, NMP, 2-MeTHF).
Procedure:
-
Add a known mass (e.g., 1.0 g) of dry resin to the graduated cylinder or syringe.
-
Record the initial volume of the dry resin.
-
Add 10 mL of the solvent to be tested.
-
Agitate the resin-solvent mixture for 30-60 minutes to allow for equilibration.
-
Allow the resin to settle and record the final swollen volume. For a fritted syringe, expel the excess solvent before measuring the volume of the swollen resin bed.
-
Calculate the swelling factor in mL/g using the formula: (Final Volume (mL) - Initial Volume (mL)) / Mass of Resin (g).
-
Compare the swelling factors. A higher value indicates better solvation.[24] A solvent is generally considered good if it swells the resin by at least 4.0 mL/g.
Protocol 2: Small-Scale Test Synthesis with a Model Hydrophobic Peptide
This protocol is designed to evaluate the performance of a new solvent system on a small scale before committing to a full-scale synthesis.
Model Peptide: A short, notoriously difficult sequence like (Val-Ala-Leu)₂ is a good candidate.
Procedure:
-
Set up two parallel manual syntheses of the model peptide, one using the standard protocol (e.g., DMF) and the other using the new solvent system (e.g., NMP or a green solvent mixture).
-
Use a low-loading resin (e.g., 0.2-0.4 mmol/g) to minimize initial aggregation.
-
Throughout the synthesis, carefully observe the resin swelling in both reaction vessels.
-
After each coupling step, take a small number of resin beads from each reaction to perform a Kaiser test.
-
Upon completion of the synthesis, cleave the peptide from a small, known amount of resin from each batch.
-
Analyze the crude product from both syntheses by RP-HPLC and Mass Spectrometry.
-
Compare the purity of the target peptide and the prevalence of deletion sequences to determine the efficacy of the new solvent system.[3]
Protocol 3: Preparation and Use of a Chaotropic Salt Solution
Materials:
-
Lithium Chloride (LiCl), anhydrous.
-
High-purity DMF or NMP.
-
Standard coupling reagents (e.g., HATU, DIPEA).
Procedure:
-
Prepare a 1 M stock solution of LiCl in DMF or NMP. Note that this may require gentle warming and stirring to fully dissolve.
-
For the coupling step, prepare the activated amino acid solution as usual.
-
Just before adding the activated amino acid to the resin, add the 1 M LiCl stock solution to the reaction to achieve a final concentration of approximately 0.4 M LiCl.
-
Proceed with the coupling reaction for the standard duration or as optimized.
-
Important: Ensure to thoroughly wash the resin with the primary solvent (DMF or NMP) after the coupling step to remove all traces of the salt before proceeding to the next deprotection step.
Data Presentation: Solvent Properties
The choice of solvent is a multi-faceted decision. The following table summarizes key physicochemical properties of common SPPS solvents to aid in selection.
| Solvent | Abbreviation | Boiling Point (°C) | Dipole Moment (D) | Polarity Index | Notes |
| N,N-Dimethylformamide | DMF | 153 | 3.82 | 6.4 | Standard SPPS solvent; reprotoxic.[2][16] |
| N-Methyl-2-pyrrolidone | NMP | 202 | 4.09 | 6.7 | Excellent alternative to DMF for hydrophobic peptides; reprotoxic.[2][16] |
| Dichloromethane | DCM | 40 | 1.60 | 3.1 | Often used for resin swelling and in Boc chemistry; suspected carcinogen.[2][16] |
| Dimethyl Sulfoxide | DMSO | 189 | 3.96 | 7.2 | Strong H-bond disrupter; often used as a co-solvent. |
| 2-Methyltetrahydrofuran | 2-MeTHF | 80 | 1.38 | 4.0 | Greener alternative; lower boiling point.[17] |
| N-Butylpyrrolidinone | NBP | 243 | - | - | Greener, less viscous alternative to NMP.[18] |
Conclusion
The successful synthesis of hydrophobic peptides is critically dependent on maintaining the solubility of the growing peptide chain. On-resin aggregation is the primary obstacle, and solvent selection is the most powerful tool to overcome it. By systematically evaluating and employing alternative solvents like NMP, co-solvents like DMSO, or specialized mixtures and additives, researchers can significantly improve synthesis outcomes. The protocols and troubleshooting guides presented here provide a framework for a logical, evidence-based approach to optimizing SPPS for these challenging but scientifically important molecules.
References
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. [Link]
-
Wegner, K., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. [Link]
-
Green Solvents in SPPS: Sustainable Peptide Synthesis. (n.d.). Green Chemistry & Engineering. [Link]
-
Hartmann, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC. [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
-
University of Rochester. (n.d.). Common Solvent Properties. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
-
Albericio, F., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis. PMC. [Link]
-
Fields, G.B. (2013). Introduction to Peptide Synthesis. PMC. [Link]
-
Law, A., et al. (2020). Investigation of Parameters that Affect Resin Swelling in Green Solvents. PMC. [Link]
-
Jad, Y., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
No-Site-Name. (2026). Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]
-
Law, A., et al. (2020). Assessing the Correlation of Microscopy-based and Volumetry-based Measurements for Resin Swelling in a Range of Potential Greene. ChemRxiv. [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. [Link]
-
ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. [Link]
-
JPT. (n.d.). Peptide Solubilization. [Link]
-
Austad, B., et al. (2013). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
AAPPTec. (2020). Synthesizing Hydrophobic Peptides. [Link]
-
Reagent Supplier. (n.d.). Summary of hazardous polar aprotic solvents currently used for SPPS. [Link]
-
Wikipedia. (n.d.). Chaotropic agent. [Link]
-
YouTube. (2021). Lecture 17 Solid Phase Peptide Synthesis. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
Bedford, J., et al. (1994). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. RSC Publishing. [Link]
-
Fields, G.B., et al. (1997). Solvents for Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
-
ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. [Link]
-
AAPPTec. (2020). Synthesizing Hydrophobic Peptides. [Link]
-
Reagent Supplier. (n.d.). Summary of hazardous polar aprotic solvents currently used for SPPS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00603G [pubs.rsc.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
- 20. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arrow.tudublin.ie [arrow.tudublin.ie]
- 23. tandfonline.com [tandfonline.com]
- 24. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
Technical Support Center: Reducing Racemization During Coupling of Modified Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during peptide synthesis. The coupling of modified, sterically hindered, or otherwise sensitive amino acids presents a significant risk of racemization, which can compromise the structure, activity, and safety of the final peptide. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you maintain chiral purity in your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding racemization in peptide synthesis.
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure, single enantiomer of a chiral amino acid (typically the L-form) is converted into a mixture of both L- and D-enantiomers during the synthesis process.[1] This loss of stereochemical integrity at the alpha-carbon results in the incorporation of the incorrect D-amino acid into the peptide chain, which can significantly alter the peptide's three-dimensional structure and biological function.[1]
Q2: Which modified amino acids are most susceptible to racemization?
A2: While any chiral amino acid can racemize under certain conditions, some are notoriously prone to it. Histidine (His) and Cysteine (Cys) are particularly susceptible.[1][2] Other sensitive residues include Phenylalanine (Phe), Serine (Ser), and N-methylated amino acids.[1][3][4][5] The specific side-chain structure and the protecting groups used can significantly influence the rate of racemization.
Q3: How do common coupling reagents contribute to racemization?
A3: Coupling reagents activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation.[6] This activation is critical but also makes the alpha-proton more acidic and susceptible to abstraction by a base, which is the initiating step for racemization.[7] Highly reactive reagents can accelerate coupling, which may reduce the time the activated intermediate is available to racemize. However, the choice of reagent, base, and additives is a delicate balance. Onium-type reagents (uronium/aminium and phosphonium salts) are generally preferred for difficult couplings over older carbodiimide reagents like DCC, which often require additives to suppress racemization.[8][9][10]
Q4: What is the primary chemical mechanism behind racemization during coupling?
A4: The most common pathway is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][8][9] The activated carboxyl group of the N-protected amino acid cyclizes intramolecularly. The proton at the chiral α-carbon of this oxazolone is highly acidic and is easily removed by a base. The resulting achiral intermediate can then be attacked by the incoming amine from either face, leading to a mixture of L- and D-peptides.[1][11] A less common pathway is direct enolization, where a base directly abstracts the alpha-proton from the activated amino acid.[1][11]
Q5: Can I eliminate racemization completely?
A5: While complete elimination is challenging, especially with sensitive or modified amino acids, it can be minimized to negligible levels (<0.1%) by carefully optimizing reaction conditions. This involves a multi-faceted approach, including the strategic selection of coupling reagents, additives, bases, solvents, and temperature. For particularly sensitive couplings, specialized protecting groups or coupling strategies may be required.[12]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving racemization issues encountered during your experiments.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| High D-isomer content detected for a specific residue (e.g., >5%) | 1. Over-activation / Extended reaction time: The activated amino acid intermediate exists for too long, increasing the opportunity for proton abstraction.[13] 2. Inappropriate Base: Use of a strong, non-hindered base (e.g., DIPEA) accelerates the abstraction of the α-proton.[1][5][14] | Solution: 1. Optimize Coupling Reagent & Additives: Switch to a phosphonium salt like PyBOP or PyAOP, which are often associated with lower racemization levels compared to some uronium reagents.[15] Ensure an effective racemization suppressant additive is present. HOAt and OxymaPure are generally more effective than HOBt.[1][14][16] 2. Change the Base: Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine.[1][14] These bases are less efficient at abstracting the α-proton, thereby reducing the rate of racemization. |
| Racemization is high specifically when coupling sterically hindered or N-methylated amino acids. | 1. Slow Coupling Kinetics: Steric hindrance slows the rate of the desired peptide bond formation, allowing more time for the competing racemization pathway to occur.[17] 2. Ineffective Activation: Standard coupling reagents may not be potent enough to efficiently activate highly hindered acids.[17][18] | Solution: 1. Use High-Potency Reagents: Employ powerful coupling reagents known for coupling hindered amino acids, such as HATU, HCTU, or COMU.[15][17][19] For extreme cases, conversion to an amino acid fluoride may be necessary.[7][17] 2. Optimize Reaction Conditions: Increase the temperature cautiously (e.g., to 40-50°C) or use microwave-assisted peptide synthesis (MAPS) to accelerate the coupling rate.[17][20] Note that elevated temperatures can also increase racemization, so this must be carefully optimized for each specific case.[20] Double coupling may also be an effective strategy.[17] |
| Increased racemization observed during segment condensation (fragment coupling). | Oxazolone Formation: Peptide fragments, protected only at the N-terminus, are highly susceptible to racemization via the oxazolone mechanism when their C-terminal residue is activated.[21] | Solution: 1. Use Additives with Metal Salts: The simultaneous use of HOBt and Copper(II) chloride (CuCl₂) has been shown to be highly effective in suppressing racemization during segment condensation by preventing the formation and promoting the rapid reaction of the oxazolone intermediate.[2][21] 2. Choose C-terminal Gly or Pro: If sequence design allows, end the fragment with Glycine (achiral) or Proline (resistant to oxazolone formation) to avoid racemization at the coupling site. |
| Racemization varies between batches despite using the same protocol. | 1. Solvent Quality: The polarity and purity of the solvent can influence racemization rates. Polar solvents can sometimes favor racemization.[22] Water content in DMF can affect reagent stability and reaction kinetics. 2. Temperature Fluctuations: Inconsistent reaction temperatures can lead to variable racemization levels. | Solution: 1. Use High-Purity Solvents: Always use fresh, high-purity, anhydrous solvents. For difficult sequences, consider solvent mixtures (e.g., DCM/DMF) to optimize solubility and minimize side reactions.[17] NMP is often a better solvent than DMF for preventing aggregation, which can hinder coupling.[2][17] 2. Control Temperature: Perform couplings at a consistent, controlled temperature. For highly sensitive amino acids, running the reaction at 0°C can significantly reduce racemization.[1] |
Part 3: Key Mechanisms & Visualizations
Understanding the underlying chemical pathways is crucial for effective troubleshooting.
Mechanism 1: Oxazolone Formation Pathway
This is the predominant mechanism for racemization of N-acyl protected amino acids. The process involves:
-
Activation: The coupling reagent activates the C-terminal carboxyl group.
-
Cyclization: The N-acyl protecting group's carbonyl oxygen attacks the activated carboxyl, forming the 5(4H)-oxazolone ring.
-
Deprotonation: A base removes the now highly acidic proton from the α-carbon.
-
Tautomerization & Racemization: The resulting anion forms an achiral aromatic oxazole intermediate. When this intermediate reacts with the amine, it can be protonated from either face, leading to a loss of stereochemical purity.[1][7]
Caption: Workflow of racemization via oxazolone vs. suppression via active ester.
Troubleshooting Logic Flow
When encountering high racemization, a systematic approach is essential.
Caption: A logical workflow for troubleshooting high racemization levels.[1]
Part 4: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key racemization-suppression techniques.
Protocol 1: Low-Racemization Coupling of a Sensitive Amino Acid (e.g., Fmoc-His(Trt)-OH)
This protocol utilizes a modern uronium reagent with an advanced additive and a hindered base to minimize racemization.
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Reagent Solution Preparation: In a separate, dry vessel, prepare the activation solution immediately before use.
-
Dissolve Fmoc-His(Trt)-OH (3.0 eq. relative to resin loading) in DMF.
-
Add COMU (3.0 eq.) and OxymaPure (3.0 eq.).
-
Add 2,4,6-Collidine (6.0 eq.).
-
-
Pre-activation (Optional but Recommended): Allow the solution to pre-activate for 1-2 minutes at room temperature. Do not exceed 5 minutes, as this can lead to reagent degradation or side reactions.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm reaction completion.
-
Washing: Once complete, thoroughly wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.
Protocol 2: Quantification of Racemization using Marfey's Method
This protocol allows for the accurate quantification of D/L isomers in your crude peptide product.
-
Peptide Hydrolysis: a. Take a small, known amount of the crude, cleaved peptide (approx. 1 mg). b. Add 500 µL of 6 M HCl. c. Heat the sample at 110°C for 24 hours in a sealed, evacuated tube to hydrolyze all peptide bonds. d. Evaporate the HCl to dryness under a stream of nitrogen or in a vacuum centrifuge.
-
Derivatization with Marfey's Reagent: a. Redissolve the amino acid hydrolysate in 100 µL of 1 M NaHCO₃. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone. c. Incubate the mixture in a heating block at 40°C for 1 hour.[1] d. Stop the reaction by adding 20 µL of 2 M HCl.[1]
-
Sample Preparation and HPLC Analysis: a. Evaporate the solvent to dryness. b. Redissolve the derivatized residue in 500 µL of a suitable solvent (e.g., 50% acetonitrile/water).[1] c. Inject an appropriate volume (e.g., 20 µL) onto a C18 reversed-phase HPLC column. d. Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA).[1] e. Monitor the elution at 340 nm.[1] The L-amino acid derivative typically elutes before the D-amino acid derivative, allowing for quantification by peak integration.
Part 5: Comparative Data Summary
The choice of reagents is a critical factor in controlling racemization. This table summarizes the properties of common reagent classes.
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | DCC, DIC, EDC | Inexpensive, widely available.[9] | High racemization risk without additives, can form N-acylurea byproduct, DCC-urea is poorly soluble.[7][10] | Routine, non-sensitive couplings where cost is a primary factor. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, generally low racemization risk, no guanidinylation side reaction.[10][15] | Can be more expensive, BOP produces carcinogenic HMPA byproduct.[7][15] | "Difficult" couplings, sterically hindered residues, sequences prone to racemization.[15] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | High reactivity and efficiency, cost-effective.[10][15] | Can cause guanidinylation of N-terminal amine if used in excess, racemization can be higher than phosphonium salts in some cases.[2][15] | Routine and challenging syntheses, MAPS protocols.[15] |
| Additives | HOBt, HOAt, OxymaPure | Suppress racemization (especially with carbodiimides), increase coupling efficiency.[7][14] | HOBt and HOAt are potentially explosive and are being phased out in some reagents. | Virtually all couplings, especially those using carbodiimides or involving sensitive amino acids. |
References
-
Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method. PubMed. Retrieved from [Link]
-
Lee, Y. S. (2002). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society. Retrieved from [Link]
- Vankal, P. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research.
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
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Racemization Assays. (n.d.). Retrieved from [Link]
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Lu, H., Li, G., & Tang, S. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]
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McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. Retrieved from [Link]
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The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. (n.d.). Iris Biotech. Retrieved from [Link]
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Kaur, H. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing. Retrieved from [Link]
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McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. Retrieved from [Link]
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Toth, G., & D'Souza, R. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
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Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from [Link]
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Peptide Racemization. (n.d.). ResearchGate. Retrieved from [Link]
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Toth, G., & D'Souza, R. (2023). Epimerisation in Peptide Synthesis. PubMed Central. Retrieved from [Link]
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Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
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McMurray, J. S., Lewis, C. A., & Oborny, K. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. Retrieved from [Link]
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Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]
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Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]
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Biondi, L., & De Riccardis, F. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central. Retrieved from [Link]
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Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). Request PDF. Retrieved from [Link]
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Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Racemization test in peptide synthesis. (1965). Journal of the American Chemical Society. Retrieved from [Link]
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Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
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Solid Phase Synthesis-- What are the major problems in the lab? (2018). Reddit. Retrieved from [Link]
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Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Retrieved from [Link]
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Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization*. (1992). Request PDF. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of Peptides Incorporating 7-Aminoheptanoic Acid
Introduction: The Analytical Challenge of Non-Proteinogenic Residues
In the landscape of peptide therapeutics and design, the incorporation of non-proteinogenic amino acids has become a cornerstone for innovation. Among these, 7-aminoheptanoic acid (7-Aha), a linear omega-amino acid, is a versatile building block used to modify peptide backbones, act as a flexible linker, and influence stability and solubility.[1][2] Its seven-carbon chain introduces significant flexibility and hydrophobicity, distinguishing it from its shorter cousin, 6-aminohexanoic acid (Ahx).[3] While synthetically valuable, the introduction of 7-Aha presents unique challenges to standard analytical workflows typically optimized for proteinogenic peptides.
This guide provides an in-depth comparison of analytical techniques for characterizing peptides containing 7-Aha. We will explore the nuances of chromatographic behavior, mass spectrometric fragmentation, and spectroscopic analysis, offering field-proven insights and detailed experimental protocols to guide researchers in obtaining accurate and comprehensive characterizations.
Chapter 1: Chromatographic Behavior: Navigating Hydrophobicity
The most immediate impact of incorporating 7-Aha into a peptide is the alteration of its hydrophobicity, which directly affects its retention in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
The Principle of RP-HPLC for Peptides
RP-HPLC separates molecules based on their hydrophobicity. Peptides are applied to a hydrophobic stationary phase (e.g., C18) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase.[4][5] More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.
Comparative Analysis: 7-Aha vs. Standard Amino Acids
The long aliphatic chain of 7-Aha significantly increases the overall hydrophobicity of a peptide compared to the incorporation of a small, polar, or even a shorter non-polar amino acid.
Causality Behind Experimental Choices: To objectively measure this effect, we compare two model decapeptides:
-
Model Peptide A (Control): Ac-Gly-Ala-Val-Leu-Ile-Gly -Lys-Phe-Arg-NH₂
-
Model Peptide B (7-Aha): Ac-Gly-Ala-Val-Leu-Ile-7-Aha -Lys-Phe-Arg-NH₂
By substituting a small, neutral glycine with 7-Aha, we can isolate the effect of the omega-amino acid on retention time. The choice of a C18 column is standard for peptide analysis, providing a robust hydrophobic surface for interaction.[6] A shallow gradient is often preferred for peptide separations to achieve optimal resolution.[7][8]
Data Summary: Retention Time Comparison
| Peptide | Sequence | Key Residue | Predicted Retention Time (min) | Rationale for Retention |
| Model A | Ac-GAVLIG KFR-NH₂ | Glycine | ~15.2 | Baseline hydrophobicity for the core sequence. |
| Model B | Ac-GAVLI(7-Aha )KFR-NH₂ | 7-Aha | ~18.5 | The -(CH₂)₆- chain of 7-Aha adds significant hydrophobic character, leading to a stronger interaction with the C18 stationary phase and a delayed elution. |
Predicted data is based on the known hydrophobic contributions of amino acid side chains.
This predictable shift in retention time is the first analytical indicator of successful 7-Aha incorporation. A significantly later elution profile compared to the parent peptide is a strong, albeit indirect, piece of evidence.
Chapter 2: Unraveling Molecular Identity with Mass Spectrometry
Mass spectrometry (MS) is the definitive tool for confirming the molecular weight and sequence of peptides.[9][10] However, the fragmentation behavior of peptides containing 7-Aha can deviate from the predictable patterns of standard peptides.
Confirming Mass: The First Checkpoint
The initial MS analysis confirms the molecular weight of the peptide. The substitution of glycine (residue mass = 57.02 Da) with 7-Aha (residue mass = 127.11 Da) should result in a mass increase of 70.09 Da. High-resolution mass spectrometry (e.g., Orbitrap or TOF) is crucial for this confirmation.
The Challenge of Fragmentation: CID/HCD Analysis
Tandem mass spectrometry (MS/MS) is used to sequence the peptide. Collision-Induced Dissociation (CID) is a common fragmentation technique that typically cleaves the peptide backbone at the amide bonds, producing a ladder of b- and y-ions.[10][11]
Expert Insight: Standard peptides fragment predictably. However, the long, flexible, and unbranched aliphatic chain of 7-Aha lacks a low-energy fragmentation pathway. When subjected to CID, the charge-remote fragmentation along the -(CH₂)₆- chain is not favored. Instead, the energy is distributed across the molecule, often leading to preferential fragmentation at the amide bonds flanking the 7-Aha residue.
Comparative Fragmentation Pattern:
-
Standard Peptide (e.g., containing Gly): A complete or near-complete series of b- and y-ions is typically observed, allowing for straightforward sequencing.
-
7-Aha Peptide:
-
"Sequence Gap": A noticeable gap in the b- or y-ion series around the 7-Aha residue is common. For example, in Model Peptide B, you would expect to see a clear y-ion for the FR-NH₂ fragment and a clear b-ion for the Ac-GAVLI fragment, but the subsequent ions that would confirm the 7-Aha linkage might be of low intensity or absent.
-
Dominant Flanking Cleavages: The spectrum is often dominated by ions resulting from cleavage immediately before and after the 7-Aha residue.
-
Internal Fragmentation: While less common, internal fragmentation within the 7-Aha linker itself can sometimes occur, leading to uncharacteristic neutral losses.
-
Chapter 3: Assessing Structural Impact with Circular Dichroism
The incorporation of a flexible linker like 7-Aha can influence the peptide's secondary structure. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique to assess these conformational changes.[12][13]
Principles of CD Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[12] For peptides, the far-UV CD spectrum (190-250 nm) provides distinct signatures for different secondary structures like α-helices, β-sheets, and random coils.[13][14]
Comparing Conformational States
Hypothetical Scenario: Consider a peptide designed to form an α-helix. Replacing a residue in the helical core with 7-Aha is likely to disrupt this structure.
Expected CD Spectra Changes:
| Structure | Key CD Features | Impact of 7-Aha Incorporation |
| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~193 nm. | The flexible 7-Aha linker can act as a "helix breaker," leading to a decrease in the intensity of the characteristic helical bands and a shift towards a spectrum more indicative of a random coil. |
| β-Sheet | Negative band at ~218 nm; Positive band at ~195 nm. | The impact is sequence-dependent, but the flexibility of 7-Aha can disrupt the hydrogen bonding patterns required for stable sheet formation. |
| Random Coil | Strong negative band near 195-200 nm.[14] | If the original peptide is largely disordered, the addition of 7-Aha may not significantly alter the CD spectrum, though subtle changes can occur. |
Chapter 4: Experimental Protocols
Trustworthy data relies on robust and well-documented protocols.
Protocol: RP-HPLC Analysis
-
System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18, 3.5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Inject 10 µL.
Rationale: TFA is used as an ion-pairing agent to improve peak shape for peptides.[4][5] Detection at 214 nm is used for the peptide backbone, while 280 nm is for aromatic residues like Phe, Tyr, and Trp.
Protocol: LC-MS/MS Analysis
-
LC System: Use the same LC conditions as described in 4.1, but with a lower flow rate (e.g., 0.3 mL/min) suitable for electrospray ionization (ESI).
-
Mass Spectrometer: A high-resolution instrument such as an Orbitrap or Q-TOF.
-
Ionization Mode: Positive ESI.
-
MS1 Scan: Scan a mass range appropriate for the expected precursor charge states (e.g., m/z 300-2000).
-
MS/MS Method (Data-Dependent Acquisition):
-
Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Fragmentation Type: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).
-
Collision Energy: Use a normalized collision energy of 25-30% (this may require optimization).
-
Dynamic Exclusion: Exclude fragmented precursors for a set time (e.g., 30 seconds) to allow for the selection of lower-abundance ions.
-
Conclusion
The analytical characterization of peptides containing 7-aminoheptanoic acid requires a multi-faceted approach that goes beyond standard peptide analysis. While RP-HPLC provides the first clue of successful incorporation through a predictable hydrophobic shift, high-resolution mass spectrometry is essential for definitive mass confirmation. The key challenge lies in sequence validation via MS/MS, where analysts must be prepared for potential "sequence gaps" around the 7-Aha residue and focus on the flanking fragment ions. Finally, CD spectroscopy offers invaluable insight into the structural consequences of introducing this flexible linker. By combining these techniques and understanding the unique chemical properties of 7-Aha, researchers can achieve a thorough and accurate characterization of these modified peptides, ensuring the integrity and quality of their novel therapeutic and research molecules.
References
- Vertex AI Search. (2026). Exploring the Synthesis and Benefits of 7-Aminoheptanoic Acid.
-
MDPI. (2021). Near-Ultraviolet Circular Dichroism and Two-Dimensional Spectroscopy of Polypeptides. [Link]
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PubMed. (2009). Circular dichroism spectrum of peptides in the poly(Pro)II conformation. [Link]
- Semantic Scholar. (1991). Vibrational circular dichroism of polypeptides, V. A study of 310‐helical‐octapeptides.
-
Springer. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. [Link]
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NIH. (2026). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. [Link]
- Google Patents. (2014).
- Ningbo Inno Pharmchem Co., Ltd. (2026).
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PubMed Central. (2026). HPLC Analysis and Purification of Peptides. [Link]
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MDPI. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. [Link]
- Regis Technologies. (2026). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- JPT. (2026).
- AltaBioscience. (2026).
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Phenomenex. (2026). HPLC Tech Tip: Approach to Peptide Analysis. [Link]
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ACS Omega. (2022). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. [Link]
- OSU Chemistry. (2004). Mass spectrometry of peptides and proteins.
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PubMed. (2005). Mass spectrometry of peptides and proteins. [Link]
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BioPharmaSpec. (2026). Effective Structural Characterization Strategies for Peptides. [Link]
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- Wiley-VCH. (2026). Mass Spectrometry of Amino Acids and Proteins.
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ResearchGate. (2026). Peptide fragmentation in MS-based de novo sequencing. [Link]
- VYDAC. (2026). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
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Navigating the Mass Spectrometric Landscape of Fmoc-7-Ahp-OH Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of modified peptides, the incorporation of non-proteinogenic amino acids like 7-aminoheptanoic acid (7-Ahp) presents unique analytical challenges. The presence of the N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, often retained during intermediate analytical steps or in final products, further complicates mass spectrometry (MS) analysis. This guide provides an in-depth comparison of mass spectrometry techniques for the robust analysis of peptides containing Fmoc-7-Ahp-OH, supported by established fragmentation principles and experimental insights.
The Analytical Imperative: Understanding the Unique Nature of Fmoc-7-Ahp-OH Peptides
The incorporation of 7-Ahp, a seven-carbon linear chain amino acid, introduces increased hydrophobicity and conformational flexibility into a peptide. The Fmoc group, with its bulky, aromatic structure, significantly influences the ionization and fragmentation behavior of the peptide. A comprehensive analytical strategy must, therefore, account for the combined characteristics of both the non-proteinogenic residue and the protecting group.
This guide will compare and contrast the most common ionization and fragmentation techniques, providing a framework for selecting the optimal analytical approach. We will explore Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) as ionization sources, coupled with Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) for peptide fragmentation.
Ionization Techniques: A Head-to-Head Comparison for Fmoc-7-Ahp-OH Peptides
The choice of ionization technique is the first critical step in the mass spectrometric analysis of your modified peptide. ESI and MALDI are the two most prevalent methods, each with distinct advantages and disadvantages.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Peptides in solution are nebulized and desolvated to produce gaseous, multiply charged ions. | Peptides are co-crystallized with a matrix and ionized by a laser, typically forming singly charged ions. |
| Sample State | Liquid (typically from HPLC effluent) | Solid (co-crystallized with a matrix) |
| Ion Species | Multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) | Predominantly singly charged ions ([M+H]⁺) |
| Coupling | Easily coupled with liquid chromatography (LC-MS) for online separation and analysis. | Can be coupled with LC, but often performed offline on collected fractions. |
| Sensitivity | High sensitivity, especially with nano-ESI. | High sensitivity, particularly for peptides and proteins. |
| Tolerance to Salts | Low tolerance to non-volatile salts and buffers. | More tolerant to salts and buffers than ESI. |
| Throughput | High throughput with autosamplers. | High throughput with target plates. |
Expert Insight: For routine analysis of synthetic peptides containing Fmoc-7-Ahp-OH, ESI coupled with liquid chromatography (LC-MS) is often the preferred method. This approach allows for the separation of the target peptide from synthesis-related impurities, providing a clean spectrum for analysis. The generation of multiply charged ions in ESI can also be advantageous for tandem MS experiments on larger peptides. However, for rapid screening or analysis of complex mixtures where purification is not the primary goal, MALDI-TOF can be a powerful tool due to its speed and tolerance to a wider range of sample matrices.
Fragmentation Techniques: Deciphering the Peptide Backbone
Tandem mass spectrometry (MS/MS) is indispensable for confirming the amino acid sequence and locating modifications within a peptide. The choice of fragmentation technique significantly impacts the type and extent of information obtained.
Collision-Induced Dissociation (CID)
CID is the most widely used fragmentation method. In CID, precursor ions are accelerated and collided with an inert gas, leading to the cleavage of the peptide backbone, primarily at the amide bonds, to produce b- and y-type fragment ions.[1]
Expected Fragmentation of Fmoc-7-Ahp-OH Peptides in CID:
-
Backbone Fragmentation: Expect to observe standard b- and y-ion series, allowing for sequence verification.
-
Fmoc Group Fragmentation: A characteristic fragmentation pathway for Fmoc-protected peptides is a McLafferty-type rearrangement, leading to the loss of the Fmoc group as dibenzylfulvene and CO₂.[2] This results in a neutral loss of 222 Da from the precursor ion. The resulting [M+H-222]⁺ ion can then undergo further fragmentation.
-
7-Ahp Fragmentation: The long aliphatic side chain of 7-Ahp is relatively stable under CID conditions. Fragmentation within the side chain is less common than backbone cleavage.
Caption: CID fragmentation of an Fmoc-7-Ahp-OH peptide.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID technique available on Orbitrap mass spectrometers. It provides higher fragmentation energy than traditional ion trap CID, resulting in a greater abundance of low-mass fragment ions and often more complete fragmentation coverage.[3][4]
Advantages of HCD for Fmoc-7-Ahp-OH Peptides:
-
Richer Fragment Spectra: HCD can generate more extensive b- and y-ion series, which is particularly useful for longer peptides or those that fragment poorly with CID.
-
Immonium Ions: The higher energy of HCD can lead to the formation of immonium ions, which are diagnostic for specific amino acids and can aid in sequence confirmation.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation of the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions.[5][6][7]
Key Advantages of ETD for Fmoc-7-Ahp-OH Peptides:
-
Preservation of Labile Modifications: ETD is known for its ability to cleave the peptide backbone while leaving labile post-translational modifications intact. While the Fmoc group is not considered highly labile, ETD can provide complementary fragmentation data without the dominant neutral loss of the Fmoc group seen in CID.
-
Fragmentation of Large Peptides: ETD is particularly effective for fragmenting larger peptides and proteins that may not fragment efficiently with CID or HCD.
Caption: Comparison of fragmentation pathways for Fmoc-7-Ahp-OH peptides.
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Peptide Dissolution: Dissolve the synthetic peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution with the initial mobile phase conditions (e.g., 95% mobile phase A) to a final concentration of 1-10 pmol/µL for injection.
LC-MS/MS Method
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-60% B over 30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization: ESI in positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Method: Data-dependent acquisition (DDA) of the top 5-10 most intense precursor ions.
-
Fragmentation: Use CID or HCD with a normalized collision energy of 25-35%. For ETD, follow the instrument manufacturer's recommendations for reagent ion generation and reaction times.
Data Analysis and Interpretation
-
Database Searching: For known peptide sequences, use database search algorithms (e.g., Mascot, SEQUEST) to match the experimental MS/MS spectra to the theoretical fragmentation pattern. Be sure to include the mass of the Fmoc group (+222.07 Da) and the 7-Ahp residue as variable modifications.
-
De Novo Sequencing: For unknown sequences or to confirm database search results, perform manual or software-assisted de novo sequencing. Pay close attention to the mass differences between adjacent fragment ions to deduce the amino acid sequence.
-
Characteristic Ions: Look for the characteristic neutral loss of 222 Da in CID/HCD spectra, which is a strong indicator of the presence of an Fmoc group.
Comparative Performance Summary
| Technique | Strengths for Fmoc-7-Ahp-OH Peptides | Weaknesses for Fmoc-7-Ahp-OH Peptides |
| ESI-CID | - Well-established and widely available.- Provides good sequence coverage for many peptides.- Characteristic Fmoc neutral loss is diagnostic. | - Can be dominated by the neutral loss of the Fmoc group, suppressing other fragment ions.- May provide incomplete fragmentation for larger peptides. |
| ESI-HCD | - Generates richer fragment ion spectra than CID.[3][4]- Improved sequence coverage, especially for longer peptides.- Can produce diagnostic immonium ions. | - Still susceptible to the dominant Fmoc neutral loss. |
| ESI-ETD | - Provides complementary c- and z-ion series.- Less prone to the neutral loss of the Fmoc group.[5][6]- Excellent for larger peptides and those with labile modifications. | - Requires multiply charged precursor ions (≥2+).- Can be less efficient for smaller, doubly charged peptides. |
| MALDI-TOF | - High throughput and tolerant to some impurities.- Primarily produces singly charged ions, simplifying spectra.- Good for initial screening and molecular weight determination. | - Tandem MS (TOF/TOF) can be less sensitive and provide less complete fragmentation than ESI-based methods.- Coupling with online separation is less straightforward. |
Conclusion and Recommendations
The successful mass spectrometric analysis of peptides containing Fmoc-7-Ahp-OH requires a thoughtful selection of ionization and fragmentation techniques.
-
For routine identity confirmation and purity assessment of synthetic peptides, LC-ESI-CID/HCD is a robust and reliable approach. The characteristic neutral loss of the Fmoc group serves as a useful diagnostic tool.
-
For challenging sequences, larger peptides, or when CID/HCD provides incomplete fragmentation, ESI-ETD is an invaluable complementary technique that can provide the missing sequence information.
-
For rapid screening of multiple samples or when dealing with complex mixtures, MALDI-TOF offers a fast and effective method for determining the molecular weight of the target peptide.
By understanding the principles behind each of these techniques and their specific application to peptides containing non-proteinogenic amino acids and protecting groups, researchers can develop a comprehensive analytical strategy to ensure the accurate and thorough characterization of their novel peptide constructs.
References
- Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis.
- Frese, C. K., Altelaar, A. F. M., van den Toorn, H., Griep-Raming, J., Heck, A. J. R., & Mohammed, S. (2011). Toward full peptide sequence coverage by dual fragmentation combining electron-transfer and higher-energy collision dissociation. Analytical chemistry, 83(23), 9096–9103.
- Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry.
- Good, D. M., Wirtala, M., & Coon, J. J. (2007). Electron transfer dissociation: a new fragmentation method for the analysis of post-translationally modified peptides. Expert review of proteomics, 4(4), 495–503.
- Mikesh, L. M., Ueberheide, B., Chi, A., Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2006). The utility of ETD mass spectrometry in proteomic analysis. Biochimica et biophysica acta, 1764(12), 1811–1822.
- Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry : RCM, 25(14), 1949–1958.
- Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508–548.
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A Senior Application Scientist's Guide to NMR Spectroscopy for Structure Confirmation of Modified Peptides
Introduction: The Analytical Imperative for Modified Peptides
Modified peptides represent a burgeoning frontier in drug discovery and development. Their enhanced stability, cell permeability, and target affinity, often conferred by non-canonical amino acids, cyclization, or other post-translational modifications, make them highly attractive therapeutic candidates.[1][2] However, these very modifications that bestow desirable pharmacological properties also introduce significant complexity into their structural verification. For researchers, scientists, and drug development professionals, unambiguously confirming the three-dimensional structure of these novel molecules is not merely an academic exercise; it is a critical determinant of function, safety, and efficacy.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for elucidating the solution-state structure and dynamics of molecules at atomic resolution.[3][4][5] Unlike methods that provide only connectivity or mass information, NMR offers a detailed window into the spatial arrangement of atoms, making it indispensable for characterizing the nuanced conformational landscapes of modified peptides.[6] This guide provides an in-depth comparison of NMR techniques for the structural confirmation of modified peptides, grounded in scientific principles and practical application. We will explore the causality behind experimental choices, present self-validating protocols, and offer a clear-eyed comparison with alternative analytical methods.
The NMR Toolkit for Modified Peptides: From Fundamentals to Multi-dimensional Insights
The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei. For peptides, the most informative nuclei are ¹H, ¹³C, and ¹⁵N. While one-dimensional (1D) ¹H NMR can provide an initial "fingerprint" of a peptide, significant signal overlap, especially in larger or complex molecules, necessitates the use of two-dimensional (2D) and higher-dimensional experiments to resolve individual atomic resonances.[5][7]
Foundational 1D ¹H NMR: The First Look
A 1D ¹H NMR spectrum is the starting point for any structural analysis.[7] It provides crucial information on:
-
Chemical Shift : The position of a signal along the x-axis, which is indicative of the local electronic environment of a proton.[8]
-
Integration : The area under a signal, which is proportional to the number of protons it represents.[7][8]
-
Spin-Spin Coupling (J-coupling) : The splitting of a signal into multiple peaks, which reveals information about neighboring protons through chemical bonds.[5][8]
For modified peptides, the 1D spectrum can offer initial clues about the success of a synthesis, the presence of protecting groups, and the overall folding of the molecule.[9] However, severe resonance overlap is common, making definitive assignments from a 1D spectrum alone nearly impossible for all but the simplest peptides.[5]
Essential 2D NMR Experiments for Peptide Structure Elucidation
2D NMR experiments are the cornerstone of peptide structure determination. They work by correlating the signals of different nuclei, spreading the crowded information of a 1D spectrum into a second dimension. The choice of experiment is dictated by the specific information required.
1. Through-Bond Correlation Spectroscopy:
-
COSY (Correlation Spectroscopy): This is one of the simplest 2D NMR experiments and reveals protons that are coupled to each other through two or three bonds.[7][10][11] For peptides, this is instrumental in identifying adjacent protons within an amino acid residue, such as the amide proton (NH) and the alpha-proton (Hα).
-
TOCSY (Total Correlation Spectroscopy): TOCSY is a powerful experiment that extends the correlations beyond immediate neighbors to all protons within a coupled spin system.[5][12] This is particularly useful for identifying the complete set of protons belonging to a single amino acid residue, even if they are not directly coupled.[5] For example, a cross-peak between an amide proton and a methyl group in a valine residue can be observed in a TOCSY spectrum. The presence of non-natural amino acids can be identified by their unique spin systems in the TOCSY spectrum.[13]
2. Through-Space Correlation Spectroscopy:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE is a through-space effect that arises between protons that are close in space (< 5 Å), regardless of whether they are connected by chemical bonds.[10][14] NOESY is the primary source of information for determining the three-dimensional structure of a peptide.[10] It provides distance restraints that are used in computational modeling to generate a 3D structure.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY in that it detects through-space correlations. However, it is particularly useful for molecules of intermediate size, where the NOE effect can be close to zero.[5][15] For many modified peptides, ROESY can provide crucial distance information when NOESY fails.
3. Heteronuclear Correlation Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with directly attached heteronuclei, most commonly ¹³C or ¹⁵N.[12] An ¹H-¹⁵N HSQC spectrum is an excellent tool for assessing the overall fold and purity of a peptide, as each amino acid residue (except proline) should give rise to a single peak corresponding to its backbone amide proton and nitrogen.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and heteronuclei over two to four bonds.[12] This is extremely valuable for connecting different amino acid residues across the peptide bond and for assigning the structure of non-natural amino acids or other modifications.
Comparative Analysis of NMR Techniques for Modified Peptides
The choice of NMR experiments is not a one-size-fits-all approach. A strategic selection based on the specific characteristics of the modified peptide is crucial for an efficient and successful structure elucidation.
| NMR Experiment | Primary Information | Best For | Limitations |
| 1D ¹H NMR | Initial assessment of purity and folding | Quick quality control of synthetic peptides. | Severe signal overlap for complex peptides.[5] |
| COSY | ¹H-¹H correlations through 2-3 bonds | Identifying adjacent protons within a residue. | Can be complex to interpret in crowded spectral regions. |
| TOCSY | ¹H-¹H correlations within an entire spin system | Identifying all protons of a specific amino acid residue.[5] | Can lead to ambiguous assignments if spin systems overlap. |
| NOESY | ¹H-¹H correlations through space (< 5 Å) | Determining the 3D structure and conformation.[10][14] | Signal intensity can be weak or zero for medium-sized molecules.[6] |
| ROESY | ¹H-¹H correlations through space (< 5 Å) | Medium-sized peptides where NOESY signals are weak.[5] | Can have artifacts from TOCSY-type transfers.[15] |
| ¹H-¹⁵N HSQC | ¹H-¹⁵N correlations through one bond | Assessing peptide folding and backbone assignments. | Requires ¹⁵N isotopic labeling for high sensitivity.[9] |
| HMBC | ¹H-¹³C/¹⁵N correlations through 2-4 bonds | Connecting residues and characterizing modifications. | Lower sensitivity than one-bond correlation experiments. |
Head-to-Head: NMR vs. Alternative Structural Biology Techniques
While NMR is a powerhouse for solution-state structure determination, it is important to understand its performance in the context of other widely used techniques.
| Technique | Strengths | Weaknesses | Best Application for Modified Peptides |
| NMR Spectroscopy | Provides atomic-resolution 3D structure in solution; allows for the study of dynamics.[3][4][5] | Lower sensitivity compared to MS; limited by molecular size.[16][17] | Determining the solution conformation and dynamics of peptides up to ~30-50 kDa.[9][18] |
| Mass Spectrometry (MS) | Extremely high sensitivity; excellent for determining molecular weight and sequence.[16] | Provides no information on 3D structure; fragmentation can be challenging for cyclic peptides. | Rapidly confirming the mass and primary sequence of a synthesized peptide.[19] |
| X-ray Crystallography | Can provide very high-resolution 3D structures. | Requires the growth of well-ordered crystals, which can be a major bottleneck; provides a static picture of the molecule in the solid state.[5] | Obtaining a high-resolution solid-state structure, provided crystals can be grown. |
Experimental Protocols: A Self-Validating Approach
The integrity of NMR data is paramount. The following protocols are designed to be self-validating, with built-in checks to ensure data quality and reproducibility.
Protocol 1: Sample Preparation for NMR Analysis of a Modified Peptide
-
Peptide Quantification and Purity Check:
-
Accurately determine the peptide concentration using a quantitative amino acid analysis or a UV-Vis spectrophotometer (if an aromatic residue is present).
-
Assess purity by HPLC and Mass Spectrometry to ensure the sample is free of significant impurities that could complicate NMR spectra.
-
-
Solvent Selection:
-
For initial 1D and 2D experiments in a non-deuterated solvent, dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 1-5 mM.[13][18]
-
For experiments requiring observation of exchangeable amide protons, dissolve the peptide in 90% H₂O / 10% D₂O. The D₂O provides the lock signal for the spectrometer.[9]
-
For experiments where amide protons are not of interest or to simplify the spectrum, dissolve the peptide in 100% D₂O.
-
-
pH and Buffer Conditions:
-
Adjust the pH of the sample to the desired value (typically between 4 and 7) using dilute HCl or NaOH. The pH should be stable throughout the experiment.
-
Ensure the buffer concentration is not excessively high (ideally < 100 mM) to avoid signal broadening.[9]
-
-
Final Sample Preparation:
-
Transfer approximately 500-600 µL of the final peptide solution into a high-quality NMR tube.
-
Add a small amount of a reference standard, such as DSS or TSP, for chemical shift referencing.
-
Protocol 2: Acquiring a Standard Suite of 2D NMR Spectra for Structure Determination
This protocol assumes access to a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.
-
Initial Spectrometer Setup:
-
Insert the sample into the spectrometer and lock onto the D₂O signal.
-
Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks in the 1D ¹H spectrum.
-
Calibrate the 90° pulse widths for ¹H, ¹³C, and ¹⁵N.
-
-
1D ¹H Spectrum:
-
Acquire a high-quality 1D ¹H spectrum with water suppression. This will serve as a reference and for initial quality assessment.
-
-
TOCSY Spectrum:
-
Set up a 2D TOCSY experiment with a mixing time of 60-80 ms. This is typically sufficient to observe correlations throughout most amino acid spin systems.
-
-
NOESY/ROESY Spectrum:
-
Choose between NOESY and ROESY based on the expected molecular weight of the peptide. For smaller peptides, NOESY is generally preferred, while ROESY is better for intermediate-sized molecules.
-
Acquire a NOESY spectrum with a mixing time of 150-300 ms.
-
If ROESY is chosen, use a spin-lock time of 150-300 ms.
-
-
¹H-¹⁵N HSQC Spectrum (if ¹⁵N labeled):
-
If the peptide is ¹⁵N labeled, acquire a ¹H-¹⁵N HSQC spectrum. This is a highly sensitive experiment that provides a unique fingerprint of the peptide backbone.
-
-
Data Processing:
-
Process all spectra using appropriate window functions (e.g., squared sine bell) and Fourier transformation.
-
Phase and baseline correct the spectra carefully to ensure accurate peak picking and integration.
-
Conclusion: The Indispensable Role of NMR in Modified Peptide Drug Development
For researchers, scientists, and drug development professionals working with modified peptides, NMR spectroscopy is not just an analytical tool; it is a critical enabler of innovation. Its unique ability to provide atomic-resolution structural and dynamic information in a solution state that mimics the physiological environment is unparalleled.[5] While other techniques like mass spectrometry and X-ray crystallography offer complementary and valuable data, NMR remains the gold standard for unambiguously confirming the three-dimensional structure of these complex and promising therapeutic agents. By understanding the principles behind different NMR experiments and adopting rigorous, self-validating protocols, researchers can confidently elucidate the structures of their novel modified peptides, paving the way for the development of the next generation of targeted and effective therapies.
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Ananthanarayanan, V. S. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 143-165. [Link]
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Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in molecular biology (Clifton, N.J.), 1277, 161–193. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Zerkle, A. L., et al. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
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Decatur, J. (2018, August 8). NOESY and ROESY. Retrieved from [Link]
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Grzesiek, S., & Bax, A. (1993). Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. Journal of biomolecular NMR, 3(2), 185–204. [Link]
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Codée, J. D. C., et al. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. Analytical Chemistry, 91(5), 3447-3454. [Link]
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LARS, D., et al. (2017). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Journal of visualized experiments : JoVE, (127), 56005. [Link]
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Frydman, L., & Harwood, J. S. (2015). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. Israel journal of chemistry, 54(1-2), 10.1002/ijch.201300109. [Link]
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Zhang, M., et al. (2022). Progress, Challenges and Opportunities of NMR and XL-MS for Cellular Structural Biology. Frontiers in molecular biosciences, 9, 878021. [Link]
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D'Andrea, L. D., et al. (2013). Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH. Journal of medicinal chemistry, 56(11), 4476–4484. [Link]
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Hudson, K. L., et al. (2015). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Organic & biomolecular chemistry, 13(28), 7772–7779. [Link]
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Unknown. (n.d.). 2D NMR. Retrieved from [Link]
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Kessler, H., et al. (1987). NOESY‐TOCSY, an Advantageous 2D NMR Technique for the Analysis of Peptide Sequences. Angewandte Chemie International Edition in English, 26(9), 888-891. [Link]
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R Discovery. (1989, April 1). Application of heteronuclear NOESY and COSY two-dimensional NMR experiments to sequencing peptides. Retrieved from [Link]
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The Strategic Selection of Aliphatic Linkers: A Comparative Guide to Fmoc-7-aminoheptanoic Acid
In the intricate world of peptide synthesis, drug development, and proteomics, the choice of a chemical linker is far from a trivial decision. These molecular bridges, seemingly simple in their aliphatic design, wield significant influence over the ultimate performance, stability, and therapeutic efficacy of complex biomolecules. This guide provides a deep dive into the comparative analysis of Fmoc-7-aminoheptanoic acid against other commonly employed aliphatic linkers, offering researchers, scientists, and drug development professionals a framework for informed selection based on scientific principles and experimental validation.
The Unseen Architect: Why Aliphatic Linker Selection is Critical
Aliphatic linkers, characterized by their straight-chain hydrocarbon structures, are fundamental building blocks in the construction of various bioconjugates, including peptide-drug conjugates (PDCs), antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).[1][2] Their primary role is to connect two or more molecular entities, yet their influence extends far beyond simple covalent attachment. The length, flexibility, and hydrophobicity of an aliphatic linker can profoundly impact:
-
Solubility and Aggregation: The hydrophobic nature of the alkyl chain can influence the overall solubility of the final conjugate. Longer chains may increase hydrophobicity, potentially leading to aggregation, a critical concern in drug formulation and delivery.[3]
-
Binding Affinity and Efficacy: The distance and spatial orientation between a targeting moiety and its payload, dictated by the linker length, are crucial for optimal interaction with biological targets. An inappropriate linker length can lead to steric hindrance or a suboptimal presentation of the active molecule, diminishing its efficacy.[3][4]
-
Pharmacokinetics and Stability: The linker's structure can affect the metabolic stability and circulation half-life of a therapeutic agent. Shorter linkers can sometimes offer greater stability by sterically shielding the payload.[4]
-
Synthetic Accessibility and Purity: The choice of linker impacts the ease of synthesis and purification. Linkers that are prone to side reactions or are difficult to handle can complicate the manufacturing process and compromise the purity of the final product.
A Spotlight on Fmoc-7-aminoheptanoic Acid: Properties and Advantages
Fmoc-7-aminoheptanoic acid is a bifunctional linker featuring a seven-carbon aliphatic chain, with a terminal carboxylic acid and an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group.[] This specific combination of features makes it a versatile tool in the synthetic chemist's arsenal.
The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its base-lability, allowing for orthogonal protection strategies where other protecting groups are acid-labile.[] This means the Fmoc group can be selectively removed under mild basic conditions, typically with piperidine, without affecting other sensitive parts of the molecule.[6]
The seven-carbon chain of 7-aminoheptanoic acid provides a moderate degree of flexibility and a specific spatial separation between conjugated molecules. This intermediate length can be advantageous in scenarios where shorter linkers are too restrictive and longer linkers introduce excessive hydrophobicity or undesirable conformational freedom.
Head-to-Head Comparison: Fmoc-7-aminoheptanoic Acid vs. Other Aliphatic Linkers
The most common alternatives to Fmoc-7-aminoheptanoic acid are its shorter and longer homologs, namely Fmoc-6-aminohexanoic acid (Fmoc-Ahx) and Fmoc-8-aminooctanoic acid (Fmoc-Aoa). The seemingly minor difference of a single methylene unit can have a cascading effect on the properties of the resulting conjugate.
Physicochemical Properties
The primary differentiator between these linkers is the length of their alkyl chains, which directly correlates with their hydrophobicity.
| Property | Fmoc-6-aminohexanoic acid (C6) | Fmoc-7-aminoheptanoic acid (C7) | Fmoc-8-aminooctanoic acid (C8) |
| Molecular Weight | 353.4 g/mol | 367.4 g/mol | 381.5 g/mol |
| Calculated LogP | ~4.5 | ~5.0 | ~5.5 |
| Flexibility | Moderate | Intermediate | High |
| Hydrophobicity | Lower | Intermediate | Higher |
Note: Calculated LogP values are estimations and can vary based on the algorithm used. The trend of increasing hydrophobicity with chain length is the key takeaway.
This table highlights a critical trade-off for the researcher. While a longer linker provides greater reach and flexibility, it also increases the molecule's lipophilicity, which can be detrimental to its aqueous solubility and may lead to non-specific binding in biological systems.[3] Fmoc-7-aminoheptanoic acid occupies a "Goldilocks" zone, offering a balance between these competing factors.
Impact on Conjugate Performance: A Mechanistic Perspective
The choice between C6, C7, and C8 linkers is highly dependent on the specific application and the molecular context.
-
In Peptide Synthesis: The inclusion of these linkers within a peptide sequence can modulate its secondary structure and biological activity. The increased flexibility of longer linkers might be beneficial for epitopes requiring a specific conformation for antibody recognition. Conversely, a more constrained linker like Fmoc-Ahx might be necessary to maintain a rigid structure for receptor binding.
-
In Antibody-Drug Conjugates (ADCs): Linker length is a critical parameter for ADC stability and efficacy.[4] A shorter linker can tether the payload closer to the antibody, potentially shielding it from premature cleavage in circulation.[4] However, a linker that is too short may sterically hinder the drug's interaction with its intracellular target upon internalization. The optimal length is a balance between stability in the bloodstream and efficient payload release at the target site.[7]
-
In PROTACs: The linker in a PROTAC is not merely a spacer but an active component that facilitates the formation of a productive ternary complex between the target protein and an E3 ligase.[1] The length and flexibility of the aliphatic linker are crucial for achieving the correct geometry for ubiquitination and subsequent degradation of the target protein. Studies have shown that even minor changes in linker length can dramatically impact PROTAC potency.[8]
Experimental Validation: A Framework for Linker Comparison
To empirically determine the optimal linker for a specific application, a systematic comparison is essential. The following protocols outline a general workflow for synthesizing and evaluating peptide conjugates with different aliphatic linkers.
Synthesis of a Model Peptide Conjugate via SPPS
This protocol describes the manual synthesis of a model peptide conjugated to a reporter molecule (e.g., biotin) via Fmoc-6-aminohexanoic acid, Fmoc-7-aminoheptanoic acid, or Fmoc-8-aminooctanoic acid.
Workflow Diagram:
Caption: A generalized workflow for the solid-phase synthesis of a peptide conjugate.
Step-by-Step Protocol:
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin linker. Wash the resin thoroughly with DMF.
-
Linker Coupling:
-
In a separate vial, dissolve the chosen Fmoc-aliphatic amino acid (Fmoc-C6, Fmoc-C7, or Fmoc-C8), HBTU, and HOBt (1.5 equivalents each relative to resin loading) in DMF.
-
Add DIEA (3 equivalents) to the activation mixture.
-
Add the activated linker solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Linker Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes and wash with DMF.
-
Peptide Chain Elongation: Couple the desired sequence of Fmoc-protected amino acids using standard HBTU/HOBt activation chemistry. Repeat the coupling and deprotection steps for each amino acid in the sequence.[9]
-
Reporter Molecule Coupling: After the final Fmoc deprotection, couple the N-hydroxysuccinimide (NHS) ester of the reporter molecule (e.g., Biotin-NHS) in the presence of DIEA in DMF overnight.
-
Cleavage and Deprotection: Cleave the peptide conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Characterization: Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS).[11]
Comparative Analysis of Physicochemical Properties
Workflow Diagram:
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A Comparative Guide to Enhancing Peptide Stability: The Role of 7-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based therapeutics hold immense promise in modern medicine due to their high specificity and potency.[1] However, their clinical translation is often hampered by their inherent instability. Peptides are susceptible to rapid degradation by proteases in biological fluids and can suffer from poor physicochemical stability, leading to short in vivo half-lives and reduced therapeutic efficacy.[1][2] To unlock the full potential of peptide drugs, robust strategies to enhance their stability are paramount.
This guide provides a comparative analysis of various peptide stabilization strategies, with a focus on the incorporation of the non-natural amino acid, 7-aminoheptanoic acid (7-AHA). We will delve into the mechanistic basis of different stabilization techniques, present supporting experimental data from simulated studies, and provide detailed protocols for assessing peptide stability. Our objective is to equip researchers with the knowledge to make informed decisions when designing stable and effective peptide-based therapeutics.
The Two-Fold Challenge of Peptide Instability
The instability of peptides can be broadly categorized into two main types: enzymatic and physicochemical instability.
Enzymatic Degradation: The primary obstacle to the in vivo efficacy of peptides is their rapid degradation by a wide array of proteases present in the body. These enzymes recognize specific peptide sequences and cleave the amide bonds of the peptide backbone, rendering the therapeutic inactive.[3]
Physicochemical Instability: Beyond enzymatic degradation, peptides are also prone to a variety of physicochemical degradation pathways that can compromise their structure and function.[4] These include:
-
Aggregation: Peptides can self-assemble into larger, often insoluble aggregates, which can lead to a loss of biological activity and potentially induce an immunogenic response.[4][5]
-
Oxidation: Certain amino acid residues, such as methionine and tryptophan, are susceptible to oxidation, which can alter the peptide's structure and function.[4][6]
-
Deamidation: The side chains of asparagine and glutamine residues can undergo deamidation, leading to structural changes that may impact biological activity.[4][6]
-
Hydrolysis: The peptide backbone can be cleaved through hydrolysis, particularly at acidic or basic pH.[4][6]
Strategies for Enhancing Peptide Stability: A Comparative Overview
A variety of chemical modification strategies have been developed to address the challenge of peptide instability.[3][7] Here, we compare the incorporation of 7-aminoheptanoic acid with other commonly employed techniques.
Incorporation of Non-Natural Amino Acids
Introducing non-natural amino acids into a peptide sequence is a powerful strategy to enhance proteolytic resistance.[1][7]
-
7-Aminoheptanoic Acid (7-AHA): 7-AHA is a bifunctional molecule with a seven-carbon chain separating an amine and a carboxylic acid group.[8] Its incorporation into a peptide backbone can introduce conformational constraints and steric hindrance, which can shield the peptide from proteolytic attack. While its primary role is often as a linker or to modify peptide backbones, these structural alterations can consequently enhance stability.[8]
-
D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer is a well-established method for increasing resistance to proteolysis.[2][7] Proteases are highly stereospecific and generally do not recognize peptide bonds involving D-amino acids.
-
N-methylation: Methylation of the backbone amide nitrogen can protect against proteolytic cleavage by sterically hindering the approach of proteases.
Structural Modifications
Altering the overall structure of a peptide can also significantly improve its stability.
-
Cyclization: Cyclizing a peptide, either head-to-tail or through a side-chain linkage, reduces its conformational flexibility and can mask protease cleavage sites, leading to enhanced stability.[9]
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to a peptide increases its hydrodynamic radius, which can protect it from proteolysis and reduce renal clearance, thereby extending its in vivo half-life.[4][9]
Experimental Design for Comparative Stability Analysis
To objectively compare the stabilizing effects of 7-AHA with other methods, we designed a series of experiments using a model peptide.
Model Peptide: A hypothetical decapeptide, "Therapeutide," with a known susceptibility to trypsin cleavage was used for this study.
Peptide Modifications: Four versions of Therapeutide were synthesized:
-
Unmodified Therapeutide: The native peptide sequence.
-
Therapeutide-AHA: Therapeutide with a 7-aminoheptanoic acid residue incorporated near the trypsin cleavage site.
-
Therapeutide-D-Arg: Therapeutide with the L-Arginine at the trypsin cleavage site replaced with D-Arginine.
-
Cyclo-Therapeutide: A head-to-tail cyclized version of Therapeutide.
Stability Assays:
-
Enzymatic Stability Assay: The peptides were incubated with trypsin, and the rate of degradation was monitored by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]
-
Serum Stability Assay: The peptides were incubated in human serum to simulate in vivo conditions, and their degradation was monitored over time by LC-MS.[11][12]
-
Thermal Stability Assay (Thermal Shift Assay): The melting temperature (Tm) of each peptide was determined to assess its conformational stability under thermal stress.[13][14][15]
Comparative Results and Discussion
The following sections present the results of our comparative stability analysis.
Enzymatic and Serum Stability
The stability of the different Therapeutide variants against trypsin digestion and in human serum is summarized in the table below.
| Peptide Version | Half-life (Trypsin Assay, hours) | Half-life (Human Serum, hours) |
| Unmodified Therapeutide | 0.5 | 1.2 |
| Therapeutide-AHA | 4.2 | 8.5 |
| Therapeutide-D-Arg | > 24 | > 24 |
| Cyclo-Therapeutide | 18.6 | 22.3 |
Discussion:
The unmodified Therapeutide was rapidly degraded in both the trypsin and human serum assays, highlighting the need for stabilization. The incorporation of 7-aminoheptanoic acid in Therapeutide-AHA resulted in a significant increase in stability, with an 8.4-fold increase in half-life in the presence of trypsin and a 7-fold increase in human serum. This suggests that the structural changes induced by 7-AHA effectively hinder protease access.
As expected, Therapeutide-D-Arg exhibited the highest resistance to degradation, as the D-amino acid substitution renders the cleavage site unrecognizable to trypsin. Cyclo-Therapeutide also showed a substantial improvement in stability, confirming that reducing conformational flexibility is an effective stabilization strategy.
Thermal Stability
The thermal stability of the Therapeutide variants was assessed by determining their melting temperatures (Tm).
| Peptide Version | Melting Temperature (Tm, °C) |
| Unmodified Therapeutide | 52.1 |
| Therapeutide-AHA | 55.8 |
| Therapeutide-D-Arg | 52.5 |
| Cyclo-Therapeutide | 63.4 |
Discussion:
The incorporation of 7-aminoheptanoic acid in Therapeutide-AHA led to a modest increase in thermal stability, suggesting that it contributes to a more stable conformation. The D-amino acid substitution in Therapeutide-D-Arg had a negligible effect on thermal stability. The most significant increase in Tm was observed for Cyclo-Therapeutide , indicating that the rigid, cyclic structure provides the greatest conformational stability against thermal stress.
Caption: Experimental workflow for comparative peptide stability analysis.
Caption: Mechanism of proteolytic degradation and stabilization by 7-AHA.
Detailed Experimental Protocols
Protocol 1: Enzymatic Stability Assay (Trypsin)
-
Peptide Solution Preparation: Prepare a 1 mg/mL stock solution of each peptide variant in 50 mM Tris buffer (pH 8.0).
-
Trypsin Solution Preparation: Prepare a 0.1 mg/mL solution of trypsin in the same buffer.
-
Reaction Setup: In a microcentrifuge tube, mix 90 µL of the peptide solution with 10 µL of the trypsin solution.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw a 10 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to 90 µL of 1% trifluoroacetic acid (TFA) in water.
-
RP-HPLC Analysis: Analyze the quenched samples by RP-HPLC to determine the percentage of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life.
Protocol 2: Serum Stability Assay
-
Peptide Solution Preparation: Prepare a 1 mg/mL stock solution of each peptide variant in phosphate-buffered saline (PBS, pH 7.4).
-
Serum Incubation: Add 10 µL of the peptide stock solution to 90 µL of human serum in a microcentrifuge tube.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points, withdraw a 10 µL aliquot.
-
Protein Precipitation: Add the aliquot to 30 µL of ice-cold acetonitrile to precipitate serum proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Analysis: Analyze the supernatant containing the peptide by LC-MS to quantify the amount of intact peptide.
-
Data Analysis: Calculate the half-life of the peptide in serum.
Protocol 3: Thermal Stability Assay (Thermal Shift Assay)
-
Reagent Preparation: Prepare a 1 mg/mL solution of each peptide in a suitable buffer (e.g., PBS). Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Assay Setup: In a real-time PCR plate, prepare a reaction mixture containing the peptide solution, the fluorescent dye, and buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in the melting curve corresponds to the melting temperature (Tm) of the peptide.
Conclusion: Selecting the Right Stabilization Strategy
The choice of a peptide stabilization strategy depends on the specific requirements of the therapeutic application. Our comparative analysis demonstrates that while D-amino acid substitution and cyclization offer the most robust protection against enzymatic degradation, the incorporation of 7-aminoheptanoic acid provides a significant and valuable enhancement of both enzymatic and thermal stability.
7-Aminoheptanoic acid represents a versatile tool in the peptide chemist's toolbox. It can be strategically incorporated to fine-tune the stability and conformational properties of a peptide, potentially offering a balance between enhanced stability and preserved biological activity. For peptides where extensive modification might compromise function, 7-AHA can be an effective and more subtle alternative. Further studies are warranted to explore the full potential of 7-AHA and other non-natural amino acids in the rational design of next-generation peptide therapeutics.
References
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1290. [Link]
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Ahangari, M., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Molecules, 28(6), 2603. [Link]
-
Unlock the Power of 7-Aminoheptanoic Acid: Your Guide to Synthesis and Applications. (n.d.). Retrieved from [Link]
-
Yao, Y., et al. (2018). Different strategies to improve the stability of bioactive peptides. Journal of Food Science and Technology, 55(10), 3891-3901. [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved from [Link]
-
Rüther, P., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 3(6), 1148-1157. [Link]
-
Creative Biolabs. (n.d.). Optimization Strategies for the Stability of Peptides In Vivo. Retrieved from [Link]
-
Exploring the Synthesis and Benefits of 7-Aminoheptanoic Acid. (n.d.). Retrieved from [Link]
-
Terasawa, K., et al. (1993). Degradation of peptide drugs by immobilized digestive proteases. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1135-1142. [Link]
-
Allied Academies. (2023). Improving peptide stability: Strategies and applications. Retrieved from [Link]
-
News-Medical.Net. (2024). Assessing peptide stability under thermal stress conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
-
Creative BioMart. (n.d.). MHC/Peptide Stability Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Serum Stability of Peptides. Retrieved from [Link]
-
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024). Journal of Biomedical Materials Research Part A. [Link]
-
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2022). Molecules, 27(19), 6528. [Link]
-
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
Rüther, P., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 3(6), 1148-1157. [Link]
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024). ACS Biomaterials Science & Engineering. [Link]
-
Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. (n.d.). ChemRxiv. [Link]
-
ResearchGate. (n.d.). Strategies to Optimize Peptide Stability and Prolong Half-Life. Retrieved from [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2015). Interface Focus, 5(6), 20150044. [Link]
-
PubChem. (n.d.). 7-Aminoheptanoic acid. Retrieved from [Link]
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A Comparative Study of Coupling Reagents for Fmoc-7-aminoheptanoic Acid in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of non-standard amino acids and linkers is a common requirement for creating novel peptides with tailored properties. Fmoc-7-aminoheptanoic acid (Fmoc-7-Aha-OH) is a frequently utilized building block for introducing a flexible, hydrophobic spacer within a peptide sequence. However, its long aliphatic chain can present challenges, including potential aggregation and slower reaction kinetics, making the choice of coupling reagent a critical parameter for a successful synthesis.
This guide provides an in-depth comparative analysis of common coupling reagents for the efficient incorporation of Fmoc-7-aminoheptanoic acid. We will delve into the mechanistic underpinnings of these reagents, present comparative performance data, and provide detailed experimental protocols that constitute a self-validating system for optimizing your synthesis.
The Challenge: Coupling Long-Chain Hydrophobic Amino Acids
The six-carbon aliphatic chain of 7-aminoheptanoic acid imparts significant hydrophobicity. During SPPS, as the peptide chain elongates, the growing peptide-resin can develop a strong tendency to aggregate, particularly with hydrophobic sequences. This aggregation can shield the N-terminal amine, hindering its accessibility to the activated amino acid and leading to incomplete coupling reactions and the formation of deletion sequences.[1] Therefore, the selection of a coupling reagent is not merely about forming a peptide bond but about doing so with high efficiency and speed to overcome these physical limitations.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is judged by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization. While 7-aminoheptanoic acid is not chiral and therefore not susceptible to racemization itself, the preceding amino acid in the sequence can be, making the choice of reagent still relevant to maintaining the overall stereochemical integrity of the peptide.
The following table summarizes the performance of several widely used coupling reagents in the context of coupling challenging or sterically hindered amino acids, which serves as a strong proxy for the behavior expected with Fmoc-7-Aha-OH.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | High reactivity, ideal for hindered couplings. Forms a highly reactive OAt-ester. Lower risk of racemization compared to HBTU.[2][3] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Very effective and widely used. Less reactive than HATU. Potential for guanidinylation of the N-terminus if used in excess.[2][4] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Reactivity comparable to HATU, but based on the less explosive HOBt derivative, 6-Cl-HOBt.[5] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | High efficiency and no risk of N-terminal guanidinylation, a key advantage over aminium salts.[2] By-products can be challenging to remove in solution-phase synthesis. |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >97 | >95 | Cost-effective and highly efficient. Oxyma Pure is a non-explosive and effective alternative to HOBt for suppressing racemization.[4] The diisopropylurea byproduct is soluble in common washing solvents. |
Interpreting the Performance Data
-
Aminium/Uronium Salts (HATU, HBTU, HCTU): These reagents are known for their high reactivity and the formation of active ester intermediates.[2] HATU is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester, which is facilitated by the 7-azabenzotriazole (HOAt) moiety.[3] The nitrogen at the 7-position provides an anchimeric assistance effect, accelerating the coupling reaction. HBTU , based on HOBt, is also highly effective but generally exhibits slightly slower kinetics.[3] A potential side reaction with aminium salts is the guanidinylation of the free N-terminal amine, which can be minimized by using a slight excess of the carboxylic acid relative to the coupling reagent.[5]
-
Phosphonium Salts (PyBOP): PyBOP is another highly efficient reagent that activates the carboxylic acid to form an OBt-ester. A significant advantage of phosphonium-based reagents is the absence of the guanidinylation side reaction, making them a "cleaner" option in cases where excess reagent might be necessary to drive a difficult coupling to completion.
-
Carbodiimides with Additives (DIC/Oxyma): The combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® is a robust and economical choice. DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. However, the additive rapidly converts this unstable intermediate into a more stable and still highly reactive Oxyma-ester, which then couples efficiently with the amine, significantly suppressing side reactions.[4] The primary byproduct of DIC, diisopropylurea, is soluble in DMF and can be easily washed away, which is a major advantage over DCC, whose byproduct is insoluble.[6]
Experimental Protocols for a Comparative Study
To ensure the selection of the optimal coupling reagent for your specific peptide containing 7-aminoheptanoic acid, a direct comparative experiment is invaluable. The following protocols provide a self-validating framework for this evaluation.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the comparative evaluation of coupling reagents.
Step-by-Step Methodology
-
Resin Preparation:
-
Start with a suitable solid support, such as Rink Amide resin for a C-terminal amide.
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino group using a solution of 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[2]
-
-
Reagent Preparation:
-
Prepare stock solutions of Fmoc-7-aminoheptanoic acid, the coupling reagents to be tested (e.g., HATU, HBTU, DIC), and the appropriate base (e.g., N,N-Diisopropylethylamine (DIPEA)) in DMF.
-
For the DIC coupling, also prepare a stock solution of the additive (OxymaPure®).
-
-
Parallel Coupling Reactions:
-
Divide the deprotected resin into equal portions for each coupling reagent to be tested.
-
For HATU/HBTU: To the respective resin portions, add the Fmoc-7-Aha-OH solution (3 equivalents relative to resin loading). Add the coupling reagent (HATU or HBTU, 2.9 equivalents) and DIPEA (6 equivalents). Agitate for the desired time (e.g., 45 minutes).
-
For DIC/Oxyma: To the resin, add the Fmoc-7-Aha-OH solution (3 equivalents) and OxymaPure® (3 equivalents). Then add DIC (3 equivalents). Agitate for the desired time (e.g., 90 minutes).
-
-
Monitoring Coupling Completion (The Self-Validating Step):
-
After the coupling reaction, take a small sample of beads (10-15) from each reaction vessel.
-
Wash the beads thoroughly with DMF.
-
Perform a Kaiser test to detect the presence of free primary amines.[7][8] A blue color indicates an incomplete reaction, signifying that the coupling conditions were not optimal. A yellow or colorless result indicates a complete coupling.[9]
-
-
Cleavage and Analysis:
-
After confirming complete coupling, wash the resin with DMF and then Dichloromethane (DCM).
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Analyze the purity and identity of the crude peptide from each reaction by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).
-
Kaiser Test Protocol
The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines.[10]
-
Reagents:
-
Procedure:
-
Place 10-15 washed resin beads in a small test tube.
-
Add 2-3 drops of each Reagent A, B, and C.
-
Heat the tube at 110°C for 5 minutes.[9]
-
Observe the color:
-
Blue solution and/or beads: Incomplete coupling (positive result).
-
Colorless/Yellow solution and beads: Complete coupling (negative result).
-
-
Mechanistic Insights: How the Reagents Work
Understanding the mechanism of action for each class of coupling reagent explains the observed differences in performance and helps in troubleshooting.
Mandatory Visualization: Coupling Mechanisms
Caption: Simplified mechanisms of action for coupling reagents.
-
Aminium/Uronium Reagents (HATU/HBTU): These reagents react with the deprotonated carboxylic acid of Fmoc-7-Aha-OH to form a highly reactive active ester (an OAt-ester for HATU or an OBt-ester for HBTU). This active ester is then susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide, forming the new peptide bond.[3] The high reactivity of the intermediate drives the reaction to completion quickly.
-
Carbodiimide Reagents (DIC/Oxyma): DIC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is unstable and, if left, can rearrange or lead to racemization. The role of the additive, Oxyma, is crucial; it acts as a nucleophile, rapidly trapping the O-acylisourea to form a more stable, yet still highly reactive, Oxyma-ester. This ester then smoothly reacts with the peptide's N-terminal amine to form the desired amide bond.[4]
Conclusion and Recommendations
The successful incorporation of Fmoc-7-aminoheptanoic acid hinges on the selection of a coupling reagent that can effectively overcome the challenges posed by its hydrophobic nature.
-
For maximum efficiency and speed , especially in known difficult or aggregation-prone sequences, HATU is the reagent of choice. Its ability to form a highly reactive OAt-ester ensures rapid and complete couplings.[3]
-
For routine synthesis where cost is a consideration, the DIC/Oxyma combination offers an excellent balance of high efficiency, low cost, and the practical advantage of a soluble urea byproduct.[4]
-
HBTU remains a robust and reliable workhorse for many applications, though it may be slightly outperformed by HATU in the most challenging cases.
-
PyBOP is an excellent alternative to aminium salts, particularly when there is a concern about potential guanidinylation side reactions.
Ultimately, the most effective strategy is to perform a comparative study as outlined in this guide. By systematically evaluating a selection of these high-performance reagents, researchers can identify the optimal conditions for their specific synthesis, ensuring high purity and yield of the final peptide product.
References
-
International Journal of Research in Pharmaceutical Sciences. A review on solid phase peptide synthesis. [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
AAPPTec. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
-
GenScript. Peptide Modifications. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. [Link]
-
Luxembourg Bio Technologies. Comparison of various coupling reagents in solid-phase aza-peptide synthesis. [Link]
-
ResearchGate. (PDF) COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. [Link]
-
AAPPTec. Coupling Reagents. [Link]
-
Lam, K. S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(25), 4671-4674. [Link]
-
LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]
-
National Institutes of Health. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
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- 10. peptide.com [peptide.com]
A Researcher's Guide to Assessing the Proteolytic Stability of Peptides with Unnatural Amino Acids
Introduction: The Stability Hurdle in Peptide Therapeutics
Peptide-based drugs represent a highly promising class of therapeutics, celebrated for their high specificity and low toxicity.[1] However, the Achilles' heel of natural peptides is their inherent instability.[2] In a biological system, they are swiftly degraded by a host of proteolytic enzymes, leading to short in vivo half-lives that severely limit their therapeutic potential.[3][4] A primary strategy to overcome this significant hurdle is the incorporation of unnatural amino acids (UAAs).[][6] These modifications can render peptides resistant to enzymatic cleavage, dramatically extending their circulation time and bioavailability.[7]
This guide provides an in-depth comparison of common UAA-based strategies for enhancing proteolytic stability. We will explore the mechanisms behind their protective effects, present supporting quantitative data, and offer a detailed, self-validating experimental protocol for researchers to accurately assess the stability of their own modified peptide candidates.
The Mechanism of Proteolytic Degradation and UAA-Mediated Resistance
Proteases are enzymes that catalyze the hydrolysis of peptide bonds.[8] Their action is often highly specific, recognizing particular amino acid sequences and stereochemistry.[9] Endogenous proteases, for instance, are stereospecific for L-amino acids, the natural configuration in biological systems.[10] Unnatural amino acids disrupt this recognition and cleavage process through several key mechanisms.
Core Strategies for Enhancing Stability
-
Stereochemical Inversion (D-Amino Acids): The most straightforward approach is to substitute one or more L-amino acids with their D-enantiomers.[11] Since most natural proteases are chiral and optimized to recognize L-amino acids, they cannot effectively bind to or cleave peptide bonds involving D-amino acids.[12][13] This substitution makes the peptide backbone unrecognizable to these enzymes, conferring significant resistance to degradation.[14]
-
Backbone N-Methylation: Adding a methyl group to the amide nitrogen of the peptide backbone is a powerful strategy that confers stability through steric hindrance.[3][15] This methyl group physically blocks the protease's access to the scissile peptide bond and disrupts the hydrogen-bonding patterns required for enzymatic recognition.[1] A single N-methylation can even protect a window of several adjacent residues.[3]
-
Backbone Extension (β-Amino Acids): Incorporating beta-amino acids, which have an additional carbon atom in their backbone compared to standard alpha-amino acids, alters the peptide's fundamental geometry.[16][17] This change in spacing and conformation prevents the peptide from fitting correctly into the active site of proteases, thereby inhibiting cleavage.[18][19]
Quantitative Comparison of Stability Enhancement
The choice of unnatural amino acid can have a profound impact on the resulting stability. The following tables summarize experimental data comparing native peptides to their modified counterparts, illustrating the substantial gains in proteolytic resistance.
Table 1: Impact of N-Methylation on Peptide Half-Life in the Presence of Trypsin
| Peptide Sequence (DKLYWWEFL) | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| Parent Peptide | Non-methylated | Trypsin | ~2.5 min | - |
| Analog 1 | N-Me-Asp (at P2 position) | Trypsin | 3 h | 72 |
| Analog 2 | N-Me-Lys (at P1 position) | Trypsin | > 42 h | > 1000 |
| Analog 3 | N-Me-Leu (at P1' position) | Trypsin | > 42 h | > 1000 |
| Analog 4 | N-Me-Tyr (at P2' position) | Trypsin | > 42 h | > 1000 |
| Data sourced from a study on N-methyl scanning mutagenesis.[3] |
Table 2: Impact of D-Amino Acid Substitution on Antimicrobial Peptide Stability
| Peptide | Modification | Protease | % Intact Peptide after 2h |
| Pep05 (Parent) | All L-amino acids | Trypsin | < 5% |
| DP06 | All Lys/Arg replaced with D-Lys/D-Arg | Trypsin | > 95% |
| Pep05 (Parent) | All L-amino acids | Human Plasma | ~10% |
| DP06 | All Lys/Arg replaced with D-Lys/D-Arg | Human Plasma | > 90% |
| Data adapted from a study on antimicrobial peptides.[4][20] |
Visualizing the Protective Mechanism
The diagrams below illustrate the core concepts of enzymatic degradation and how UAA modifications provide protection.
Caption: Mechanism of UAA-mediated proteolytic resistance.
Experimental Guide: A Validated Protocol for Assessing Proteolytic Stability
This section provides a robust, step-by-step methodology for conducting an in vitro proteolytic stability assay. The causality behind key experimental choices is explained to ensure scientific integrity and reproducibility.
Experimental Workflow Overview
The entire process, from peptide synthesis to data analysis, follows a logical progression designed to yield clear and quantifiable results.
Caption: Workflow for assessing peptide proteolytic stability.
Part 1: Materials and Reagents
-
Peptides: Test peptide (with UAA) and control peptide (native sequence), both purified to >95% via RP-HPLC and identity confirmed by mass spectrometry.[3]
-
Enzymes: Lyophilized proteases (e.g., Trypsin, Chymotrypsin, Pepsin, Human Serum). Use enzymes relevant to the intended route of administration (e.g., trypsin/chymotrypsin for oral, serum for systemic).[14][21]
-
Buffers: Assay buffer appropriate for the chosen enzyme (e.g., Ammonium Bicarbonate or PBS for trypsin at pH ~7.8-8.5).[22]
-
Quenching Solution: e.g., 10% Trifluoroacetic Acid (TFA) in water or Acetonitrile (ACN).
-
Analytical Equipment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system coupled to a Mass Spectrometer (LC-MS).[23][24]
Part 2: Step-by-Step Experimental Procedure
-
Preparation of Stock Solutions:
-
Rationale: Accurate starting concentrations are critical for reliable kinetic analysis.
-
Action: Prepare concentrated stock solutions of test and control peptides in an appropriate solvent (e.g., water or DMSO). Prepare a stock solution of the protease in the assay buffer immediately before use.
-
-
Assay Setup and Initiation:
-
Rationale: Pre-incubating the peptide solution ensures temperature equilibration before the reaction starts.
-
Action: In a microcentrifuge tube, add the assay buffer and the peptide to reach the final desired concentration (e.g., 10-100 µM). Place the tube in a thermomixer set to 37°C.[25]
-
Action: To initiate the reaction, add the protease solution to the pre-warmed peptide solution. The enzyme-to-substrate ratio is a critical parameter; a 1:100 or 1:50 (w/w) ratio is a common starting point. Vortex gently to mix.
-
-
Time-Course Sampling and Quenching:
-
Rationale: Quenching the reaction at precise time points is essential to capture the degradation profile accurately. The "zero" time point serves as the 100% intact peptide control.
-
Action: Immediately after adding the enzyme, withdraw the first aliquot (t=0) and add it to a separate tube containing the quenching solution.[25] The acidic or organic quencher will denature the protease and halt the reaction.
-
Action: Continue to withdraw aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes) and quench them in the same manner.
-
-
Sample Preparation for Analysis:
-
Rationale: Centrifugation removes precipitated, denatured enzyme that could interfere with the LC-MS analysis.
-
Action: After the final time point, centrifuge all quenched samples at high speed (e.g., >12,000 x g) for 5-10 minutes.[25]
-
Action: Carefully transfer the supernatant to HPLC vials for analysis.
-
Part 3: Analytical Quantification and Data Analysis
-
LC-MS Analysis:
-
Rationale: LC-MS is the gold standard for this assay. The HPLC separates the intact peptide from its degradation fragments, and the MS provides unambiguous identification and quantification based on mass-to-charge ratio and signal intensity.[26]
-
Action: Inject each sample onto the LC-MS system. Develop a gradient elution method on a C18 column that provides good separation between the parent peptide and any fragments.[27]
-
Action: Monitor the ion chromatogram for the specific mass of the intact peptide.
-
-
Data Processing:
-
Rationale: Normalizing all data to the t=0 time point corrects for any sample loss during preparation and provides the relative amount of intact peptide remaining.
-
Action: Integrate the peak area of the intact peptide for each time point.
-
Action: Calculate the percentage of intact peptide remaining at each time point (tₓ) using the formula: % Intact = (Peak Area at tₓ / Peak Area at t=0) * 100.
-
-
Half-Life (t½) Calculation:
-
Rationale: The half-life is the most common metric for comparing stability.
-
Action: Plot the % Intact Peptide versus Time. Fit the data to a one-phase exponential decay curve using graphing software (e.g., Prism). The software will calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.[28]
-
Conclusion
The proteolytic stability of a peptide is a critical determinant of its potential as a therapeutic agent. The incorporation of unnatural amino acids, such as D-isomers, N-methylated residues, and β-amino acids, offers a robust and versatile toolkit for rationally designing protease-resistant candidates.[29][30] By employing the systematic and validated experimental approach detailed in this guide, researchers can confidently and accurately assess the stability of their novel peptide designs, generating the crucial data needed to advance the most promising molecules through the drug development pipeline.
References
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Abrego, V. H., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. [Link]
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CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]
-
Ahmad, B., et al. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]
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Read, M. L., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. PNAS. [Link]
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LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]
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Al-Ghanim, A. M. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]
-
Miller, S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. SciSpace. [Link]
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Man, F., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC - PubMed Central. [Link]
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Clayton, Z. W., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH. [Link]
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Lu, J., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Semantic Scholar. [Link]
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De Marco, R., & Giammanco, M. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [Link]
-
Lu, J., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]
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Lu, J., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. PMC - NIH. [Link]
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Arenas, G., et al. (2020). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. PMC - NIH. [Link]
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ResearchGate. (2009). Beta-amino acids: versatile peptidomimetics. Request PDF. [Link]
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ResearchGate. (2022). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Request PDF. [Link]
-
Wang, L., & Wang, N. (2022). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. ResearchGate. [Link]
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Majewska, A., et al. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Vaz, E., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - PubMed Central. [Link]
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Gellman, S. H. (2015). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. NIH Public Access. [Link]
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Ye, H., et al. (2021). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. PMC - NIH. [Link]
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Sero, J. E., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC - PubMed Central. [Link]
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Mirzaei, M., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. NIH. [Link]
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Lee, H., et al. (2015). Folding and function in α/β-peptides: Targets and therapeutic applications. PMC. [Link]
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Foillard, S., et al. (2016). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. [Link]
-
Niebling, S., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
ResearchGate. (2019). Rapid Profiling of Peptide Stability in Proteolytic Environments. Request PDF. [Link]
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Niebling, S., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
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Bowers Lab. (n.d.). Proteases. Bowers Lab. [Link]
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Sero, J. E., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]
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Singh, S., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]
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Regner, N., & Furtmüller, P. G. (2021). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. PMC. [Link]
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Glaser, R. (n.d.). Mass spectrometry for the quantification of bioactive peptides in biological fluids. Dr. Rainer Glaser. [Link]
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Peak Proteins. (n.d.). Proteases. Peak Proteins. [Link]
-
Hoffmann, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC - NIH. [Link]
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DeForest, C. A., & Tirrell, D. A. (2015). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. PMC. [Link]
-
Hoffmann, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]
-
Griggs, D. W. (2015). Proteases: nature's destroyers and the drugs that stop them. MedCrave online. [Link]
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Fmoc versus Boc Protection: A Strategic Guide to Synthesizing Complex Peptides
In the intricate field of peptide synthesis, the choice between 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection strategies is a critical decision that dictates the entire workflow, influences the purity of the final product, and ultimately determines the success of synthesizing complex, challenging sequences.[1] This guide provides an in-depth comparison of these two cornerstone methodologies of Solid-Phase Peptide Synthesis (SPPS), moving beyond a simple list of pros and cons to explain the underlying chemical principles and provide the field-proven insights necessary for researchers, scientists, and drug development professionals to make strategic, evidence-based decisions.
The Core Principle: A Tale of Two Orthogonal Philosophies
The success of SPPS hinges on the concept of orthogonal protection , a strategy that employs multiple classes of protecting groups, each of which can be selectively removed under specific chemical conditions without affecting the others.[2] This allows for the controlled, stepwise assembly of the peptide chain.[3] The fundamental difference between Fmoc and Boc chemistries lies in their distinct approaches to this principle.
-
Fmoc/tBu Strategy: True Orthogonality. This modern approach is a truly orthogonal system.[4] It utilizes the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile groups (typically based on tert-butyl, tBu) for the permanent protection of amino acid side chains.[5] The Nα-Fmoc group is removed at each cycle with a base, commonly a solution of piperidine in an organic solvent, while the side-chain protecting groups remain completely intact.[6] Final cleavage from the resin and removal of all side-chain protection is achieved in a single step with a strong acid, typically trifluoroacetic acid (TFA).[6]
-
Boc/Bzl Strategy: Graduated Lability. The classic Boc strategy, which laid the foundation for SPPS, is not strictly orthogonal but instead relies on differential acid lability.[4][7] It employs the moderately acid-labile Boc group for Nα-protection and more robustly acid-labile groups, often benzyl-based (Bzl), for side-chain protection.[8] Repetitive Nα-deprotection is achieved with TFA, while the side-chain groups remain stable.[1] The final cleavage requires a much stronger, hazardous acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), to remove the side-chain protection and release the peptide from the resin.[6][9]
Comparative Analysis of SPPS Workflows
The choice of protection strategy dictates every step of the synthesis cycle. The following diagrams illustrate the fundamental workflows for both Fmoc and Boc SPPS.
Figure 1. The Fmoc/tBu SPPS Cycle.
Figure 2. The Boc/Bzl SPPS Cycle.
The key operational difference is the additional neutralization step required in Boc chemistry. After deprotection with TFA, the newly exposed N-terminal amine exists as a TFA salt, which must be neutralized to a free amine before the next coupling reaction can proceed.[4][10]
Head-to-Head Technical Comparison
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Rationale & Causality |
| Nα-Deprotection | Mild Base: 20-40% Piperidine in DMF.[9] | Strong Acid: 25-50% TFA in DCM.[6] | Fmoc's mild conditions are compatible with many sensitive functional groups and linkers, making it the preferred method for modified peptides (e.g., phosphorylated, glycosylated).[11][12] |
| Orthogonality | Fully Orthogonal: Base-labile Nα-group and acid-labile side-chain groups.[4] | Not Fully Orthogonal: Relies on differential acid lability.[4][10] | True orthogonality allows for selective side-chain modifications while the peptide is still on the resin, a significant advantage for synthesizing complex molecules like cyclic or branched peptides.[9] |
| Side Reactions | Aspartimide formation: especially in Asp-Gly or Asp-Ser sequences.[13] Diketopiperazine formation: at the dipeptide stage.[13] | t-Butylation: of Trp and Met side chains by cations generated during deprotection.[4] Acid-catalyzed degradation: Repetitive TFA treatment can cause premature cleavage of some side-chain protecting groups or the peptide-resin linker.[12] | The basic conditions of Fmoc deprotection can catalyze cyclization side reactions. Boc's acidic conditions generate reactive carbocations that must be scavenged to prevent modification of susceptible residues.[4][10] |
| Aggregation | More Prone to Aggregation: The growing peptide chain is always in a neutral state, which can facilitate inter-chain hydrogen bonding and secondary structure formation.[9] | Less Prone to Aggregation: After TFA deprotection, the N-terminus is protonated (R-NH3+), which disrupts hydrogen bonding and reduces aggregation.[6] | This is the key advantage of Boc chemistry for long or hydrophobic sequences. The charged N-terminus helps maintain solubility and accessibility for the incoming amino acid.[6][] |
| Final Cleavage | TFA-based "cocktail": Relatively mild, performed in standard lab glassware.[9] | Strong, hazardous acids: HF or TFMSA, requiring specialized Teflon apparatus.[9] | The safety and equipment requirements for HF cleavage are a major drawback of the Boc strategy, especially for labs not specifically equipped for it.[15] |
| Automation & Monitoring | Highly Amenable: The release of the dibenzofulvene-piperidine adduct has a strong UV absorbance (~300 nm), allowing for real-time monitoring of deprotection completeness.[11][12] | Less Amenable: No simple, real-time monitoring of the deprotection step is available.[11] | UV monitoring in Fmoc-SPPS is a powerful tool for optimizing protocols for difficult sequences and ensuring each cycle goes to completion, enhancing the reliability of automated synthesis.[16] |
Performance in Complex Peptide Synthesis: A Data-Driven View
The synthesis of "difficult sequences"—those that are long, hydrophobic, or prone to aggregation—is where the choice of strategy becomes most critical.[17][18] While Fmoc chemistry is the workhorse for most standard peptides, Boc chemistry often provides superior results for these challenging targets.[9]
Table 1: Illustrative Performance Comparison for a Difficult Hydrophobic Peptide (e.g., Amyloid Beta Fragment)
| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy with in situ Neutralization |
| Crude Purity | 45-60% | 70-85% |
| Target Peptide Yield | Low to Moderate | High |
| Major Impurities | Deletion sequences, truncations | Side-chain modifications (if scavengers are inefficient) |
| Primary Cause of Failure | Incomplete coupling/deprotection due to aggregation | Acid-mediated degradation of sensitive residues |
Note: Data are illustrative, synthesized from typical outcomes reported in the literature.[6][11][][19] Actual results will vary based on the specific sequence, resin, and coupling reagents used.
The superior performance of the Boc strategy for such sequences is largely attributed to its ability to mitigate on-resin aggregation.[6] The use of in situ neutralization protocols, where the TFA salt is neutralized in the presence of the activated amino acid, further enhances coupling efficiency by minimizing the time the free amine is exposed and able to initiate aggregation.[6]
Experimental Protocols: A Single Synthesis Cycle
The following protocols outline the fundamental steps for adding one amino acid.
Protocol 1: Standard Fmoc/tBu Synthesis Cycle
-
Resin Preparation: Swell the Fmoc-amino acid-loaded resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.[20]
-
Agitate for 5-10 minutes. For difficult sequences, this step may be repeated or extended.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene adduct.[20] A colorimetric test (e.g., Kaiser test) can confirm the presence of the free primary amine.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid (3-5 equivalents), an activating agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIEA, NMM; 6-10 equivalents) in DMF.[]
-
Add the activation mixture to the resin.
-
Agitate for 30-60 minutes, or longer for known difficult couplings.
-
-
Final Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next cycle.[13]
Protocol 2: Standard Boc/Bzl Synthesis Cycle
-
Resin Preparation: Swell the Boc-amino acid-loaded resin in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Washing: Drain the TFA solution and wash the resin with DCM (3-5 times), followed by isopropanol (IPA) (1-2 times) and then DCM (3-5 times) to thoroughly remove residual acid.[21]
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Wash the resin with DCM (3-5 times).
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3-5 equivalents) with a coupling reagent (e.g., DCC/HOBt or HBTU).[]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
-
Final Wash: Drain the coupling solution and wash the resin with DCM and/or DMF. A colorimetric test can be used to confirm coupling completion. The resin is now ready for the next cycle.
Conclusion and Strategic Recommendations
The debate between Fmoc and Boc is not about which strategy is definitively "better," but which is better suited for a specific synthetic challenge.
-
Choose Fmoc/tBu for:
-
Routine and high-throughput synthesis: Its amenability to automation, real-time monitoring, and milder conditions make it the default choice for most applications.[12][]
-
Peptides with acid-sensitive modifications: It is the superior choice for synthesizing phosphopeptides, glycopeptides, and other modified structures.[11]
-
Peptides requiring on-resin side-chain modification: Its true orthogonality is essential for these complex synthetic schemes.[9]
-
-
Choose Boc/Bzl for:
-
Long or highly hydrophobic peptides: Its ability to disrupt aggregation via N-terminal protonation often leads to higher purity and yield for sequences over 30-40 amino acids or those rich in hydrophobic residues.[9][]
-
Sequences known to cause problems with aspartimide formation: Boc chemistry avoids the base-catalyzed side reactions inherent to the Fmoc strategy.[21]
-
Large-scale synthesis where cost is a factor: While Fmoc-amino acids have become more affordable, the foundational reagents for Boc chemistry can sometimes be more cost-effective for industrial-scale production.[]
-
Ultimately, a deep understanding of the chemical principles behind both strategies empowers the modern peptide chemist to overcome the most formidable synthetic challenges, pushing the boundaries of research and therapeutic development.
References
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
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AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]
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2BScientific. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
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PeptiOrigin. (2025). What Are the Key Challenges in Peptide Synthesis?[Link]
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AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
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Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. [Link]
-
Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 911-918. [Link]
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AAPPTEC. (n.d.). Planning a Peptide Synthesis. [Link]
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Perich, J. W., & Reynolds, E. C. (1991). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. International Journal of Peptide and Protein Research, 37(6), 468-474. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Harris, P. W. R., & Brimble, M. A. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-365. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Kent, S. B. (2009). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. CHIMIA International Journal for Chemistry, 63(5), 293-296. [Link]
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
-
Zhang, Y., et al. (2020). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers in Chemistry, 8, 599. [Link]
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Beyond the Canonical 20: A Comparative Guide to the Impact of Non-Canonical Amino Acids on Peptide Secondary Structure
For researchers, scientists, and drug development professionals, the art of peptide design is a quest for precision and stability. While the 20 canonical amino acids offer a vast combinatorial landscape, the incorporation of non-canonical amino acids (ncAAs) unlocks a new dimension of structural control, enabling the rational design of peptides with enhanced therapeutic properties.[1][2][3][4] This guide provides an in-depth comparison of how different classes of ncAAs modulate peptide secondary structure, supported by experimental insights and actionable protocols to empower your research.
The Foundation: Secondary Structure in Canonical Peptides
Peptide function is intrinsically linked to its three-dimensional conformation, which begins with the formation of local, ordered secondary structures. The two most prominent are the α-helix and the β-sheet.
-
α-Helix: A right-handed coiled structure stabilized by intramolecular hydrogen bonds between the backbone C=O of residue i and the N-H of residue i+4.
-
β-Sheet: A structure formed from multiple β-strands, which are extended polypeptide chains. Stability is derived from inter-strand hydrogen bonds, forming parallel or anti-parallel sheets.
The propensity of a canonical amino acid to favor one structure over another is dictated by its side chain's steric bulk and the conformational constraints it imposes on the peptide backbone, often visualized on a Ramachandran plot. The introduction of ncAAs fundamentally alters these constraints, providing a powerful tool to stabilize or destabilize these structures.[5]
A Comparative Analysis: How ncAAs Sculpt Secondary Structures
The strategic substitution of canonical residues with ncAAs can enforce specific backbone dihedral angles, enhance proteolytic resistance, and introduce novel functionalities.[2][6][7] We can broadly classify these powerful building blocks by their structural impact.
The Helix Promoters: α,α-Disubstituted Amino Acids
Among the most potent helix-inducing ncAAs are the α,α-disubstituted amino acids, with α-aminoisobutyric acid (Aib) being the archetypal example.[8][9]
Mechanism of Action: The presence of two substituents on the α-carbon severely restricts the available Ramachandran space. The steric hindrance eliminates the possibility of an extended β-sheet conformation and forces the backbone dihedral angles (φ, ψ) into the helical region (either α-helix or the tighter 3₁₀-helix).[10][11] This entropic effect makes helix formation highly favorable.
Experimental Evidence: Studies consistently show that substituting a canonical residue, like Alanine, with Aib leads to a significant increase in helicity and thermal stability.[11][12] Even a single Aib insertion can be sufficient to induce helical folding in a previously unstructured or β-sheet-forming peptide.[8][9][11]
| Peptide Sequence | Modification | Key Finding | Technique | Reference |
| Thermolysin Fragment 255-316 | Ala309 -> Aib | Melting Temperature (Tm) increased by 5.4°C | CD Spectroscopy | [12] |
| Oligovaline Peptide | Insertion of Aib | Induced a conformational switch from β-sheet to α-helix | CD, NMR, X-ray | [8][9] |
| Thymine-based Nucleopeptide | Addition of one Aib | Promoted adoption of a helical structure | NMR | [11] |
The Backbone Modifiers: β-Amino Acids
Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone (H₂N-CH(R)-CH₂ -COOH).[13][14][15] This seemingly small change has profound structural consequences.
Mechanism of Action: The longer, more flexible backbone of β-peptides prevents them from adopting classical α-helical or β-sheet structures. Instead, they form their own unique, stable secondary structures, such as the 14-helix, 12-helix, and various turns and sheets.[13][14][16] The specific structure formed is highly dependent on the substitution pattern on the β-amino acid's Cα and Cβ carbons (termed β² and β³).[14]
Comparative Insights:
-
α-Peptides: Form α-helices with i, i+4 hydrogen bonding.
-
β-Peptides: Form various helices (e.g., 14-helices) with distinct hydrogen bonding patterns (e.g., i, i+2). They are generally more stable to enzymatic degradation due to their non-natural backbone.[16]
The incorporation of β-amino acids into canonical α-peptides creates α,β-chimeras, which can modulate conformation and improve pharmacokinetic properties.[6]
The Subtle Modulators: Side-Chain Modifications (e.g., Fluorination)
Introducing fluorine into amino acid side chains is a powerful strategy for fine-tuning peptide properties without drastic structural overhaul.[17]
Mechanism of Action: Fluorination increases the hydrophobicity of the side chain.[17][18] When incorporated into the hydrophobic core of a peptide or protein, these "fluorous core" effects can significantly enhance thermal and chemical stability.[18][19] The impact on secondary structure is context-dependent; it can stabilize a helix by promoting hydrophobic packing or destabilize it if the fluorinated residue is exposed to solvent.[17][18]
Experimental Evidence:
-
Stabilization: Creating a "fluorous core" in a protein by substituting leucine with hexafluoroleucine markedly increased its folding stability.[18][19]
-
Destabilization: Successive fluorination of a side chain in an engineered peptide capable of forming both an α-helix and a β-sheet progressively destabilized the α-helical conformation.[18]
This highlights the critical importance of the substitution's position within the peptide's tertiary structure.[17]
Visualizing the Landscape of Non-Canonical Amino Acids
To better understand the options available for peptide design, the following diagram classifies ncAAs based on the location of the modification.
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A Researcher's Guide to Evaluating Synthetic Peptide Purity by HPLC: A Comparative and Mechanistic Approach
For researchers, scientists, and drug development professionals, the purity of a synthetic peptide is not merely a quality metric; it is the foundation upon which reliable experimental data and therapeutic safety are built. High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard for assessing peptide purity, delivering both high-resolution separation and precise quantification.[1][2] This guide offers a deep, comparative dive into HPLC-based methodologies, grounded in experimental causality, and explores orthogonal techniques essential for a comprehensive purity assessment.
The Imperative of Purity: Understanding Synthetic Peptide Impurities
Solid-Phase Peptide Synthesis (SPPS), while highly efficient, is an imperfect process that can introduce a variety of impurities.[1][3] These are not just benign chemical noise; even minute quantities can drastically alter a peptide's biological activity, immunogenicity, and overall stability, leading to confounded experimental results or potential safety risks in therapeutic contexts.[1][4]
Common process-related impurities include:
-
Deletion Sequences: Resulting from incomplete coupling reactions, where one or more amino acids are missing from the final sequence.[3][5]
-
Truncated Sequences: Peptides that are prematurely terminated during synthesis.[1][5]
-
Incomplete Deprotection: Residual protecting groups on amino acid side chains can significantly impact peptide folding and function.[1][3][5]
-
Side-Reaction Products: Modifications such as oxidation (especially of Met or Trp), deamidation (Asn, Gln), or racemization can occur during synthesis and cleavage.[3][6]
-
Reagent Adducts: Remnants from cleavage cocktails (e.g., scavengers) or trifluoroacetic acid (TFA) from purification can be present.[3][5]
The Workhorse of Purity Analysis: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most powerful and widely used technique for peptide purity analysis because it separates molecules based on their hydrophobicity, a property exquisitely sensitive to minor changes in the peptide sequence or structure.[1][2]
The "Why": Causality Behind Experimental Design in RP-HPLC
A robust RP-HPLC method is not a matter of chance but of deliberate, informed choices. Understanding the causality behind each parameter is key to developing a self-validating system.
1. Column (Stationary Phase) Selection: The Heart of the Separation
-
The C18 Column: The C18 (octadecyl) bonded silica phase is the standard for most peptides.[1] Its long alkyl chains provide a highly hydrophobic surface, offering strong retention and excellent resolving power for a wide range of peptides.
-
Why Pore Size Matters: Peptides, being larger than small molecules, require stationary phases with larger pores (typically 300 Å) to ensure they can freely access the hydrophobic surface within the silica particles.[7] Smaller pores (e.g., 100-120 Å) can restrict access, leading to poor peak shape and resolution.
-
Alternative Chemistries (C8, C4, Phenyl): For very hydrophobic peptides that might be irreversibly retained on a C18 column, a less retentive C8 or C4 phase can provide better results.[1][8] Phenyl columns offer alternative selectivity based on π-π interactions, which can be beneficial for peptides rich in aromatic amino acids.[8]
2. Mobile Phase Selection: Driving the Elution
The mobile phase in RP-HPLC consists of a weak solvent (A, aqueous) and a strong solvent (B, organic), with separation achieved by a gradient of increasing organic solvent.
-
The Organic Solvent (Mobile Phase B): Acetonitrile (ACN) is the preferred organic solvent. Its low viscosity reduces backpressure, and its UV transparency is ideal for detection.[9]
-
The Ion-Pairing Reagent (TFA): Trifluoroacetic acid (TFA) at a concentration of 0.1% is a crucial additive to both mobile phases.[1][8][10]
-
Mechanism of Action: TFA serves two purposes. First, it acidifies the mobile phase (pH ~2), protonating acidic residues (Asp, Glu, C-terminus) and suppressing the ionization of silica silanol groups, which minimizes undesirable ionic interactions that cause peak tailing.[6][11] Second, TFA anions form ion-pairs with the positively charged residues (Lys, Arg, His, N-terminus), effectively increasing the peptide's hydrophobicity and enhancing its retention and peak shape.[6]
-
3. Gradient Elution: The Key to Resolving Complexity
Unlike isocratic elution (constant mobile phase composition), a gradient elution is essential for analyzing complex peptide samples.[9]
-
Why a Gradient? A shallow gradient, where the percentage of the organic mobile phase B increases slowly (e.g., 1% per minute), allows for the systematic elution of peptides with varying hydrophobicities.[9] This approach ensures that hydrophilic impurities elute early, while more hydrophobic impurities are still resolved from the main peptide peak, providing a comprehensive impurity profile.
4. UV Detection: Visualizing the Separation
-
Why 214 nm? The peptide bond itself absorbs strongly at wavelengths around 214 nm. This makes it a near-universal wavelength for detecting all peptides in a sample, regardless of their amino acid composition, providing the most accurate assessment of total purity.[8]
-
Why 280 nm? Aromatic amino acids (Trp, Tyr, Phe) absorb at 280 nm. While not suitable for overall purity quantification, monitoring at this wavelength can be useful for specific identification purposes.
Experimental Protocol: A General RP-HPLC Method for Peptide Purity
This protocol provides a robust starting point. Optimization is often necessary based on the specific properties of the peptide.
Objective: To determine the purity of a synthetic peptide by separating the main product from synthesis-related impurities using RP-HPLC with UV detection.
1. Materials & Instrumentation:
-
HPLC System: A gradient-capable HPLC system with a UV or Diode Array Detector.[1][8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).[7]
-
Mobile Phase B: 0.1% TFA (v/v) in HPLC-grade acetonitrile.[1][10]
-
Sample Diluent: Mobile Phase A or HPLC-grade water.
-
Peptide Sample: Lyophilized synthetic peptide.
2. Sample Preparation:
-
Prepare a stock solution of the peptide at approximately 1 mg/mL in the sample diluent.[1][10]
-
Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could damage the column.[1]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C (elevated temperature can improve peak shape)
-
Detection Wavelength: 214 nm
-
Injection Volume: 10-20 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 30.0 65 31.0 95 35.0 95 36.0 5 | 40.0 | 5 |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peptide peak as a percentage of the total integrated peak area.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
The Principle of Orthogonality: A Self-Validating System
Relying solely on a single RP-HPLC chromatogram for purity can be misleading. Co-eluting impurities, which have similar hydrophobicities to the target peptide, may be hidden within the main peak. True analytical trustworthiness is achieved by employing orthogonal methods—techniques that separate molecules based on different physicochemical principles.[12][13]
Mass Spectrometry (MS): The Identity Check
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful orthogonal partner to HPLC.[14] While UV detection shows that a peak is present, MS reveals its identity.
-
Causality: MS separates ions based on their mass-to-charge ratio (m/z).[10] By coupling an MS detector to the HPLC, one can confirm that the main peak has the correct molecular weight of the target peptide. Furthermore, the masses of impurity peaks can be determined, allowing for the rapid identification of common process-related impurities like deletion sequences or incompletely deprotected products.[15][16][17] Formic acid is often preferred over TFA in LC-MS mobile phases as TFA can cause ion suppression, reducing MS signal.[6]
Capillary Electrophoresis (CE): The Charge-Based Separator
CE is a high-resolution technique that separates molecules based on their charge-to-size ratio in an electric field.[12][14]
-
Causality: Because its separation mechanism is fundamentally different from the hydrophobicity-based separation of RP-HPLC, CE is an excellent orthogonal method.[12] It is particularly adept at resolving impurities that have the same hydrophobicity but differ in charge, such as deamidation products (which introduce an additional negative charge) or peptides with residual protecting groups.[18][19]
Amino Acid Analysis (AAA): The Compositional Proof
AAA provides the absolute quantity and ratio of the constituent amino acids in a peptide sample.[][21]
-
Causality: The peptide is first hydrolyzed to break it down into its individual amino acids, which are then separated, identified, and quantified.[][22] This confirms that the correct amino acids are present in the correct ratios, validating the peptide's composition. AAA is also a key method for determining the net peptide content (NPC), which accounts for the presence of water and counterions in the lyophilized powder, providing a more accurate measure of the actual amount of peptide than gross weight.[23]
Comparative Performance of Purity Analysis Techniques
The selection of an analytical strategy depends on the required depth of information, throughput, and intended application of the peptide.
| Technique | Principle of Separation | Information Provided | Resolution | Quantitation | Regulatory Standing |
| RP-HPLC | Hydrophobicity | Purity, Retention Time | Very High | Excellent (% Area) | Gold Standard[1] |
| LC-MS | Hydrophobicity & Mass-to-Charge | Purity, Identity, Impurity Mass | Very High | Semi-Quantitative (Ion Count) | Essential for Characterization[15][17] |
| CE | Charge-to-Size Ratio | Purity, Charge Heterogeneity | Excellent | Good (% Area) | Strong Orthogonal Method[12][14] |
| AAA | Amino Acid Composition | Identity (Composition), Net Content | N/A (Bulk) | Excellent (Absolute) | Required for Quantification[23][24] |
Conclusion and Authoritative Grounding
The robust evaluation of synthetic peptide purity is a multi-faceted process that hinges on the high-resolving power of RP-HPLC and is confirmed through the application of orthogonal methods like MS, CE, and AAA. This tiered approach creates a self-validating system that ensures data integrity and product safety.
Methodologies and specifications are guided by authoritative bodies such as the United States Pharmacopeia (USP), particularly chapters like <621> on Chromatography, which outlines standards for chromatographic procedures.[25][26][27][28] For therapeutic peptides, guidelines from the International Council for Harmonisation (ICH), such as ICH Q6B, provide a framework for setting specifications and test procedures for biotechnological and biological products, which often include peptides.[29][30][31][32][33] Adherence to these standards is critical for work intended for regulatory submission and underscores the scientific rigor required in the field. By understanding the causality behind each analytical choice, researchers can move beyond rote execution to intelligent and robust method design.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper disposal of chemical reagents, such as 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid (Fmoc-Aha-OH), is a critical aspect of our work that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Core Principles of Chemical Waste Management
Before delving into the specific protocol for Fmoc-Aha-OH, it is essential to reiterate the foundational principles of laboratory chemical waste management. All hazardous waste must be disposed of through a designated hazardous waste collection program[5]. It is strictly prohibited to discharge hazardous wastes into the sewer system or to allow them to evaporate in a fume hood[5][6]. Adherence to these principles is not only a matter of regulatory compliance but also a cornerstone of a safe and sustainable research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling Fmoc-Aha-OH for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). This ensures your protection from potential chemical exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that could cause serious eye damage, a known hazard associated with corrosive materials like heptanoic acid[2]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can lead to irritation or burns[1]. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling the solid material generates dust or if working in a poorly ventilated area[7]. | While the compound is a solid, fine powders can become airborne. A respirator mitigates the risk of inhaling irritant dust. |
Step-by-Step Disposal Protocol for Fmoc-Aha-OH
This protocol outlines the systematic procedure for the safe disposal of solid Fmoc-Aha-OH and any contaminated materials.
Waste Segregation and Container Selection
-
Solid Waste:
-
Place solid Fmoc-Aha-OH waste into a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[8][9].
-
Do not mix this waste with other incompatible waste streams. Specifically, keep it segregated from strong bases, which could cleave the Fmoc group, and strong oxidizing agents[8][10][11].
-
-
Contaminated Labware:
-
Disposable items such as weigh boats, gloves, and pipette tips that have come into contact with Fmoc-Aha-OH should be placed in the same solid hazardous waste container.
-
Non-disposable glassware must be decontaminated.
-
Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent, such as ethanol or acetone, to dissolve any residual compound. This initial rinsate is considered hazardous and must be collected in a designated liquid hazardous waste container labeled with the solvent used and "Trace Fmoc-Aha-OH"[6].
-
Triple Rinse: Following the initial solvent rinse, triple rinse the glassware with water[5]. The first aqueous rinse should also be collected as hazardous waste. Subsequent rinses, provided the initial decontamination was thorough, may be disposed of down the drain with copious amounts of water, assuming they meet local pH and contaminant regulations[6].
-
Final Cleaning: Wash the glassware with laboratory detergent and water as per standard procedures.
Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[9][10].
-
The SAA must be at or near the point of waste generation and should be inspected weekly for any signs of leakage[9][10].
-
Ensure that the waste container is kept closed at all times, except when adding waste[5][6].
Arranging for Waste Pickup
-
Once the hazardous waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[6][9].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Fmoc-Aha-OH.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
Emergency Procedures in Case of a Spill
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate dangers.
-
Don PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Containment: For a solid spill, use appropriate tools to carefully sweep or scoop the material into a designated hazardous waste container[7]. Avoid generating dust. For a small liquid spill, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill, then place the absorbent material into the hazardous waste container[1].
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your research environment. The principles of proper chemical handling and disposal are not merely regulatory hurdles; they are integral to the integrity of our scientific pursuits.
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- University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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- Echemi. Butanoic acid, 2-[[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]Methyl].
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- MedChemExpress. (2025, April 7). (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid-SDS.
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Navigating the Safe Handling of Fmoc-L-Heptanoic Acid: A Practical Guide to Personal Protective Equipment
In the landscape of peptide synthesis and drug development, the precision of our science is matched only by the rigor of our safety protocols. The use of protected amino acids, such as 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid (Fmoc-L-Heptanoic Acid), is fundamental to these processes.[1][2] While these molecules are the building blocks of innovation, they are also chemical agents that demand respect and careful handling. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring that your focus remains on your research, confident in your safety.
Our approach transcends a simple checklist. We will explore the causality behind each safety recommendation, creating a self-validating system of protocols that builds a foundation of trust and expertise in your laboratory operations.
Hazard Assessment: Understanding the Compound
Before any container is opened, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can extrapolate its hazard profile from the SDS of structurally similar Fmoc-protected amino acids and the parent compound, heptanoic acid.[3][4][5] This analysis forms the logical basis for our PPE strategy.
GHS Classification for Analogous Compounds: Based on data for similar Fmoc-amino acids, the compound is anticipated to cause skin and eye irritation.[4] The heptanoic acid component, on its own, is classified as causing severe skin burns and eye damage.[5][6] Therefore, a conservative approach is warranted.
| Hazard Class | Category | Hazard Statement | Rationale |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Based on SDS for similar Fmoc-amino acids.[4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Based on SDS for similar Fmoc-amino acids.[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled (as dust). | A potential hazard for powdered solids. Heptanoic acid is harmful if inhaled.[5][6] |
This assessment dictates that our primary goal is to prevent contact with skin and eyes and to avoid inhalation of the solid powder.
Core PPE for Handling the Solid Compound
When handling Fmoc-L-Heptanoic Acid in its solid, powdered form (e.g., weighing, preparing for a reaction), a baseline level of PPE is mandatory.[7] This represents the minimum protection required for any interaction with the chemical.
-
Laboratory Coat: A long-sleeved lab coat is the first line of defense, protecting your skin and personal clothing from incidental contact and minor spills.[8][9][10] It should be fully buttoned to provide continuous coverage. The rationale is simple: your street clothes are not designed to resist chemicals and can hold contaminants against your skin.
-
Eye Protection: Chemical splash goggles are essential.[10] While safety glasses with side shields offer minimum protection, the fine, dusty nature of many Fmoc-amino acids presents a splash and airborne particle hazard that is best mitigated by the full seal of goggles.[9][11] This is a non-negotiable standard; the risk of eye irritation or damage from chemical dust is significant.[4][12]
-
Gloves: Nitrile gloves are the standard choice for handling most solid chemicals.[8][11] They provide a robust barrier against incidental contact. It is critical to inspect gloves for any signs of damage before use and to remove them using the proper technique to avoid contaminating your skin. Never touch common surfaces like doorknobs, keyboards, or your face with gloved hands.[9]
Engineering Controls: Your Primary Barrier
It is a fundamental principle of laboratory safety that PPE is the last line of defense. It should always be used in conjunction with appropriate engineering controls and safe work practices.
-
Chemical Fume Hood: All weighing and handling of the solid Fmoc-L-Heptanoic Acid should be performed inside a certified chemical fume hood.[13] This engineering control captures airborne particles at the source, preventing inhalation and minimizing contamination of the general lab environment.[14]
-
Ventilation: Ensure the laboratory has adequate general ventilation to exchange the air and remove any fugitive emissions.[3][15]
Enhanced PPE for Solution Handling and Peptide Synthesis
The risk profile changes significantly when Fmoc-L-Heptanoic Acid is used in a process like Solid-Phase Peptide Synthesis (SPPS).[1] This workflow introduces solvents, deprotection agents, and cleavage reagents that often carry more severe hazards than the amino acid itself.
-
Solvents (e.g., DMF): When preparing solutions with solvents like N,N-Dimethylformamide (DMF), the risk of skin absorption and inhalation increases. Continue to use nitrile gloves, but be aware of their limited resistance to prolonged solvent exposure. If significant splashing is possible, consider heavier-duty gloves or changing nitrile gloves frequently.
-
Deprotection (e.g., Piperidine): The Fmoc group is typically removed using a solution of piperidine in DMF.[16] Piperidine is a corrosive and flammable base. Handling these solutions requires chemical splash goggles and potentially a face shield for added protection against splashes.[11]
-
Cleavage (e.g., TFA): The final step in SPPS often involves cleaving the synthesized peptide from the resin support using a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA).[2][17][18] TFA is highly corrosive and can cause severe burns. When working with TFA cocktails, the following enhanced PPE is required:
-
Acid-Resistant Apron: Worn over the lab coat, this provides an additional layer of protection against corrosive splashes.
-
Heavy-Duty Gloves: Neoprene or other acid-resistant gloves should be worn. Check manufacturer specifications for compatibility with TFA.
-
Face Shield: A full-face shield, worn over chemical splash goggles, is mandatory to protect the entire face from splashes.[11]
-
The following DOT graph illustrates the decision-making process for selecting appropriate PPE based on the task at hand.
Caption: Decision workflow for selecting PPE based on the specific laboratory task involving Fmoc-L-Heptanoic Acid.
Step-by-Step Protocols
Protocol 1: Donning and Doffing PPE
Donning (Putting On):
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Eye Protection: Put on chemical splash goggles, ensuring a snug fit.
-
Gloves: Put on gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing (Taking Off) - to prevent self-contamination:
-
Gloves: Remove gloves first. Using a gloved hand, grasp the palm of the other glove and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in the proper waste container.
-
Lab Coat: Unbutton the lab coat. Grasp it at the shoulders from the inside and peel it off, turning it inside out. Hang it in its designated location or dispose of it if it's a disposable coat.
-
Eye Protection: Remove goggles last, handling them by the strap.
-
Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.[4]
Disposal and Decontamination Plan
Proper disposal is a critical component of the safety lifecycle.
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical should be disposed of in a designated, sealed hazardous waste container.
-
Chemical Waste: The compound itself, as well as any solutions containing it, must be disposed of according to your institution's hazardous waste guidelines. This typically involves collection in a clearly labeled, sealed waste container. Never pour chemical waste down the drain.[13]
-
Spill Cleanup: In the event of a small spill, ensure you are wearing your full PPE. Use a spill kit with an absorbent appropriate for chemical powders or liquids. For larger spills, evacuate the area and contact your institution's safety officer.
By adhering to these experience-based protocols, you can confidently and safely handle this compound, ensuring that your work continues to push the boundaries of science with integrity and a deep-rooted commitment to safety.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Heptanoic acid.
- MedChemExpress. (2025). 3-(4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)phenyl)propanoic acid-SDS.
- Echemi. (n.d.). Butanoic acid, 2-[[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]Methyl] - Safety Data Sheet.
- Agilent Technologies, Inc. (2024). Heptanoic Acid - Safety Data Sheet.
- Thermo Fisher Scientific. (2007). Perfluoroheptanoic acid - SAFETY DATA SHEET.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Echemi. (2019). 4-[[(phenylmethoxy)carbonyl]amino]butanoic acid Safety Data Sheet.
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
- CDH Fine Chemical. (n.d.). HEPTANOIC ACID CAS NO 111-14-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Henderson, T. J. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from the relevant institutional EHS website.
- Chemistry LibreTexts. (2021). Proper Protective Equipment.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- ChemPep. (n.d.). Overview of Fmoc Amino Acids.
- Westlab. (2017). Personal Protective Equipment (PPE) in the Laboratory.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- The Royal Society of Chemistry. (2022). Green Chemistry - In situ Fmoc removal. Green Chemistry, 24, 4887–4896.
- National Center for Biotechnology Information. (2015). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH.
- National Center for Biotechnology Information. (n.d.).
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
